Product packaging for Amosulalol Hydrochloride(Cat. No.:CAS No. 70958-86-0)

Amosulalol Hydrochloride

Cat. No.: B049391
CAS No.: 70958-86-0
M. Wt: 416.9 g/mol
InChI Key: JRVCPDVOFCWKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amosulalol hydrochloride is a potent and balanced antagonist of both α- and β-adrenergic receptors, making it a valuable pharmacological tool for cardiovascular research. Its primary mechanism of action involves the competitive inhibition of catecholamines like epinephrine and norepinephrine at these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. This dual-blocking profile is of significant interest for investigating the complex interplay of the sympathetic nervous system in hypertension, congestive heart failure, and cardiac arrhythmias.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN2O5S B049391 Amosulalol Hydrochloride CAS No. 70958-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amosulalol Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Amosulalol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent pharmacological agent characterized by a dual mechanism of action, functioning as a competitive antagonist at both α- and β-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the key experimental evidence that defines its pharmacodynamic profile. The primary therapeutic application of amosulalol stems from its ability to induce vasodilation via α1-adrenoceptor blockade while simultaneously preventing reflex tachycardia and reducing cardiac workload through β-adrenoceptor blockade.[1][3][4] This dual activity provides a balanced and effective approach to managing cardiovascular conditions, particularly hypertension.[1][3]

Core Mechanism: Dual α- and β-Adrenergic Receptor Antagonism

Amosulalol's primary mechanism involves the competitive and reversible blockade of multiple adrenergic receptor subtypes.

  • α1-Adrenergic Blockade: Amosulalol is a selective antagonist of α1-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels.[3] By blocking these Gq-protein coupled receptors, it prevents norepinephrine and epinephrine from inducing vasoconstriction. The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1][3]

  • β-Adrenergic Blockade: The compound is a non-selective antagonist of β1- and β2-adrenergic receptors.[1][3]

    • β1-Receptor Blockade: In the heart, where β1 receptors are prevalent, amosulalol's antagonism leads to a negative chronotropic (decreased heart rate) and negative inotropic (decreased myocardial contractility) effect.[3][5] This reduces cardiac output and myocardial oxygen demand.[3][5] Blockade of β1 receptors in the kidneys also inhibits renin release, thereby suppressing the renin-angiotensin-aldosterone system.[6][7][8]

    • β2-Receptor Blockade: Antagonism at β2-receptors can lead to some mild, generally less pronounced, effects such as bronchoconstriction.[3]

  • α2-Adrenergic Blockade: Some studies suggest that amosulalol also possesses a weak antagonistic effect at α2-adrenoceptors.[9][10] This action may contribute to an increased outflow of noradrenaline from nerve terminals.[10]

Quantitative Pharmacological Data

The affinity and potency of amosulalol at different adrenergic receptors have been quantified in various experimental systems. The pA2 value, derived from Schild plot analysis, is a logarithmic measure of an antagonist's potency. A higher pA2 value indicates greater potency.

ParameterReceptor SubtypeAgonist UsedExperimental ModelResultReference
Potency (pA2) α1-AdrenoceptorPhenylephrineRat Isolated Aorta8.6[10]
Potency (pA2) β1-AdrenoceptorIsoprenalineRat Isolated Right Ventricle7.5 - 8.1[10]
Potency (DR10) α1-AdrenoceptorPhenylephrinePithed Rats (in vivo)11.5 mg/kg (p.o.)[4]
Potency (DR10) β1-AdrenoceptorIsoproterenolPithed Rats (in vivo)13.6 mg/kg (p.o.)[4]

Note: DR10 is the dose of the antagonist required to produce a 10-fold rightward shift in the agonist dose-response curve.

Downstream Signaling Pathways

Amosulalol modulates intracellular signaling by blocking G-protein coupled adrenergic receptors.

4.1 α1-Adrenoceptor Signaling Blockade Amosulalol prevents the activation of the Gq pathway. When an agonist like norepinephrine binds to the α1-receptor, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Amosulalol's antagonism at the α1-receptor inhibits this entire pathway, promoting vasodilation.[11]

Gq_Pathway_Blockade cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Amosulalol Amosulalol Alpha1 α1-Adrenoceptor Amosulalol->Alpha1 Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1 Activates Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Amosulalol blocks the α1-adrenergic Gq signaling pathway.

4.2 β1/β2-Adrenoceptor Signaling Blockade By antagonizing β-receptors, amosulalol inhibits the Gs pathway. Agonist binding normally activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including increased heart rate and contractility. Amosulalol's blockade prevents this increase in cAMP, thereby dampening the sympathetic response in target tissues like the heart.[11][12]

Gs_Pathway_Blockade cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Amosulalol Amosulalol Beta_Receptor β-Adrenoceptor (β1/β2) Amosulalol->Beta_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Activates Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response

Caption: Amosulalol blocks the β-adrenergic Gs signaling pathway.

Experimental Protocols and Evidence

The mechanism of amosulalol has been elucidated through a combination of in vitro and in vivo experiments.

5.1 In Vitro Functional Assays: Schild Analysis This is a cornerstone method in pharmacology to determine the potency (pA2 value) and nature (competitive vs. non-competitive) of an antagonist.

  • Objective: To quantify the antagonistic effect of amosulalol on adrenoceptors in isolated tissues.

  • Methodology:

    • Tissue Preparation: An isolated tissue, such as a rat aortic ring (for α1 activity) or a guinea pig right atrium (for β1 activity), is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

    • Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1). The response (e.g., muscle contraction) is measured at each concentration until a maximum effect is achieved.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of amosulalol for a predetermined equilibration period.

    • Agonist Dose-Response Curve (in presence of Antagonist): The agonist cumulative concentration-response curve is repeated in the presence of amosulalol. For a competitive antagonist, this curve will be shifted to the right in a parallel manner.

    • Repeat: Steps 3 and 4 are repeated with increasing concentrations of amosulalol.

    • Schild Plot Construction: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by graphing log(dose ratio - 1) versus the log of the molar concentration of the antagonist.

    • Data Interpretation: For a competitive antagonist, the resulting plot should be a straight line with a slope not significantly different from 1.0.[13][14] The x-intercept of this line provides the pA2 value.[13]

Schild_Analysis_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep 1. Isolate Tissue (e.g., Rat Aorta) control_drc 2. Generate Control Agonist Dose-Response Curve prep->control_drc incubate 3. Incubate with Amosulalol (Conc. 1) control_drc->incubate exp_drc1 4. Generate Agonist DRC + Amosulalol (Conc. 1) incubate->exp_drc1 incubate2 5. Incubate with Amosulalol (Conc. 2) exp_drc1->incubate2 calc_dr 7. Calculate Dose Ratios for each concentration exp_drc1->calc_dr exp_drc2 6. Generate Agonist DRC + Amosulalol (Conc. 2) incubate2->exp_drc2 etc ... exp_drc2->etc exp_drc2->calc_dr plot 8. Construct Schild Plot log(DR-1) vs log[Amosulalol] calc_dr->plot interpret 9. Determine pA2 and Slope plot->interpret

Caption: Workflow for determining antagonist potency via Schild Analysis.

5.2 Electrophysiological Studies Experiments using standard microelectrode techniques on isolated rabbit papillary muscles have provided further insight into amosulalol's action.[15]

  • Methodology: Intracellular action potentials are recorded from isolated cardiac tissue. The effects of amosulalol on parameters like the maximum rate of depolarization (Vmax) and action potential duration (APD) are measured.

  • Key Findings: Amosulalol, at concentrations above 3 µM, was found to decrease Vmax and increase APD.[15] These effects are characteristic of Class I and Class III antiarrhythmic properties, respectively, suggesting an additional mechanism beyond simple β-blockade that may contribute to its clinical profile in managing certain arrhythmias.[15]

5.3 In Vivo Studies in Hypertensive Rat Models Studies in spontaneously hypertensive rats (SHR) are crucial for confirming the antihypertensive effects observed in vitro.

  • Methodology: Amosulalol is administered orally to conscious SHR, and its effects on systolic blood pressure, heart rate, and plasma renin activity (PRA) are monitored over time.[4] Its effects are often compared to selective α1-blockers (like prazosin) and other β-blockers (like propranolol).

  • Key Findings: A single oral administration of amosulalol effectively lowers blood pressure in hypertensive rats.[4][7] Unlike a pure α1-blocker like prazosin, amosulalol does not cause a significant reflex tachycardia, a benefit attributed to its concurrent β1-blockade.[4] Furthermore, repeated administration has been shown to reduce both heart rate and plasma renin activity.[4]

Conclusion

The mechanism of action of this compound is a well-defined, multifaceted process centered on its dual antagonism of α1- and β-adrenergic receptors. Blockade of α1-receptors mediates vasodilation and a reduction in peripheral resistance, while concurrent β-blockade prevents reflex tachycardia, lowers cardiac output, and suppresses the renin-angiotensin system. This combined action provides a logical and effective hemodynamic profile for the treatment of hypertension. Further electrophysiological studies have also revealed Class I and III antiarrhythmic properties, broadening its potential therapeutic utility. This in-depth understanding of its pharmacology is critical for its continued application and for the development of future cardiovascular agents.

References

Pharmacological Profile of Amosulalol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol Hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action, exhibiting competitive antagonism at both α1- and non-selective β-adrenergic receptors. This dual blockade leads to a reduction in peripheral vascular resistance via α1-adrenoceptor inhibition and a modulation of cardiac output and renin secretion through β-adrenoceptor inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies used for its characterization. The information is presented to support further research and development in the field of cardiovascular therapeutics.

Introduction

This compound is a third-generation adrenoceptor antagonist used in the management of hypertension.[1][2] Its therapeutic efficacy stems from its unique ability to simultaneously block both α1- and β-adrenergic receptors.[3][4] This dual antagonism offers a comprehensive approach to blood pressure control by targeting two key regulatory pathways in the cardiovascular system. The blockade of α1-adrenergic receptors leads to vasodilation and a decrease in total peripheral resistance, while the blockade of β-adrenergic receptors reduces heart rate, myocardial contractility, and renin secretion from the kidneys.[5][6] This document serves as an in-depth technical resource, summarizing the key pharmacological data and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at adrenergic receptors.

  • α1-Adrenergic Receptor Blockade: By blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine. This leads to arterial and venous dilation, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[5]

  • β-Adrenergic Receptor Blockade: Amosulalol is a non-selective β-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors.

    • β1-Adrenoceptor Blockade: In the heart, β1-receptor blockade leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction. In the kidneys, β1-blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[3][6]

    • β2-Adrenoceptor Blockade: The blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in certain vascular beds.

The combined α1- and β-blocking properties of amosulalol result in a potent antihypertensive effect with a reduced likelihood of reflex tachycardia, a common side effect of standalone vasodilators.[6]

Signaling Pathways

The antagonistic action of this compound on α1- and β-adrenergic receptors disrupts their respective downstream signaling cascades.

G_protein_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Norepinephrine_A Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine_A->Alpha1_Receptor Activates Gq_protein Gq Protein Activation Alpha1_Receptor->Gq_protein Amosulalol_A Amosulalol Amosulalol_A->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Norepinephrine_B Norepinephrine Beta_Receptor β-Adrenoceptor Norepinephrine_B->Beta_Receptor Activates Gs_protein Gs Protein Activation Beta_Receptor->Gs_protein Amosulalol_B Amosulalol Amosulalol_B->Beta_Receptor Blocks AC Adenylyl Cyclase (AC) Activation Gs_protein->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Increased Heart Rate, Contractility, Renin Release PKA->Cellular_Response

Figure 1: Antagonistic effect of Amosulalol on adrenergic signaling pathways.

Quantitative Pharmacological Data

The affinity of this compound for adrenergic receptors has been quantified using various in vitro and in vivo methods.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeParameterValueSpecies/TissueReference
α-adrenoceptorpA28.6Rat Aorta[7]
β1-adrenoceptorpA27.5Rat Right Ventricle[7]
β1-adrenoceptorpA28.1Rat Right Ventricle[7]

Note: More comprehensive data, including Ki values from competitive radioligand binding assays for α1, α2, β1, and β2 receptors, would provide a more complete profile of Amosulalol's binding affinity.

Table 2: Pharmacokinetic Parameters of this compound
SpeciesDoseRouteTmax (h)t1/2 (h)Bioavailability (%)Reference
Human12.5-150 mgOral2-4~5~100[8]
Human0.16 mg/kgIV-2.8 (β-phase)-[8]
Rat10-100 mg/kgOral0.5-1-22-31[3]
Dog3-30 mg/kgOral0.5-1-51-59[3]
Monkey3-10 mg/kgOral1.7-2.7-57-66[3]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competitive)

This in vitro assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

radioligand_binding_workflow start Start prep_membranes Prepare tissue/cell membranes expressing adrenergic receptors start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-prazosin for α1, [³H]-dihydroalprenolol for β) and varying concentrations of Amosulalol prep_membranes->incubation equilibrium Allow binding to reach equilibrium incubation->equilibrium separation Separate bound from free radioligand via rapid filtration equilibrium->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize tissues (e.g., rat brain cortex for α1, heart for β1) or cultured cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and a range of concentrations of unlabeled this compound.

  • Equilibrium: Incubate the mixture for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Amosulalol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of the specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the blood pressure-lowering effects of Amosulalol in a genetic model of hypertension.

in_vivo_workflow start Start acclimatize Acclimatize Spontaneously Hypertensive Rats (SHR) to housing conditions start->acclimatize baseline_bp Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method acclimatize->baseline_bp grouping Randomly assign animals to vehicle control and Amosulalol treatment groups baseline_bp->grouping dosing Administer this compound or vehicle orally at various doses grouping->dosing bp_monitoring Monitor SBP and HR at multiple time points post-administration dosing->bp_monitoring analysis Analyze changes in SBP and HR compared to baseline and vehicle control bp_monitoring->analysis end End analysis->end

Figure 3: Experimental workflow for evaluating in vivo antihypertensive activity.

Protocol Details:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.

  • Baseline Measurements: Acclimatize the rats to the measurement procedure. Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff plethysmography system.

  • Drug Administration: Administer this compound, dissolved in a suitable vehicle (e.g., distilled water), orally by gavage at various doses. The control group receives the vehicle alone.

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the mean changes in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a well-characterized antihypertensive agent with a dual mechanism of action involving the blockade of both α1- and β-adrenergic receptors. This unique pharmacological profile provides effective blood pressure control by targeting multiple physiological pathways. The quantitative data and experimental protocols outlined in this technical guide offer a solid foundation for researchers and drug development professionals working on novel cardiovascular therapies. Further research focusing on a more detailed characterization of its binding affinities to adrenergic receptor subtypes and the elucidation of its effects on downstream signaling molecules will continue to enhance our understanding of this important therapeutic agent.

References

The Structure-Activity Relationship of Amosulalol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an α1 and a non-selective β-adrenergic receptor antagonist. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of amosulalol and related compounds. A comprehensive review of the available literature has been conducted to elucidate the key structural motifs responsible for its pharmacological profile. This document summarizes quantitative data on receptor affinity and functional blockade, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this class of cardiovascular drugs.

Introduction

Amosulalol is a third-generation adrenergic antagonist that effectively lowers blood pressure by combining the vasodilatory effects of α1-adrenoceptor blockade with the cardiac effects of β-adrenoceptor blockade.[1] This dual action provides a favorable hemodynamic profile, reducing peripheral resistance while mitigating the reflex tachycardia that can occur with selective α1-blockers.[2][3] The chemical structure of amosulalol, (±)-5-(1-Hydroxy-2-((2-(o-methoxyphenoxy)ethyl)amino)ethyl)-o-toluenesulfonamide, contains several key features that contribute to its activity, including a phenylethanolamine core, a sulfonamide group, and a methoxyphenoxyethyl side chain.[4] Understanding the relationship between these structural components and the resulting pharmacological activity is crucial for the design of new, more potent, and selective adrenergic antagonists.

Core Structure-Activity Relationships

The pharmacological activity of amosulalol and its analogs is dictated by specific structural features that govern their interaction with α- and β-adrenergic receptors. The arylethanolamine backbone is a common feature in many adrenergic ligands.[5]

The Arylethanolamine Core and Stereochemistry

The ethanolamine side chain is critical for binding to both α- and β-adrenergic receptors. The hydroxyl group on the benzylic carbon and the secondary amine are essential for high-affinity interactions. Stereochemistry at the chiral center bearing the hydroxyl group plays a significant role in the β-blocking activity of amosulalol. The (-)-enantiomer is substantially more potent in blocking β1-adrenoceptors than the (+)-enantiomer.[6] This stereoselectivity is a hallmark of β-blockers, with the (R)-configuration generally being the more active enantiomer for aryloxypropanolamines, a class structurally related to amosulalol.

The Substituted Aromatic Ring and the Sulfonamide Moiety

The substituents on the aromatic ring are key determinants of both the potency and the selectivity of adrenergic antagonists. In amosulalol, the tolyl-sulfonamide group is a critical feature. The sulfonamide group is known to be a "phenol equivalent" and can participate in hydrogen bonding interactions within the receptor binding pocket, a feature often associated with agonist activity in some adrenergic ligands but contributing to the binding of antagonists as well.[5][7] The position of this group on the aromatic ring influences its interaction with the receptor.

The Amino Side Chain

The nature of the substituent on the amino group is a major factor in determining the selectivity and potency of β-blockers. For aryloxypropanolamines, bulky alkyl groups like isopropyl or tert-butyl on the nitrogen atom are known to confer high β-blocking potency.[5] In amosulalol, the N-substituent is a 2-(o-methoxyphenoxy)ethyl group. This larger, more complex side chain contributes to its dual α- and β-blocking activity. Modifications to this side chain would be expected to significantly alter the pharmacological profile of the molecule.

Quantitative Analysis of Adrenergic Receptor Blockade

While a comprehensive SAR study with a wide range of amosulalol analogs is not publicly available, data for amosulalol and its stereoisomers provide insight into the quantitative aspects of its adrenergic receptor blockade. The potency of competitive antagonists is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

CompoundReceptor TargetPreparationpA2 ValueReference
(±)-Amosulalolβ1-adrenoceptorRat Right Ventricle7.5, 8.1[8]
(±)-Amosulalolα1-adrenoceptorRat Aorta8.6[8]
(-)-Amosulalolβ1-adrenoceptorRat Right Ventricle7.9[8]
(+)-Amosulalolβ1-adrenoceptorRat Right Ventricle5.9[8]

Table 1: Quantitative data for the adrenergic blocking activity of amosulalol and its enantiomers.

Signaling Pathways

Amosulalol exerts its effects by blocking the signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1- and β1-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium leads to the contraction of smooth muscle, such as that in blood vessels. Amosulalol blocks this pathway, leading to vasodilation.[10]

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Activates Amosulalol Amosulalol Amosulalol->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are Gs protein-coupled receptors predominantly found in the heart.[11] Activation of these receptors stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate, contractility, and conduction velocity. Amosulalol antagonizes this pathway, resulting in a decrease in these cardiac parameters.[13][14]

beta1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Beta1R β1-Adrenergic Receptor NE->Beta1R Activates Amosulalol Amosulalol Amosulalol->Beta1R Blocks Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects Phosphorylates Targets Leading to

Figure 2: Beta-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The determination of the structure-activity relationship of amosulalol and its analogs relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assay for Adrenergic Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50).

Protocol:

  • Membrane Preparation:

    • Tissues (e.g., rat heart for β1, rat cerebral cortex for α1) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., amosulalol) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., phentolamine for α1, propranolol for β).

    • The reaction is incubated to equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization) start->prep incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50/Ki) counting->analysis end End analysis->end

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Functional Assay in Isolated Tissues (Schild Analysis for pA2 Determination)

Functional assays in isolated tissues are used to determine the potency of an antagonist in blocking the physiological response to an agonist. The pA2 value is a measure of the antagonist's potency.

Protocol:

  • Tissue Preparation:

    • An appropriate tissue is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

    • For α1-antagonism, a strip of rat thoracic aorta can be used. For β1-antagonism, spontaneously beating rat right atria or electrically stimulated left atria can be used.

    • The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve (CCRC) to Agonist:

    • A CCRC is constructed by adding increasing concentrations of a standard agonist (e.g., phenylephrine for α1, isoproterenol for β1) to the organ bath and recording the response (e.g., contraction for aorta, increase in heart rate or force of contraction for atria).

  • Antagonist Incubation and Second CCRC:

    • The tissue is washed to remove the agonist.

    • A known concentration of the antagonist (e.g., amosulalol) is added to the organ bath and allowed to incubate for a specific period to reach equilibrium.

    • A second CCRC to the same agonist is then constructed in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations:

    • The procedure is repeated at least two more times with different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • For a competitive antagonist, this should yield a straight line with a slope of 1. The pA2 value is the x-intercept of this line.

Conclusion

The dual α1- and β-adrenergic antagonist activity of this compound is a direct result of its unique chemical structure. The arylethanolamine core, the stereochemistry at the benzylic hydroxyl group, the tolyl-sulfonamide substituent, and the N-linked methoxyphenoxyethyl side chain all play crucial roles in its interaction with adrenergic receptors. While detailed quantitative SAR data for a broad series of amosulalol analogs are not extensively documented in publicly accessible literature, the foundational principles of adrenergic antagonist SAR provide a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate and design novel compounds with tailored adrenergic activity. Future research focused on the systematic modification of the amosulalol scaffold will be invaluable in refining our understanding of the nuanced structure-activity relationships that govern dual α/β-blockade and in the development of next-generation cardiovascular therapeutics.

References

The Discovery and Synthesis of Amosulalol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol Hydrochloride, a potent antihypertensive agent, represents a significant development in the pharmacological management of cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of amosulalol. It details its unique dual mechanism of action as both an α1 and a non-selective β-adrenergic receptor antagonist. This document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for its synthesis and evaluation, and visual representations of its mechanism of action and synthetic pathway to facilitate a comprehensive understanding for research and development professionals.

Introduction

Amosulalol, developed by Yamanouchi Pharmaceutical under the code YM-09538, is a third-generation adrenergic antagonist.[1] It is distinguished by its combined antagonistic effects on both α1 and β-adrenergic receptors.[2] This dual blockade offers a comprehensive approach to lowering blood pressure by simultaneously reducing peripheral vascular resistance through α1-blockade and decreasing cardiac output and renin release via β-blockade.[2][3] This guide serves as a technical resource, consolidating key data and methodologies related to this compound.

Discovery and Development

The development of amosulalol was rooted in the endeavor to create an antihypertensive agent with a broader mechanism of action than the selective β-blockers or α-blockers available at the time. The research, conducted by Yamanouchi Pharmaceuticals, focused on phenylethanolamine derivatives. The core concept was to integrate both α- and β-adrenergic receptor blocking functionalities into a single molecule to achieve a more potent and balanced antihypertensive effect.

Structure-Activity Relationship (SAR)

Studies on the stereoisomers of amosulalol have provided valuable insights into its structure-activity relationship. The antagonistic activity of amosulalol is highly stereoselective. The (+)-isomer exhibits significantly greater potency at α-adrenergic receptors, while the (-)-isomer is more potent at β-adrenergic receptors.[4] This stereochemical differentiation underscores the distinct structural requirements for optimal interaction with each receptor subtype. The racemate, amosulalol, therefore, provides a balanced antagonism of both receptor types.[4]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the patent literature. The following is a representative synthetic scheme.

Synthetic Pathway

G A 4-Methylacetophenone B 5-Acetyl-2-methylbenzenesulfonamide A->B Nitration, Reduction, Diazotization, Sulfonation, Acylation C 5-(Bromoacetyl)-2-methylbenzenesulfonamide B->C Bromination D 5-(2-(o-Methoxyphenoxy)ethylamino)acetyl- 2-methylbenzenesulfonamide C->D Reaction with o-methoxyphenoxyethylamine E Amosulalol D->E Reduction F This compound E->F Acidification with HCl

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

The following protocol is a general representation based on patented synthesis methods.

Step 1: Synthesis of 5-Acetyl-2-methylbenzenesulfonamide 4-Methylacetophenone undergoes a series of reactions including nitration, reduction, diazotization, sulfonation, and acylation to yield 5-acetyl-2-methylbenzenesulfonamide.

Step 2: Synthesis of 5-(Bromoacetyl)-2-methylbenzenesulfonamide 5-Acetyl-2-methylbenzenesulfonamide is halogenated, typically using bromine in a suitable solvent, to produce 5-(bromoacetyl)-2-methylbenzenesulfonamide.

Step 3: Synthesis of 5-(2-(o-Methoxyphenoxy)ethylamino)acetyl-2-methylbenzenesulfonamide The bromoacetyl derivative is then reacted with o-methoxyphenoxyethylamine. This reaction introduces the side chain responsible for the β-adrenergic blocking activity.

Step 4: Synthesis of Amosulalol The ketone in the intermediate from the previous step is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride, to form the final amosulalol base.

Step 5: Formation of this compound The amosulalol base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound, the stable salt form used in pharmaceutical preparations.

Pharmacological Profile

Amosulalol's pharmacological effects are a direct consequence of its dual adrenergic antagonism.

Mechanism of Action

Amosulalol competitively inhibits postsynaptic α1-adrenergic receptors, leading to vasodilation and a decrease in peripheral resistance. Simultaneously, it blocks β1 and β2-adrenergic receptors. The blockade of β1-receptors in the heart reduces heart rate and contractility, leading to a decrease in cardiac output. β1-receptor blockade in the kidneys inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.

cluster_alpha α1-Adrenergic Receptor Blockade cluster_beta β-Adrenergic Receptor Blockade Amosulalol_alpha Amosulalol Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Amosulalol_alpha->Alpha1 Blocks Vasodilation Vasodilation Alpha1->Vasodilation Inhibits Contraction PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP_alpha Lowered Blood Pressure PVR->BP_alpha Amosulalol_beta Amosulalol Beta1_heart β1-Adrenergic Receptor (Heart) Amosulalol_beta->Beta1_heart Blocks Beta1_kidney β1-Adrenergic Receptor (Kidney) Amosulalol_beta->Beta1_kidney Blocks HR_Contractility Decreased Heart Rate & Contractility Beta1_heart->HR_Contractility Inhibits Stimulation Renin Decreased Renin Release Beta1_kidney->Renin Inhibits Stimulation CO Decreased Cardiac Output HR_Contractility->CO BP_beta Lowered Blood Pressure CO->BP_beta RAAS Suppression of RAAS Renin->RAAS RAAS->BP_beta

Caption: Mechanism of action of this compound.

Pharmacodynamics

The in vitro and in vivo pharmacological activities of amosulalol have been extensively characterized.

Table 1: In Vitro Receptor Binding Affinities (pKi) of Amosulalol [4]

Receptor SubtypeRacemic Amosulalol(+)-Amosulalol(-)-Amosulalol
α1-Adrenergic8.358.647.49
α2-Adrenergic6.226.206.13
β1-Adrenergic7.746.078.04
β2-Adrenergic7.155.577.42

Table 2: In Vitro Antagonist Potencies (pA2) of Amosulalol in Isolated Rat Tissues [5]

TissueReceptorAgonistpA2 Value
Aortaα1Phenylephrine8.6
Right Ventricleβ1Isoprenaline7.5 - 8.1

Table 3: In Vivo Adrenergic Blocking Activity (DR10) of Oral Amosulalol in Pithed Rats [3]

ReceptorAgonistDR10 (mg/kg)
α1Phenylephrine11.5
β1Isoproterenol13.6
Pharmacokinetics

Pharmacokinetic studies in humans have shown that amosulalol is well absorbed after oral administration.

Table 4: Pharmacokinetic Parameters of Amosulalol in Humans After a Single Oral Dose

ParameterValue
Time to Peak Plasma Concentration (Tmax)2 - 4 hours
Elimination Half-life (t1/2)~5 hours
Systemic Availability~100%

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The following is a generalized protocol for determining the receptor binding affinity of amosulalol.

A Prepare membrane homogenates from rat brain tissue B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β) A->B C Add increasing concentrations of unlabeled amosulalol B->C D Incubate to equilibrium C->D E Separate bound and free radioligand by rapid vacuum filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC50 and Ki values using non-linear regression analysis F->G

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the adrenergic receptors.

  • Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, and [3H]dihydroalprenolol for β receptors) and varying concentrations of amosulalol.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of amosulalol that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Assay for Antagonist Potency (General Protocol)

This protocol outlines a general method for determining the pA2 value of amosulalol in isolated tissues.

Methodology:

  • Tissue Preparation: A segment of rat thoracic aorta (for α1 antagonism) or the right ventricle (for β1 antagonism) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Concentration-Response Curves: Cumulative concentration-response curves to an appropriate agonist (phenylephrine for aorta, isoprenaline for ventricle) are obtained.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of amosulalol for a predetermined period.

  • Repeat Concentration-Response: The agonist concentration-response curve is repeated in the presence of amosulalol.

  • Data Analysis: The rightward shift of the agonist concentration-response curve caused by amosulalol is used to calculate the pA2 value using a Schild plot analysis.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Methodology:

  • Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

  • Drug Administration: Amosulalol is administered orally at various doses.

  • Data Collection: Blood pressure and heart rate are monitored at multiple time points after drug administration.

  • Data Analysis: The dose-dependent reduction in blood pressure is determined, and the potency is often expressed as the dose required to produce a certain level of effect (e.g., ED50).

Conclusion

This compound is a well-characterized dual α1 and β-adrenergic receptor antagonist with proven antihypertensive efficacy. Its unique pharmacological profile, combining the benefits of both α- and β-blockade, makes it a valuable therapeutic agent. This technical guide has provided a comprehensive overview of its discovery, a detailed synthetic pathway, and a compilation of its key pharmacological data. The experimental protocols outlined herein serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. Further research into the long-term clinical outcomes and potential applications in other cardiovascular conditions is warranted.

References

In Vitro Characterization of Amosulalol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent pharmacological agent with a dual mechanism of action, functioning as both an alpha- and beta-adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Amosulalol, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Pharmacological Profile

Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its therapeutic effects, primarily in the management of hypertension, stem from its ability to inhibit the physiological responses mediated by the binding of catecholamines like norepinephrine and epinephrine to these receptors. The blockade of alpha-1 adrenergic receptors leads to vasodilation and a reduction in peripheral resistance, while the blockade of beta-adrenergic receptors, particularly beta-1 receptors in the heart, results in decreased heart rate and myocardial contractility.[1]

Quantitative Analysis of Receptor Antagonism

The in vitro potency and selectivity of this compound have been quantified through both radioligand binding assays and functional organ bath experiments. The binding affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki), while the functional antagonist potency is represented by the pA2 value, the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the original response.

ParameterReceptor SubtypeValueExperimental SystemReference
Binding Affinity (pKi) Alpha-1 Adrenoceptor8.8Rat brain membrane[1]
Alpha-2 Adrenoceptor<6.0Rat brain membrane[1]
Beta-1 Adrenoceptor7.9Rat brain membrane[1]
Beta-2 Adrenoceptor7.5Rat brain membrane[1]
Functional Antagonism (pA2) Alpha-1 Adrenoceptor8.6Rat isolated aorta (vs. Phenylephrine)[2]
Beta-1 Adrenoceptor7.5 - 8.1Rat isolated right ventricle (vs. Isoprenaline)[2]

Signaling Pathways

Amosulalol exerts its effects by interfering with the canonical signaling pathways of adrenergic receptors. Alpha-1 adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction. Beta-adrenergic receptors are Gs-protein coupled receptors that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological effects such as increased heart rate and muscle relaxation. By blocking these receptors, Amosulalol inhibits these downstream signaling events.

cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_beta Beta-Adrenergic Signaling Amosulalol_alpha Amosulalol Alpha1R α1 Receptor Amosulalol_alpha->Alpha1R NE_alpha Norepinephrine NE_alpha->Alpha1R Gq Gq protein Alpha1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces Contraction Smooth Muscle Contraction Ca_release->Contraction leads to Amosulalol_beta Amosulalol BetaR β Receptor (β1/β2) Amosulalol_beta->BetaR NE_beta Norepinephrine/ Epinephrine NE_beta->BetaR Gs Gs protein BetaR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response phosphorylates targets

Adrenergic Signaling Pathways Modulated by Amosulalol.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of Amosulalol for adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

prep Membrane Preparation (e.g., from rat brain) incubation Incubation: Membranes + Radioligand + Amosulalol (varying conc.) prep->incubation separation Separation of Bound/ Free Ligand (Filtration) incubation->separation counting Quantification of Bound Radioactivity separation->counting analysis Data Analysis (IC50 → Ki calculation) counting->analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Tissues expressing the target adrenergic receptors (e.g., rat brain) are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for alpha-1, [3H]-dihydroalprenolol for beta receptors) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Amosulalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Aortic Ring Functional Assay

This ex vivo assay assesses the functional antagonism of Amosulalol at alpha-1 adrenergic receptors by measuring its effect on the contraction of isolated aortic smooth muscle.

dissection Aorta Dissection and Ring Preparation mounting Mounting of Aortic Rings in Organ Bath dissection->mounting equilibration Equilibration and Viability Check mounting->equilibration treatment Pre-incubation with Amosulalol equilibration->treatment agonist Cumulative Addition of Agonist (e.g., Phenylephrine) treatment->agonist recording Recording of Isometric Contraction agonist->recording analysis Data Analysis (Schild Plot → pA2) recording->analysis

Workflow for Isolated Aortic Ring Assay.

Methodology:

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of approximately 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The rings are allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a standard agonist like phenylephrine.

  • Antagonist Incubation: The tissues are pre-incubated with various concentrations of this compound for a defined period.

  • Agonist Challenge: A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., phenylephrine) is generated in the presence of each concentration of Amosulalol.

  • Data Recording: The isometric tension of the aortic rings is recorded throughout the experiment.

  • Data Analysis: The rightward shift of the agonist concentration-response curves in the presence of Amosulalol is used to construct a Schild plot, from which the pA2 value is determined.

Isolated Papillary Muscle Functional Assay

This assay evaluates the functional antagonism of Amosulalol at beta-1 adrenergic receptors by measuring its effect on the contractility of isolated cardiac papillary muscle.

dissection Papillary Muscle Dissection mounting Mounting of Muscle in Organ Bath dissection->mounting stimulation Electrical Field Stimulation mounting->stimulation treatment Pre-incubation with Amosulalol stimulation->treatment agonist Cumulative Addition of Agonist (e.g., Isoprenaline) treatment->agonist recording Recording of Isometric Contraction agonist->recording analysis Data Analysis (Schild Plot → pA2) recording->analysis

Workflow for Isolated Papillary Muscle Assay.

Methodology:

  • Tissue Preparation: The heart is excised, and the right ventricular papillary muscle is carefully dissected.

  • Mounting: The papillary muscle is mounted in an organ bath containing a physiological salt solution at 37°C and aerated with a gas mixture.

  • Stimulation: The muscle is subjected to electrical field stimulation at a constant frequency to induce regular contractions.

  • Antagonist Incubation: The tissue is pre-incubated with different concentrations of this compound.

  • Agonist Challenge: A cumulative concentration-response curve to a beta-adrenergic agonist (e.g., isoprenaline) is generated in the presence of Amosulalol.

  • Data Recording: The isometric contractile force of the papillary muscle is recorded.

  • Data Analysis: The pA2 value is determined from the rightward shift of the agonist concentration-response curves using Schild plot analysis.

Conclusion

The in vitro characterization of this compound confirms its profile as a potent and selective alpha-1 adrenergic antagonist and a non-selective beta-adrenergic antagonist. The quantitative data from radioligand binding and functional assays provide a solid foundation for understanding its mechanism of action and for its further development as a therapeutic agent. The detailed protocols and workflows presented in this guide offer a practical resource for the continued investigation of Amosulalol and other adrenergic modulators.

References

Amosulalol Hydrochloride: An In-depth Technical Guide on Adrenergic Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist. This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting the vasoconstrictive effects mediated by alpha-1 adrenergic receptors and the cardiac stimulation mediated by beta-1 adrenergic receptors. Furthermore, its activity at beta-2 adrenergic receptors contributes to its overall pharmacological effects. The stereochemistry of the amosulalol molecule plays a critical role in its receptor affinity, with different isomers exhibiting distinct selectivities for alpha and beta-adrenergic receptor subtypes. This technical guide provides a detailed overview of the adrenergic receptor affinity of amosulalol and its stereoisomers, supported by experimental data and methodologies.

Adrenergic Receptor Affinity of Amosulalol and its Stereoisomers

The affinity of amosulalol and its stereoisomers for adrenergic receptors has been determined through radioligand binding assays (providing pKi values) and functional studies in isolated tissues (providing pA2 values). The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity. The pA2 value is a measure of the potency of a competitive antagonist, with a higher value indicating greater potency.

Studies have consistently shown that amosulalol is a selective antagonist for alpha-1 adrenoceptors over alpha-2 adrenoceptors and a non-selective antagonist for beta-adrenoceptors. A key study by Honda et al. (1986) systematically evaluated the antagonist potencies of the racemate ((±)-amosulalol), its (-)- and (+)-stereoisomers, and a desoxy derivative (YM-11133) at alpha-1, alpha-2, beta-1, and beta-2 adrenoceptors.

The research revealed a significant stereoselectivity in receptor binding. The (+)-isomer of amosulalol demonstrated a markedly higher affinity for alpha-1 adrenoceptors compared to the (-)-isomer. Conversely, the (-)-isomer exhibited a much greater affinity for both beta-1 and beta-2 adrenoceptors than the (+)-isomer. The racemic mixture, (±)-amosulalol, generally displays potencies that are a composite of its constituent isomers.

Quantitative Affinity Data

The following table summarizes the adrenergic receptor affinity of amosulalol and its stereoisomers, with data primarily derived from the pivotal study by Honda et al. (1986).

CompoundReceptorpKi (Radioligand Binding)pA2 (Isolated Tissue)
(±)-Amosulalol α18.38.1 (Rat Vas Deferens)
α26.1< 6 (Rat Vas Deferens)
β17.87.9 (Guinea Pig Atria)
β27.37.4 (Guinea Pig Trachea)
(-)-Amosulalol α17.57.3 (Rat Vas Deferens)
α2< 6< 6 (Rat Vas Deferens)
β18.58.6 (Guinea Pig Atria)
β28.08.1 (Guinea Pig Trachea)
(+)-Amosulalol α18.78.5 (Rat Vas Deferens)
α26.3< 6 (Rat Vas Deferens)
β16.86.9 (Guinea Pig Atria)
β26.36.4 (Guinea Pig Trachea)

Table 1: Adrenergic Receptor Affinity of Amosulalol and its Stereoisomers.

Signaling Pathways

Amosulalol exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., norepinephrine and epinephrine) to adrenergic receptors.

cluster_alpha1 α1-Adrenergic Signaling Amosulalol_alpha Amosulalol (+)-isomer > (±) > (-)-isomer Alpha1 α1-Adrenergic Receptor Amosulalol_alpha->Alpha1 Blocks PLC Phospholipase C (PLC) Alpha1->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_PKC->Vasoconstriction

Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by amosulalol.

cluster_beta β-Adrenergic Signaling Amosulalol_beta Amosulalol (-)-isomer > (±) > (+)-isomer Beta_Receptor β1/β2-Adrenergic Receptor Amosulalol_beta->Beta_Receptor Blocks AC Adenylyl Cyclase (AC) Beta_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Effect Physiological Effect (e.g., ↑ Heart Rate, Bronchodilation) PKA->Physiological_Effect

Caption: Beta-adrenergic receptor signaling pathway and its blockade by amosulalol.

Experimental Protocols

The determination of the adrenergic receptor affinity of this compound involves two primary experimental approaches: radioligand binding assays and in vitro functional assays using isolated tissues.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor of interest and how amosulalol and its isomers compete with this binding.

1. Alpha-1 Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Membranes are prepared from the cerebral cortex of male Wistar rats. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Radioligand: [³H]prazosin, a selective alpha-1 adrenergic receptor antagonist, is used.

  • Assay Conditions: The membrane preparation is incubated with a fixed concentration of [³H]prazosin and varying concentrations of the unlabeled competitor (amosulalol or its isomers). The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled alpha-1 antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of the competitor that inhibits 50% of the specific binding) are determined, and the Ki values are calculated using the Cheng-Prusoff equation.

2. Beta-Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Membranes from rat heart (rich in beta-1 receptors) or lung (rich in beta-2 receptors) are used.

  • Radioligand: [³H]dihydroalprenolol (DHA), a non-selective beta-adrenergic receptor antagonist, is commonly used.

  • Assay Conditions and Analysis: The procedure is similar to the alpha-1 binding assay, with appropriate adjustments for the specific receptor and radioligand.

cluster_workflow Radioligand Binding Assay Workflow Tissue_Prep Tissue Homogenization & Membrane Preparation Incubation Incubation of Membranes with Radioligand & Competitor Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting Analysis Data Analysis: IC50 & Ki Determination Counting->Analysis

Caption: Generalized workflow for a radioligand binding assay.

In Vitro Isolated Tissue Assays

These functional assays measure the ability of amosulalol and its isomers to antagonize the physiological response induced by an adrenergic agonist in a specific isolated tissue.

1. Alpha-1 Adrenergic Antagonism (Rat Vas Deferens):

  • Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Experimental Procedure: A cumulative concentration-response curve to an alpha-1 agonist (e.g., norepinephrine or phenylephrine) is established. The tissue is then incubated with a fixed concentration of amosulalol or one of its isomers for a specific period, and the agonist concentration-response curve is re-determined.

  • Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The pA2 value is determined from the x-intercept of the Schild plot.

2. Beta-1 Adrenergic Antagonism (Guinea Pig Atria):

  • Tissue Preparation: The right atria from a guinea pig are isolated and mounted in an organ bath. The spontaneous beating rate is recorded.

  • Experimental Procedure: A cumulative concentration-response curve to a beta-agonist (e.g., isoproterenol) is obtained by measuring the increase in the atrial rate. The antagonism by amosulalol or its isomers is then assessed as described for the vas deferens.

  • Data Analysis: The pA2 value is determined from a Schild plot.

3. Beta-2 Adrenergic Antagonism (Guinea Pig Trachea):

  • Tissue Preparation: A tracheal strip from a guinea pig is mounted in an organ bath. The tissue is pre-contracted with an agent like histamine or carbachol.

  • Experimental Procedure: The relaxant effect of a beta-2 agonist (e.g., salbutamol or fenoterol) is measured. The antagonistic effect of amosulalol or its isomers on this relaxation is then determined.

  • Data Analysis: The pA2 value is calculated using a Schild plot.

Conclusion

This compound's therapeutic efficacy as an antihypertensive agent is rooted in its dual antagonism of alpha-1 and beta-adrenergic receptors. The stereoisomers of amosulalol exhibit pronounced selectivity, with the (+)-isomer being more potent at alpha-1 adrenoceptors and the (-)-isomer showing higher affinity for beta-adrenoceptors. This detailed understanding of its receptor affinity profile, derived from rigorous radioligand binding and in vitro functional studies, is crucial for researchers and clinicians in the fields of pharmacology and drug development. The distinct properties of its stereoisomers also offer potential avenues for the development of more targeted adrenergic receptor modulators.

Amosulalol Hydrochloride for Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a competitive antagonist at both α1- and β-adrenergic receptors. This dual blockade leads to a reduction in peripheral vascular resistance and a decrease in cardiac output, contributing to its efficacy in lowering blood pressure. This technical guide provides an in-depth overview of this compound, focusing on its pharmacology, pharmacokinetics, clinical efficacy in hypertension, and associated experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antihypertensive therapies.

Introduction

Essential hypertension is a multifactorial condition characterized by elevated blood pressure, which significantly increases the risk of cardiovascular, cerebrovascular, and renal diseases.[1] The sympathetic nervous system plays a crucial role in blood pressure regulation, and its overactivity is a key factor in the pathogenesis of hypertension. Adrenergic receptors, specifically α1, β1, and β2 receptors, are central to this regulation. This compound is a third-generation adrenoceptor antagonist that simultaneously blocks α1- and β-adrenergic receptors, offering a comprehensive approach to managing hypertension.[2][3] Its dual action allows for the reduction of blood pressure by decreasing both peripheral vascular resistance (α1-blockade) and cardiac output (β1-blockade), without the reflex tachycardia often associated with selective α1-blockers.[4]

Mechanism of Action

This compound is a non-selective β-adrenergic blocker and a selective α1-adrenergic antagonist.[2]

  • α1-Adrenergic Blockade: By selectively blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol inhibits norepinephrine-induced vasoconstriction. This leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][4]

  • β-Adrenergic Blockade: Amosulalol acts as a non-selective antagonist at β1- and β2-adrenergic receptors.[2]

    • β1-Receptor Blockade: Primarily located in the heart, blockade of β1-receptors reduces heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), leading to a decrease in cardiac output.[2] This action also suppresses the release of renin from the kidneys, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS).[3]

    • β2-Receptor Blockade: Antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can potentially lead to bronchoconstriction and vasoconstriction. However, the vasodilatory effect of the α1-blockade typically predominates.[2]

The combined effect of α1 and β-blockade results in a potent antihypertensive effect with a reduced likelihood of reflex tachycardia.[4]

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways associated with adrenergic receptors.

This compound Signaling Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway Amosulalol_alpha Amosulalol HCl alpha1_receptor α1-Adrenergic Receptor Amosulalol_alpha->alpha1_receptor Blocks Gq Gq Protein alpha1_receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Amosulalol_beta Amosulalol HCl beta_receptor β-Adrenergic Receptor (β1/β2) Amosulalol_beta->beta_receptor Blocks Gs Gs Protein beta_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Cardiac_Contraction ↑ Cardiac Contractility & Heart Rate PKA->Cardiac_Contraction Reduced_CO Reduced Cardiac Output & Heart Rate Cardiac_Contraction->Reduced_CO Inhibition leads to Antihypertensive_Effect Antihypertensive Effect Vasodilation->Antihypertensive_Effect Reduced_CO->Antihypertensive_Effect

Caption: Dual blockade mechanism of Amosulalol HCl.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models and in humans.

Preclinical Pharmacokinetics

Studies in rats, dogs, and monkeys have shown that amosulalol is rapidly absorbed after oral administration.[5][6]

Table 1: Pharmacokinetic Parameters of Amosulalol in Animal Models

ParameterRatsDogsMonkeys
Intravenous Administration (1 mg/kg)
Terminal Half-life (t½)2.5 h[5][6]2.1 h[5][6]1.8 h[5][6]
Plasma Clearance> Dogs > Monkeys[5][6]--
Oral Administration
Time to Maximum Plasma Concentration (Tmax)0.5 - 1 h (10-100 mg/kg)[5][6]0.5 - 1 h (3-30 mg/kg)[5][6]1.7 - 2.7 h (3-10 mg/kg)[5][6]
Systemic Bioavailability22 - 31%[5][6]51 - 59%[5][6]57 - 66%[5][6]

In mice, after intravenous administration (10 mg/kg), the terminal half-life was 1.1 hours.[7] The systemic bioavailability of a 10 mg/kg oral dose was 38.7%.[7]

Human Pharmacokinetics

In human subjects, amosulalol is well absorbed after oral administration, with peak plasma levels generally reached within 2 to 4 hours.[8] The plasma concentration-time curve after intravenous administration fits a two-compartment model.[8]

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans

ParameterValue
Intravenous Administration (0.16 mg/kg)
Terminal Half-life (t½β)2.8 ± 0.1 h[8]
Volume of Distribution0.75 ± 0.06 L/kg[8]
Clearance8.09 ± 0.54 L/hr[8]
Oral Administration (12.5 - 150 mg)
Time to Maximum Plasma Concentration (Tmax)2 - 4 h[8]
Terminal Half-life (t½)~5 h (range 4.4 - 5.7 h)[8]
Systemic Bioavailability~100%[8]

Clinical Efficacy in Hypertension

Multiple clinical studies have demonstrated the efficacy of this compound in the treatment of mild to moderate essential hypertension.

Table 3: Summary of Clinical Trials of this compound in Essential Hypertension

StudyPatient PopulationDosageDurationKey Findings
Lee D.I., et al.30 patients with essential hypertension (mean age 55)20-60 mg daily (starting at 10mg twice daily)10 weeks- Significant reduction in systolic and diastolic blood pressure after 2 weeks.[6]- Initial SBP/DBP: 172.4/104.7 mmHg; Final SBP/DBP: 149.3/92.5 mmHg.[6]- Overall hypotensive effect observed in 70% of patients.[6]- Slight but significant decrease in pulse rate.[6]
Anonymous31 hypertensive patients (mean age 52.7)20-60 mg daily8 weeks- Significant reduction in blood pressure after 2 weeks, maintained for 8 weeks.[9]- Baseline SBP/DBP: 167.5/107.8 mmHg; After 8 weeks SBP/DBP: 145.1/94.7 mmHg (average of treatment period).[9]- 94% of patients showed a tendency for blood pressure decline.[9]- Significant decrease in heart rate.[9]

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies of this compound.

In Vitro Electrophysiology in Rabbit Papillary Muscle
  • Objective: To assess the electrophysiological effects of amosulalol.

  • Methodology:

    • Isolated rabbit papillary muscles were used.

    • Standard microelectrode techniques were employed to record action potentials.

    • The effects of amosulalol (at concentrations above 3 µM) were compared with those of labetalol, prazosin, and propranolol.

    • Parameters measured included the maximum rate of depolarization (Vmax) and action potential duration (APD).

    • The influence of stimulation rate (0.25 to 2.0 Hz) on Vmax was also investigated.[5]

  • Findings: Amosulalol demonstrated a concentration-dependent decrease in Vmax and an increase in APD, suggesting Class I and III antiarrhythmic properties.[5]

In Vitro Vascular Smooth Muscle Studies in Guinea Pig
  • Objective: To investigate the effects of amosulalol on electrical responses of vascular smooth muscle cells.

  • Methodology:

    • Smooth muscle cells from guinea-pig mesenteric artery, mesenteric vein, main pulmonary artery, and portal vein were isolated.

    • The effects of amosulalol (10⁻¹⁰ - 10⁻⁵ M) on membrane depolarization induced by noradrenaline and membrane hyperpolarization induced by isoprenaline were observed.

    • The impact on excitatory junction potentials (e.j.ps) produced by perivascular nerve stimulation was also assessed.[2][10]

  • Findings: Amosulalol was found to block α1- and β-adrenoceptors, and to a weaker extent, α2-adrenoceptors.[2][10]

Clinical Trial Protocol for Essential Hypertension
  • Objective: To evaluate the hypotensive efficacy, safety, and usefulness of amosulalol in patients with mild to moderate essential hypertension.

  • Methodology:

    • A cohort of 30 patients with essential hypertension was recruited.

    • This compound was administered orally at a daily dose of 20-60 mg for 10 weeks. The initial dose was 10 mg twice daily, with dose escalation to 40 mg and 60 mg daily at 2-week intervals if the hypotensive effect was unsatisfactory.

    • Blood pressure and pulse rate were measured every two weeks.

    • Subjective symptoms and side effects were monitored throughout the study.

    • Laboratory examinations, including complete blood count, serum chemistry, and urinalysis, were performed at the beginning and end of the study.[6]

Clinical Trial Workflow for Amosulalol HCl in Hypertension Recruitment Patient Recruitment (Mild to Moderate Essential Hypertension) Screening Screening & Baseline Measurements (BP, HR, Labs) Recruitment->Screening Randomization Dosing Period (10 weeks) Screening->Randomization Dose_Initiation Initial Dose: 10mg twice daily Randomization->Dose_Initiation Follow_Up_2wk 2-Week Follow-up (BP, HR, Adverse Events) Dose_Initiation->Follow_Up_2wk Dose_Adjustment Dose Adjustment? (if BP not controlled) Follow_Up_2wk->Dose_Adjustment End_of_Study End of Study (10 weeks) Final Measurements (BP, HR, Labs, Symptoms) Follow_Up_2wk->End_of_Study At 10 weeks Increase_Dose Increase Dose: 40-60mg daily Dose_Adjustment->Increase_Dose Yes Continue_Dose Continue Current Dose Dose_Adjustment->Continue_Dose No Increase_Dose->Follow_Up_2wk Continue_Dose->Follow_Up_2wk Data_Analysis Data Analysis (Efficacy & Safety) End_of_Study->Data_Analysis

References

An In-depth Technical Guide to the Molecular Targets of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as both an α- and β-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the molecular targets of amosulalol, presenting quantitative data on its binding affinities and functional antagonism, detailed methodologies of key experimental protocols, and visual representations of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Molecular Targets: Adrenergic Receptors

Amosulalol exerts its primary pharmacological effects through competitive antagonism at multiple adrenergic receptor subtypes. It is a non-selective β-adrenoceptor blocker and a selective α1-adrenoceptor antagonist. The stereochemistry of amosulalol plays a significant role in its receptor selectivity, with the (+)-isomer showing higher affinity for α-adrenoceptors and the (-)-isomer favoring β-adrenoceptors.[1]

Quantitative Analysis of Adrenergic Receptor Antagonism

The antagonist potency of amosulalol and its stereoisomers has been quantified through both radioligand binding assays (pKi) and in vitro functional assays in isolated tissues (pA2).[1] The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of the drug for the receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonism.

Table 1: Quantitative Binding Affinity (pKi) and Functional Antagonism (pA2) of Amosulalol and its Stereoisomers

Compoundα1-adrenoceptorα2-adrenoceptorβ1-adrenoceptorβ2-adrenoceptor
pKi pA2 pKi pA2
(+/-)-Amosulalol (racemate) 7.98.05.85.9
(-)-Amosulalol 7.07.15.15.3
(+)-Amosulalol 8.18.26.06.1

Data sourced from a study comparing antagonist potencies in isolated organs and radioligand binding experiments.[1] pKi values were determined from radioligand binding assays using rat brain membranes. pA2 values were determined from in vitro experiments on isolated tissues.

Secondary and Off-Target Molecular Interactions

Beyond its primary targets, evidence suggests that amosulalol may interact with other molecular targets, which could contribute to its overall pharmacological profile.

  • α2-Adrenoceptor Antagonism: Studies in isolated rat right ventricle have suggested that amosulalol may act as an α2-adrenoceptor antagonist. This was concluded from the observation that its ability to increase nerve-evoked outflow of noradrenaline was prevented by pretreatment with the α2-antagonist idazoxan.[2]

  • Ion Channels: Amosulalol has been reported to possess Class I and III antiarrhythmic properties. These classifications suggest that amosulalol may interact with cardiac ion channels, specifically sodium channels (Class I) and potassium channels (Class III). This interaction would be consistent with its observed effects on the action potential duration and the maximum rate of depolarization in isolated rabbit papillary muscles.

Signaling Pathways Modulated by Amosulalol

The antagonism of α1- and β-adrenergic receptors by amosulalol leads to the modulation of several key intracellular signaling pathways.

α1-Adrenergic Receptor Blockade and Calcium Signaling

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). By blocking α1-receptors, amosulalol inhibits this cascade, leading to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol Amosulalol Alpha1_R α1 Receptor Amosulalol->Alpha1_R Inhibits Gq Gq Protein Alpha1_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Amosulalol's inhibition of the α1-adrenergic signaling pathway.
β-Adrenergic Receptor Blockade and cAMP Signaling

β-adrenergic receptors are Gs-protein coupled receptors. Their activation stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate, contractility, and renin release. By blocking β1 and β2 receptors, amosulalol inhibits this pathway, leading to a reduction in cAMP levels and subsequent downstream effects.

Gs_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol Amosulalol Beta_R β Receptor (β1, β2) Amosulalol->Beta_R Inhibits Gs Gs Protein Beta_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Response Increased Heart Rate & Contractility Phosphorylation->Response

Caption: Amosulalol's inhibition of the β-adrenergic signaling pathway.

Experimental Protocols

The characterization of amosulalol's molecular targets relies on a combination of radioligand binding assays and functional assays in isolated tissues.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This method is used to determine the affinity of an unlabeled drug (amosulalol) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of amosulalol for adrenergic receptor subtypes.

Materials:

  • Membrane preparations from cells or tissues expressing the receptor of interest (e.g., rat brain membranes).

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

  • This compound of varying concentrations.

  • Assay buffer, wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of amosulalol.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the amosulalol concentration. The IC50 (concentration of amosulalol that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare Prepare membrane fractions, radioligand, and amosulalol dilutions start->prepare incubate Incubate membrane, radioligand, and amosulalol prepare->incubate filter Rapidly filter to separate bound and free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Analyze data: IC50 determination count->analyze calculate Calculate Ki using Cheng-Prusoff equation analyze->calculate end End calculate->end

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay in Isolated Tissues for Antagonist Potency (pA2) Determination

This method assesses the functional antagonism of a drug by measuring its ability to inhibit the response of an isolated tissue to an agonist.

Objective: To determine the pA2 of amosulalol at α1- and β-adrenoceptors.

Materials:

  • Isolated tissue preparations (e.g., rat thoracic aorta for α1, guinea pig right atrium for β1).

  • Organ bath with physiological salt solution, aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.

  • Force transducer to measure tissue contraction or rate.

  • Agonist (e.g., phenylephrine for α1, isoprenaline for β1).

  • This compound of varying concentrations.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist alone.

  • Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of amosulalol for a predetermined time.

  • Antagonist Curve: In the presence of amosulalol, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of amosulalol.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration.

    • Plot log(dose ratio - 1) against the negative log of the molar concentration of amosulalol.

    • The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound's primary molecular targets are α1- and β-adrenergic receptors, where it acts as a competitive antagonist. Its dual blockade of these receptors leads to the modulation of the calcium and cAMP signaling pathways, respectively, resulting in its potent antihypertensive effects. Evidence also points to potential interactions with α2-adrenergic receptors, serotonin receptors, and cardiac ion channels, which may contribute to its broader pharmacological profile. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for further research and development in the field of cardiovascular pharmacology.

References

Preclinical Profile of Amosulalol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol hydrochloride is a potent pharmacological agent with a dual mechanism of action, functioning as both an alpha-1 (α1) and a non-selective beta (β) adrenergic receptor antagonist. This unique profile provides a comprehensive approach to the modulation of the sympathetic nervous system, with potential therapeutic applications in cardiovascular diseases, notably hypertension. This technical guide provides an in-depth overview of the preclinical studies of amosulalol, presenting key pharmacodynamic and pharmacokinetic data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Amosulalol exerts its pharmacological effects through the competitive inhibition of both α1 and β-adrenergic receptors. The blockade of α1-adrenergic receptors, primarily located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in peripheral resistance. Simultaneously, its antagonism at β-adrenergic receptors, particularly β1 receptors in the heart, results in decreased heart rate and myocardial contractility. This dual action provides a synergistic effect in lowering blood pressure, coupled with a potential attenuation of reflex tachycardia that can occur with selective α1-blockade.[1][2]

cluster_Amosulalol This compound cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects Amosulalol Amosulalol Alpha1 α1-Adrenergic Receptor Amosulalol->Alpha1 Blocks Beta1 β1-Adrenergic Receptor Amosulalol->Beta1 Blocks Beta2 β2-Adrenergic Receptor Amosulalol->Beta2 Blocks Vasodilation Vasodilation Alpha1->Vasodilation Leads to ReducedHR Reduced Heart Rate Beta1->ReducedHR Leads to ReducedContractility Reduced Myocardial Contractility Beta1->ReducedContractility Leads to BloodPressure Lowered Blood Pressure Vasodilation->BloodPressure ReducedHR->BloodPressure ReducedContractility->BloodPressure

Figure 1: Mechanism of action of this compound.

Pharmacodynamics

The antagonist potency of amosulalol has been quantified in various preclinical models. In isolated tissue preparations, its activity against adrenergic agonists has been determined, providing key insights into its receptor interaction.

In Vitro Antagonist Potency

The antagonist properties of amosulalol have been characterized by determining its pA2 values in isolated rat tissues. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tissue PreparationAgonistAntagonistpA2 ValueReference
Rat AortaPhenylephrine (α1-agonist)Amosulalol8.6
Rat Right VentricleIsoprenaline (β-agonist)Amosulalol7.5 - 8.1
Rat Right VentricleIsoprenaline (β-agonist)(-)-Amosulalol7.9
Rat Right VentricleIsoprenaline (β-agonist)(+)-Amosulalol5.9

Note: Specific receptor binding affinities (Ki values) and in vitro functional potencies (IC50/EC50 values) for this compound at α1, β1, and β2-adrenergic receptors were not available in the reviewed public literature.

The data indicates that amosulalol is a potent antagonist at α1-adrenergic receptors. Furthermore, the antagonist activity at β-receptors resides primarily in the (-)-enantiomer, demonstrating significant stereoselectivity.

In Vivo Pharmacological Activity

Studies in conscious, spontaneously hypertensive rats (SHR) have confirmed the dual α1 and β1-adrenoceptor blocking activity of amosulalol. Oral administration of amosulalol was shown to antagonize the pressor effects of the α1-agonist phenylephrine and the positive chronotropic effects of the β-agonist isoproterenol.

Pharmacokinetics

The pharmacokinetic profile of amosulalol has been investigated in several animal species, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Parameters
SpeciesRouteDoseTmax (h)t1/2 (h)Systemic Availability (%)Primary Excretion RouteReference
RatOral10-100 mg/kg0.5 - 1~222 - 31Biliary (66%)[1][3]
DogOral3-30 mg/kg0.5 - 1~451 - 59Biliary (41%), Urinary (45%)[1][3]
MonkeyOral3-10 mg/kg1.7 - 2.7~257 - 66Urinary (46%)[1][3]
MouseOral10 mg/kg0.250.8 - 1.338.7Urinary

Amosulalol is generally well-absorbed after oral administration, with time to maximum plasma concentration (Tmax) occurring within 1-3 hours in most species. The terminal half-life (t1/2) ranges from approximately 2 to 4 hours. Systemic availability varies across species, with dogs and monkeys showing higher bioavailability compared to rats. The primary route of excretion also differs, with biliary excretion being predominant in rats and a mix of biliary and urinary excretion in dogs, while urinary excretion is the main pathway in monkeys.

Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a drug candidate.

Note: Specific No-Observed-Adverse-Effect-Level (NOAEL) values from preclinical toxicology studies of this compound were not available in the reviewed public literature.

Experimental Protocols

Isolated Tissue Experiments for pA2 Determination

This protocol describes the general methodology for determining the pA2 value of amosulalol in isolated rat aorta and right ventricle preparations.

cluster_Prep Tissue Preparation cluster_CRC Concentration-Response Curve cluster_Antagonist Antagonist Incubation cluster_Analysis Data Analysis Dissect Dissect Rat Aorta or Right Ventricle Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate in Physiological Salt Solution Mount->Equilibrate Agonist Cumulative Addition of Agonist (Phenylephrine or Isoprenaline) Equilibrate->Agonist Control CRC Record Record Contractile or Chronotropic Response Agonist->Record Wash Wash Tissue Record->Wash Schild Construct Schild Plot (log(dose-ratio - 1) vs. log[Amosulalol]) Record->Schild Amosulalol Incubate with Amosulalol (Varying Concentrations) Wash->Amosulalol Amosulalol->Agonist Repeat CRC pA2 Determine pA2 Value (x-intercept) Schild->pA2

Figure 2: Workflow for pA2 value determination.

  • Tissue Preparation:

    • Male Wistar rats are euthanized according to ethical guidelines.

    • The thoracic aorta or the right ventricle is carefully dissected and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The tissue is mounted in an isolated organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Concentration-Response Curves (CRCs):

    • After an equilibration period, a cumulative concentration-response curve to an appropriate agonist is generated. For the aorta, phenylephrine is used to assess α1-adrenoceptor antagonism. For the right ventricle, isoprenaline is used to evaluate β-adrenoceptor antagonism.

    • The contractile response of the aorta or the chronotropic response of the spontaneously beating right ventricle is recorded.

  • Antagonist Incubation:

    • The tissue is washed to remove the agonist.

    • A known concentration of amosulalol is added to the organ bath and allowed to incubate for a predetermined period to reach equilibrium.

  • Repeat CRC and Data Analysis:

    • In the presence of amosulalol, a second cumulative CRC to the agonist is generated.

    • This procedure is repeated with several different concentrations of amosulalol.

    • The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of amosulalol.

    • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of amosulalol. The x-intercept of the resulting linear regression provides the pA2 value.

In Vivo Cardiovascular Assessment in Conscious Rats

This protocol outlines the general methodology for evaluating the cardiovascular effects of amosulalol in conscious, spontaneously hypertensive rats (SHR).

cluster_Surg Surgical Implantation cluster_Baseline Baseline Recording cluster_Admin Drug Administration cluster_PostDose Post-Dose Monitoring Anesthetize Anesthetize SHR Implant Implant Radiotelemetry Transmitter Anesthetize->Implant Recover Allow for Surgical Recovery Implant->Recover Acclimate Acclimate to Recording Chambers Recover->Acclimate RecordBaseline Record Baseline Blood Pressure & Heart Rate Acclimate->RecordBaseline Administer Administer Amosulalol (Oral Gavage) RecordBaseline->Administer Monitor Continuously Monitor BP & HR Administer->Monitor Challenge Administer Agonist Challenge (Phenylephrine or Isoprenaline) Monitor->Challenge Optional Analyze Analyze Data for Changes from Baseline Monitor->Analyze Challenge->Analyze

Figure 3: Workflow for in vivo cardiovascular assessment.

  • Surgical Preparation:

    • Spontaneously hypertensive rats are anesthetized.

    • A radiotelemetry transmitter is surgically implanted for the continuous monitoring of blood pressure and heart rate. The catheter of the transmitter is typically placed in the abdominal aorta.

  • Recovery and Acclimation:

    • The animals are allowed to recover from surgery for a specified period.

    • Prior to the experiment, the rats are acclimated to the recording chambers.

  • Baseline Recording:

    • Baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) are recorded for a defined period before drug administration.

  • Drug Administration:

    • This compound is administered orally via gavage at various dose levels. A vehicle control group is also included.

  • Post-Dose Monitoring and Analysis:

    • Cardiovascular parameters are continuously monitored for several hours post-administration.

    • To confirm α1 and β-adrenoceptor blockade, agonist challenges with phenylephrine and isoproterenol can be administered at specific time points after amosulalol administration.

    • The data is analyzed to determine the magnitude and duration of the effects of amosulalol on blood pressure and heart rate, and its ability to antagonize the effects of the agonist challenges.

Conclusion

The preclinical data for this compound demonstrates its potent dual α1 and non-selective β-adrenergic receptor antagonist activity. The pharmacodynamic studies in isolated tissues and in vivo models in conscious hypertensive rats confirm its mechanism of action and antihypertensive effects. Pharmacokinetic studies across multiple species indicate good oral absorption and a relatively short half-life. While specific quantitative data on receptor binding affinities, in vitro functional potencies, and preclinical toxicology (NOAELs) are not publicly available, the existing data provides a strong foundation for its pharmacological profile. Further investigation into these areas would provide a more complete understanding of this compound for drug development professionals.

References

Amosulalol Hydrochloride Enantiomers: A Technical Guide to Chiral Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol Hydrochloride is a potent antihypertensive agent exerting its effects through the dual blockade of α1- and β-adrenergic receptors. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Amosulalol, each possessing a distinct pharmacological profile. This technical guide provides an in-depth analysis of the stereoselective activity of Amosulalol enantiomers, detailing their differential affinities for adrenergic receptor subtypes. The document outlines the experimental methodologies employed for their separation and pharmacological characterization, and presents a comprehensive summary of quantitative data. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.

Introduction

Amosulalol is a non-selective β-adrenergic antagonist and a selective α1-adrenergic antagonist.[1] This dual mechanism of action contributes to its efficacy in lowering blood pressure by reducing peripheral vascular resistance (α1-blockade) and decreasing heart rate and cardiac output (β-blockade).[1] The presence of a chiral center in its chemical structure gives rise to two enantiomers, (+)-Amosulalol and (-)-Amosulalol. It is well-established that the pharmacological activity of chiral drugs can be highly stereoselective, with enantiomers often exhibiting different potencies and even different mechanisms of action. This guide delves into the specific activities of the Amosulalol enantiomers, providing a comprehensive resource for researchers in pharmacology and drug development.

Enantioselective Pharmacodynamics

The adrenergic receptors exhibit distinct stereochemical requirements for binding with Amosulalol enantiomers. The (+)-isomer demonstrates a higher affinity for α-adrenergic receptor subtypes, while the (-)-isomer is more potent at β-adrenergic receptor subtypes.[2] This stereoselectivity is crucial for understanding the overall pharmacological effect of the racemic mixture and for the potential development of enantiomerically pure formulations.

Quantitative Analysis of Receptor Binding and Antagonist Potency

The antagonist potencies of the racemic mixture and individual enantiomers of Amosulalol have been determined through in vitro experiments on isolated tissues and radioligand binding assays using rat brain membranes. The data, presented as pA2 (a measure of antagonist potency from functional assays) and pKi (a measure of binding affinity), are summarized in the tables below.

Table 1: Antagonist Potency (pA2 values) of Amosulalol Enantiomers at Adrenergic Receptors in Isolated Tissues [2]

Compoundα1-Adrenoceptorα2-Adrenoceptorβ1-Adrenoceptorβ2-Adrenoceptor
(+/-)-Amosulalol7.8< 6.07.57.0
(-)-Amosulalol6.9< 6.08.27.7
(+)-Amosulalol8.0< 6.06.56.3

Table 2: Binding Affinity (pKi values) of Amosulalol Enantiomers at Adrenergic Receptors from Radioligand Binding Assays [2]

Compoundα1-Adrenoceptorα2-Adrenoceptorβ1-Adrenoceptorβ2-Adrenoceptor
(+/-)-Amosulalol7.75.87.67.1
(-)-Amosulalol6.85.78.37.8
(+)-Amosulalol7.95.96.66.4

From the data, it is evident that (+)-Amosulalol is approximately 14 times more potent than (-)-Amosulalol as an α1-adrenoceptor antagonist.[2] Conversely, (-)-Amosulalol is significantly more potent at both β1- and β2-adrenoceptors, being approximately 50 times more potent than (+)-Amosulalol at these receptors.[2] The racemic mixture exhibits a potency that is roughly half that of the more active enantiomer at each respective receptor type.[2]

Experimental Protocols

Chiral Separation of Amosulalol Enantiomers

The separation of Amosulalol enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

  • Methodology:

    • Column: A commercially available chiral column, such as one based on cellulose or amylose derivatives, is used.

    • Mobile Phase: A mixture of solvents like n-hexane and ethanol, often with a small amount of an amine modifier like diethylamine, is used as the mobile phase. The exact ratio is optimized to achieve the best separation.[3]

    • Detection: A UV detector is commonly used for the detection of the separated enantiomers.

    • Procedure: The racemic mixture of this compound is dissolved in a suitable solvent and injected into the HPLC system. The enantiomers are separated on the chiral column and detected as they elute. The fractions corresponding to each enantiomer can be collected for further pharmacological studies.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output racemic Racemic Amosulalol HCl dissolved Dissolved in Mobile Phase racemic->dissolved injection Injection dissolved->injection column Chiral Column injection->column detection UV Detection column->detection chromatogram Chromatogram detection->chromatogram enantiomer_R (R)-Amosulalol enantiomer_S (S)-Amosulalol chromatogram->enantiomer_R Fraction Collection chromatogram->enantiomer_S Fraction Collection

Figure 1: Workflow for Chiral Separation of Amosulalol Enantiomers.
Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of the Amosulalol enantiomers for different adrenergic receptors.

  • Principle: This technique measures the direct binding of a radiolabeled ligand to its receptor. The ability of an unlabeled compound (Amosulalol enantiomer) to displace the radioligand is a measure of its binding affinity.

  • Methodology:

    • Tissue Preparation: Rat brain tissue is homogenized and centrifuged to prepare a membrane fraction rich in adrenergic receptors.[2]

    • Radioligands: Specific radiolabeled antagonists are used for each receptor subtype (e.g., [3H]prazosin for α1, [3H]clonidine for α2, [3H]dihydroalprenolol for β).

    • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled Amosulalol enantiomer.

    • Separation and Counting: The bound radioligand is separated from the unbound by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.

    • Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Rat Brain Tissue homogenization Homogenization & Centrifugation tissue->homogenization membranes Receptor-rich Membranes homogenization->membranes incubation Incubation (Membranes + Radioligand + Amosulalol Enantiomer) membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (pKi) ic50->ki

Figure 2: Workflow for Radioligand Binding Assay.
Isolated Tissue Bath Experiments

Isolated tissue bath experiments are functional assays used to determine the antagonist potency (pA2) of the Amosulalol enantiomers.

  • Principle: The ability of an antagonist to inhibit the contractile or relaxant response of an isolated tissue to a specific agonist is measured.

  • Methodology:

    • Tissue Preparation: Specific tissues are isolated from animals (e.g., rat vas deferens for α1, guinea pig atria for β1). These tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

    • Agonist Response: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β) is established.

    • Antagonist Incubation: The tissue is then incubated with a fixed concentration of an Amosulalol enantiomer for a specific period.

    • Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of the antagonist. The rightward shift in the curve indicates the potency of the antagonist.

    • Data Analysis: The pA2 value is calculated using a Schild plot analysis.

Signaling Pathways

Amosulalol enantiomers exert their effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to adrenergic receptors.

α1-Adrenergic Receptor Blockade

The (+)-enantiomer of Amosulalol is a potent antagonist at α1-adrenergic receptors. These receptors are coupled to Gq proteins.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor α1-Adrenergic Receptor gq Gq Protein receptor->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 Releases pkc Protein Kinase C dag->pkc Activates response Physiological Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response agonist Norepinephrine/ Epinephrine agonist->receptor amosulalol (+)-Amosulalol amosulalol->receptor Blocks

Figure 3: α1-Adrenergic Receptor Signaling Pathway Blockade.
β-Adrenergic Receptor Blockade

The (-)-enantiomer of Amosulalol is a potent antagonist at β1- and β2-adrenergic receptors. These receptors are coupled to Gs proteins.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor β-Adrenergic Receptor gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A camp->pka Activates response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->response agonist Norepinephrine/ Epinephrine agonist->receptor amosulalol (-)-Amosulalol amosulalol->receptor Blocks

Figure 4: β-Adrenergic Receptor Signaling Pathway Blockade.

Conclusion

The pharmacological activity of this compound is characterized by a significant stereoselectivity. The (+)-enantiomer is primarily responsible for the α1-adrenergic blockade, leading to vasodilation, while the (-)-enantiomer mediates the β-adrenergic blockade, resulting in reduced cardiac activity. This detailed understanding of the enantiomers' distinct pharmacological profiles is essential for optimizing therapeutic strategies and for the rational design of future adrenergic receptor antagonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers engaged in the study of Amosulalol and other chiral cardiovascular drugs.

References

An In-Depth Technical Guide on the Core Degradation Pathways of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amosulalol hydrochloride is a potent adrenoceptor antagonist with both α- and β-blocking activities, primarily used in the management of hypertension. A thorough understanding of its degradation pathways is critical for ensuring drug stability, safety, and efficacy. This technical guide aims to provide a comprehensive overview of the degradation of this compound under various stress conditions. However, a comprehensive search of publicly available scientific literature and regulatory documents has revealed a significant lack of specific data on the forced degradation studies of this compound. While general principles of drug degradation are well-established, specific degradation products, pathways, and quantitative data for this compound are not available in the public domain.

This guide will, therefore, outline the standard methodologies and theoretical considerations for conducting forced degradation studies on a molecule like this compound, based on established international guidelines. It will also touch upon the known metabolic pathways of amosulalol, which can sometimes provide clues to potential degradation routes. The absence of specific data highlights a knowledge gap and an opportunity for future research in this area.

Introduction to this compound and its Stability

This compound, chemically known as (±)-5-[1-Hydroxy-2-[[2-(o-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide monohydrochloride, is a crucial therapeutic agent. The stability of a pharmaceutical compound like this compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic impurities, and altered bioavailability.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.

Theoretical Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized under forced stress conditions. The molecule contains several functional groups susceptible to degradation, including a secondary amine, a hydroxyl group, an ether linkage, and a sulfonamide group.

  • Hydrolysis: The ether and sulfonamide linkages could be susceptible to hydrolysis under acidic or basic conditions. The benzylic hydroxyl group could also be involved in reactions under these conditions.

  • Oxidation: The secondary amine and the ether linkage are potential sites for oxidation. The aromatic rings could also undergo oxidative degradation.

  • Photodegradation: The aromatic chromophores in the molecule suggest a potential for degradation upon exposure to light.

  • Thermal Degradation: High temperatures can induce cleavage of the weaker bonds in the molecule, leading to a variety of degradation products.

It is important to emphasize that these are theoretical pathways, and experimental data is required for confirmation.

General Experimental Protocols for Forced Degradation Studies

While specific protocols for this compound are not available, the following outlines a general approach for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for developing and validating stability-indicating analytical methods.

General Conditions for Forced Degradation

The following table summarizes typical stress conditions used in forced degradation studies. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Solid drug substance and drug product stored at elevated temperatures (e.g., 60-80°C)
Photodegradation Exposure to a combination of UV and visible light (e.g., ICH Q1B option 1 or 2)
Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is essential for separating and quantifying the drug and its degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the structure of the degradation products.

A general workflow for developing a stability-indicating method is as follows:

G cluster_0 Method Development Workflow A Initial Method Development (e.g., HPLC) B Forced Degradation Studies A->B Generate Degradants C Sample Analysis B->C Analyze Stressed Samples D Peak Purity Analysis C->D Ensure Specificity E Method Optimization D->E Refine Separation F Method Validation (ICH Q2(R1)) D->F Validate Method E->C G Stability-Indicating Method F->G Finalize

Caption: A typical workflow for developing a stability-indicating analytical method.

Known Metabolic Pathways of Amosulalol

While not directly indicative of chemical degradation, understanding the metabolic pathways of amosulalol can provide insights into its reactive sites. In vivo, amosulalol undergoes several metabolic transformations.

G cluster_0 Metabolic Transformations Amosulalol Amosulalol M1 Hydroxylation Amosulalol->M1 M2 O-demethylation Amosulalol->M2 M3 Oxidative C-N cleavage Amosulalol->M3 M4 Sulfate Conjugation M1->M4 M5 Glucuronidation M2->M5

Caption: Known metabolic pathways of amosulalol.

These metabolic reactions, such as hydroxylation and O-demethylation, suggest that the aromatic rings and the methoxy group are susceptible to chemical modification, which could also be relevant in oxidative degradation pathways.

Conclusion and Future Perspectives

Despite the clinical importance of this compound, there is a notable absence of publicly available data on its degradation pathways under forced stress conditions. This comprehensive guide has outlined the theoretical considerations and standard experimental approaches for investigating the degradation of this molecule. The lack of specific information on degradation products and pathways for this compound presents a significant opportunity for future research. Such studies would be invaluable for the development of more robust formulations, the establishment of comprehensive specifications for impurities, and the enhancement of patient safety. Researchers in academia and the pharmaceutical industry are encouraged to undertake forced degradation studies on this compound and publish their findings to fill this critical knowledge gap.

Methodological & Application

Amosulalol Hydrochloride: In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amosulalol Hydrochloride is a potent antagonist of both alpha- and beta-adrenergic receptors, making it a subject of significant interest in cardiovascular research and drug development. In vitro studies are crucial for characterizing its pharmacological profile, including its binding affinity to adrenergic receptor subtypes, its functional antagonism, and its effects on downstream signaling pathways. This document provides a comprehensive overview of key in vitro experimental protocols to assess the activity of this compound.

Amosulalol acts as a competitive antagonist at α1, α2, β1, and β2 adrenergic receptors. Its blockade of α1-adrenergic receptors, which are typically coupled to the Gq signaling pathway, leads to the inhibition of agonist-induced increases in intracellular calcium. The antagonism of β1 and β2-adrenergic receptors, which are coupled to the Gs signaling pathway, results in the attenuation of agonist-stimulated cyclic AMP (cAMP) production.[1]

These application notes and protocols are intended to guide researchers in designing and executing robust in vitro experiments to evaluate the pharmacological properties of this compound and similar adrenergic antagonists.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound derived from in vitro studies.

ParameterReceptor SubtypeValueSpecies/TissueReference
pA2 α1-adrenoceptor8.6Rat Aorta[2]
β1-adrenoceptor7.5 and 8.1 (at 10⁻⁷ and 10⁻⁶ M)Rat Right Ventricle[2]
pKi α1-adrenoceptor-Rat Brain[1]
α2-adrenoceptor-Rat Brain[1]
β1-adrenoceptor-Rat Brain[1]
β2-adrenoceptor-Rat Brain[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language script.

Gq_Signaling_Pathway cluster_receptor Cell Membrane Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Gq protein Gq protein Alpha-1 Adrenergic Receptor->Gq protein Activates Agonist (e.g., Phenylephrine) Agonist (e.g., Phenylephrine) Agonist (e.g., Phenylephrine)->Alpha-1 Adrenergic Receptor Binds Amosulalol Amosulalol Amosulalol->Alpha-1 Adrenergic Receptor Blocks Phospholipase C (PLC) Phospholipase C (PLC) Gq protein->Phospholipase C (PLC) Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Cellular Responses Cellular Responses Ca2+->Cellular Responses Mediates PKC->Cellular Responses Phosphorylates targets leading to

Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway and Amosulalol Inhibition.

Gs_Signaling_Pathway cluster_receptor Cell Membrane Beta Adrenergic Receptor Beta Adrenergic Receptor Gs protein Gs protein Beta Adrenergic Receptor->Gs protein Activates Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol)->Beta Adrenergic Receptor Binds Amosulalol Amosulalol Amosulalol->Beta Adrenergic Receptor Blocks Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs protein->Adenylyl Cyclase (AC) Activates AC AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates PKA PKA Cellular Responses Cellular Responses PKA->Cellular Responses Phosphorylates targets leading to Experimental_Workflow cluster_assays In Vitro Assays cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_viability Cell Viability/Cytotoxicity Assays Receptor Binding Receptor Binding Radioligand Binding (Alpha-1) Radioligand Binding (Alpha-1) Receptor Binding->Radioligand Binding (Alpha-1) Radioligand Binding (Beta) Radioligand Binding (Beta) Receptor Binding->Radioligand Binding (Beta) Functional Assays Functional Assays Intracellular Ca2+ Mobilization Intracellular Ca2+ Mobilization Functional Assays->Intracellular Ca2+ Mobilization cAMP Accumulation cAMP Accumulation Functional Assays->cAMP Accumulation Cell Viability Cell Viability MTT Assay MTT Assay Cell Viability->MTT Assay LDH Assay LDH Assay Cell Viability->LDH Assay This compound This compound This compound->Receptor Binding This compound->Functional Assays This compound->Cell Viability

References

Application Notes and Protocols: Amosulalol Hydrochloride in Cardiac Myocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent adrenoceptor antagonist with high affinity for both alpha and beta receptors.[1][2] Its dual antagonistic action makes it a compound of significant interest in cardiovascular research, particularly in understanding its direct effects on cardiac myocytes. These application notes provide detailed protocols for the use of this compound in primary cardiac myocyte cultures, enabling the investigation of its cellular and molecular mechanisms of action.

Mechanism of Action

This compound is an antagonist of both α- and β-adrenoceptors. In cardiac tissue, it primarily acts as a β1-adrenoceptor antagonist, inhibiting the contractile responses to catecholamines like isoprenaline.[1][2] Additionally, it exhibits α2-adrenoceptor antagonist properties, which can influence neurotransmitter release in the heart.[2] Studies have also suggested that Amosulalol possesses Class I and Class III antiarrhythmic properties, affecting the maximum rate of depolarization and the action potential duration in cardiac muscle cells.[3]

Data Presentation

Table 1: Adrenoceptor Antagonist Potency of Amosulalol Enantiomers

EnantiomerReceptor TargetpA2 ValuePotency ComparisonReference
(-)-Amosulalolβ1-adrenoceptor7.9100 times more potent than (+)-amosulalol[1]
(+)-Amosulalolβ1-adrenoceptor5.9-[1]
Amosulalolα-adrenoceptor8.6-[2]

Table 2: Electrophysiological Effects of Amosulalol on Rabbit Papillary Muscle

ConcentrationEffect on VmaxEffect on Action Potential Duration (APD)Reference
> 3 µMConcentration-dependent decreaseConcentration-dependent increase[3]

Signaling Pathways

This compound, through its blockade of β1-adrenergic receptors, is expected to antagonize the canonical Gs-protein coupled signaling cascade initiated by catecholamines. This would lead to a reduction in cyclic AMP (cAMP) levels and subsequent downstream signaling through Protein Kinase A (PKA). Its α-adrenergic antagonism may also modulate other signaling pathways, such as those involving Gq or Gi proteins, although these are less characterized in the context of Amosulalol's direct effects on cardiomyocytes.

Amosulalol_Signaling_Pathway beta1_AR β1-Adrenergic Receptor Gs Gs beta1_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamines Catecholamines (e.g., Isoprenaline) Catecholamines->beta1_AR Activates Amosulalol Amosulalol HCl Amosulalol->beta1_AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Contraction Increased Contraction Ca_channels->Contraction Leads to

Caption: Proposed mechanism of Amosulalol HCl action on the β1-adrenergic signaling pathway in cardiac myocytes.

Experimental Protocols

The following protocols are designed for the use of this compound in primary cardiac myocyte cultures. These methods are based on established procedures for cardiomyocyte isolation and culture.

I. Isolation and Culture of Adult Rat Ventricular Myocytes

This protocol is adapted from standard enzymatic digestion methods.

Materials:

  • Perfusion Buffer (Calcium-free)

  • Digestion Buffer (Perfusion buffer with collagenase type II)

  • Stop Buffer (Perfusion buffer with 10% Fetal Bovine Serum)

  • Culture Medium (e.g., MEM supplemented with BDM, L-glutamine, and antibiotics)

  • Laminin-coated culture dishes

  • This compound stock solution (dissolved in sterile water or DMSO)

Workflow:

experimental_workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Heart Excision & Cannulation B Langendorff Perfusion (Calcium-free buffer) A->B C Enzymatic Digestion (Collagenase) B->C D Ventricle Mincing & Cell Dissociation C->D E Cell Filtration & Enrichment F Plating on Laminin-coated Dishes E->F G Cell Culture (24-48 hours) F->G H Treatment with Amosulalol HCl G->H I Contractility Assay H->I J Electrophysiology (Patch-Clamp) H->J K Signaling Pathway Analysis (Western Blot) H->K L Calcium Imaging H->L

Caption: Experimental workflow for studying Amosulalol HCl effects on cultured cardiac myocytes.

Procedure:

  • Heart Perfusion and Digestion:

    • Anesthetize the rat and perform a thoracotomy to excise the heart.

    • Immediately cannulate the aorta on a Langendorff apparatus.

    • Perfuse with calcium-free Perfusion Buffer to wash out blood.

    • Switch to Digestion Buffer containing collagenase and perfuse until the heart is flaccid.

  • Cell Dissociation and Culture:

    • Remove the ventricles and mince the tissue in Stop Buffer.

    • Gently triturate the tissue to release individual cardiomyocytes.

    • Filter the cell suspension to remove undigested tissue.

    • Allow the myocytes to settle by gravity and resuspend in Culture Medium.

    • Plate the cells on laminin-coated dishes and incubate.

  • This compound Treatment:

    • After allowing the cells to attach and stabilize (typically 24-48 hours), replace the medium with fresh Culture Medium containing the desired concentrations of this compound.

    • Incubate for the desired treatment duration prior to analysis.

II. Contractility Assay

Objective: To assess the effect of this compound on the contractile function of cultured cardiomyocytes.

Procedure:

  • Culture cardiomyocytes on glass-bottom dishes.

  • After treatment with this compound, place the dish on the stage of an inverted microscope equipped with a video-based edge-detection system.

  • Pace the cardiomyocytes using field stimulation.

  • Record cell shortening and relengthening parameters before and after the addition of an agonist (e.g., isoprenaline) in the presence and absence of this compound.

III. Electrophysiology (Patch-Clamp)

Objective: To characterize the effects of this compound on ion channel currents and action potentials.

Procedure:

  • Culture cardiomyocytes on glass coverslips.

  • Use the whole-cell patch-clamp technique to record action potentials or specific ion currents (e.g., L-type Ca2+ current).

  • Obtain baseline recordings.

  • Perfuse the cells with a solution containing this compound and record the changes in electrophysiological parameters.

IV. Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on key signaling proteins.

Procedure:

  • Culture cardiomyocytes in multi-well plates.

  • Treat the cells with this compound for the desired time, with or without co-stimulation with an adrenergic agonist.

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with antibodies against proteins of interest (e.g., phosphorylated PKA substrates, ERK, Akt).

  • Detect and quantify the protein bands.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and cell source. Appropriate controls, including vehicle controls, should be included in all experiments.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Amosulalol Hydrochloride in bulk drug substance. The described method is suitable for routine quality control and stability testing. The chromatographic separation is achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[1][2][3] Furthermore, this document outlines a comprehensive protocol for forced degradation studies to demonstrate the stability-indicating nature of the method.[4][5][6][7]

Introduction

This compound is an antihypertensive agent that functions as both an alpha- and beta-adrenergic receptor antagonist.[4] Accurate and reliable quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the determination of active pharmaceutical ingredients (APIs).[8] This application note presents a validated HPLC method for the quantification of this compound, designed to be specific, accurate, and precise. The method is also capable of separating the active ingredient from potential degradation products, as demonstrated through forced degradation studies.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the this compound bulk drug equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines, and the key validation parameters are summarized below.[1][2][3]

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 20-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 20 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Concentration Level% Mean Recovery% RSD
80% 99.8%0.45
100% 100.2%0.32
120% 99.5%0.51
Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of the standard solution.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Forced Degradation Studies Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[4][5][6][7] The this compound sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.

  • Alkaline Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show that the degradation product peaks are well-resolved from the main this compound peak, indicating the specificity and stability-indicating capability of the method.

Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Processing and Quantification prep_standard Prepare Standard Stock Solution (100 µg/mL) hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) prep_standard->hplc_system Calibration linearity Linearity (20-150 µg/mL) prep_standard->linearity accuracy Accuracy (Recovery) prep_standard->accuracy precision Precision (Intra/Inter-day) prep_standard->precision prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_system Analysis specificity Specificity (Forced Degradation) prep_sample->specificity injection Inject 20 µL of Solution hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Quantify Amosulalol HCl linearity->quantification accuracy->quantification precision->quantification specificity->quantification peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC quantification of this compound.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method has been validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound bulk drug and for its stability assessment.

References

Amosulalol Hydrochloride: Application Notes for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent pharmaceutical agent characterized by its dual antagonism of both α- and β-adrenergic receptors. It exhibits selectivity for the α1-adrenergic receptor subtype and acts as a non-selective antagonist for β-adrenergic receptors.[1] This dual mechanism of action, involving the blockade of α1, β1, and β2-adrenergic receptors, makes Amosulalol an effective antihypertensive agent. The α1-adrenergic blockade leads to vasodilation and a reduction in peripheral resistance, while the β-blockade reduces heart rate and myocardial contractility.[1]

These application notes provide a detailed protocol for conducting in vitro receptor binding assays to characterize the affinity of this compound for α1-, β1-, and β2-adrenergic receptors. The provided methodologies are based on established radioligand binding techniques.

Quantitative Data Summary

The binding affinities of Amosulalol and its stereoisomers for adrenergic receptors have been determined through radioligand binding experiments. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.

Compoundα1-Adrenergic Receptor (pKi)α2-Adrenergic Receptor (pKi)β1-Adrenergic Receptor (pKi)β2-Adrenergic Receptor (pKi)
(+/-)-Amosulalol8.36.17.97.4
(-)-Amosulalol7.75.88.27.7
(+)-Amosulalol8.86.86.56.0

Data sourced from radioligand binding experiments using rat brain membranes.[1]

These pKi values show a good correlation with pA2 values obtained from in vitro functional assays.[1] For instance, functional studies have reported a pA2 value of 8.6 for Amosulalol's antagonism of phenylephrine-induced contractions in rat aorta (an α1-mediated response) and apparent pA2 values of 7.5 and 8.1 for its antagonism of isoprenaline-induced effects in the rat right ventricle (a β1-mediated response).[2]

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated.

Adrenergic Receptor Signaling Pathways

G cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist Agonist (e.g., Phenylephrine) a1_receptor α1-Adrenergic Receptor a1_agonist->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca Ca²⁺ Release a1_ip3->a1_ca a1_pkc PKC Activation a1_dag->a1_pkc a1_response Physiological Response (e.g., Vasoconstriction) a1_ca->a1_response a1_pkc->a1_response a1_amosulalol Amosulalol a1_amosulalol->a1_receptor b_agonist Agonist (e.g., Isoprenaline) b_receptor β-Adrenergic Receptor (β1/β2) b_agonist->b_receptor b_gs Gs b_receptor->b_gs b_ac Adenylate Cyclase b_gs->b_ac b_atp ATP b_ac->b_atp b_camp cAMP b_atp->b_camp b_pka PKA Activation b_camp->b_pka b_response Physiological Response b_pka->b_response b_amosulalol Amosulalol b_amosulalol->b_receptor

Caption: Simplified signaling pathways of α1 and β-adrenergic receptors.

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from rat brain or recombinant cell lines) incubate Incubate: - Receptor Membranes - Radioligand - Amosulalol (or vehicle) prep_membranes->incubate prep_radioligand Prepare Radioligand Solution (e.g., [³H]Prazosin, [³H]CGP 12177, or [³H]ICI 118,551) prep_radioligand->incubate prep_amosulalol Prepare Amosulalol Serial Dilutions prep_amosulalol->incubate separate Separate Bound and Free Radioligand via Rapid Vacuum Filtration incubate->separate detect Quantify Bound Radioactivity using Liquid Scintillation Counting separate->detect analyze Analyze Data: - Determine IC₅₀ - Calculate Ki detect->analyze

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for α1-, β1-, and β2-adrenergic receptors.

I. Preparation of Receptor Membranes

This protocol describes the preparation of crude membrane fractions from rat brain, a tissue endogenously expressing all three receptor subtypes. Alternatively, membranes from cell lines recombinantly expressing the human receptor subtypes can be used.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 4°C

  • Centrifuge and rotor capable of 48,000 x g

  • Glass-Teflon homogenizer

  • Bradford protein assay kit

Procedure:

  • Euthanize rats and immediately dissect the brains on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 4) and resuspension (step 5) two more times.

  • After the final centrifugation, resuspend the pellet in Assay Buffer (see specific protocols below) to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using the Bradford protein assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

II. α1-Adrenergic Receptor Binding Assay

Radioligand: [³H]Prazosin (a selective α1-antagonist) Non-specific Binding Control: Phentolamine (10 µM) Assay Buffer: 50 mM Tris-HCl, pH 7.4

Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Phentolamine (for non-specific binding)

    • 25 µL of various concentrations of this compound (typically 10⁻¹¹ to 10⁻⁴ M) or vehicle (for total and non-specific binding)

    • 25 µL of [³H]Prazosin (at a final concentration approximately equal to its Kd, e.g., 0.2-0.5 nM)

    • 150 µL of rat brain membrane preparation (containing 50-100 µg of protein)

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

III. β1-Adrenergic Receptor Binding Assay

Radioligand: [³H]CGP 12177 (a hydrophilic β1/β2-antagonist) Non-specific Binding Control: Propranolol (10 µM) Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding)

    • 25 µL of various concentrations of this compound (typically 10⁻¹⁰ to 10⁻⁴ M) or vehicle

    • 25 µL of [³H]CGP 12177 (at a final concentration approximately equal to its Kd, e.g., 0.5-1.0 nM)

    • 150 µL of rat brain membrane preparation (containing 50-100 µg of protein)

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate specific binding and determine the IC₅₀ and Ki values for this compound.

IV. β2-Adrenergic Receptor Binding Assay

Radioligand: [³H]ICI 118,551 (a selective β2-antagonist) Non-specific Binding Control: Propranolol (10 µM) Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

Procedure:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Propranolol (for non-specific binding)

    • 25 µL of various concentrations of this compound (typically 10⁻¹⁰ to 10⁻⁴ M) or vehicle

    • 25 µL of [³H]ICI 118,551 (at a final concentration approximately equal to its Kd, e.g., 0.1-0.3 nM)

    • 150 µL of rat lung membrane preparation (a rich source of β2 receptors) or a suitable recombinant cell line membrane preparation (containing 20-50 µg of protein).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate specific binding and determine the IC₅₀ and Ki values for this compound.

Disclaimer: These protocols provide a general framework. Optimal conditions, including incubation times, protein concentrations, and radioligand concentrations, should be determined empirically for each specific experimental setup.

References

Application Note: A Framework for Investigating Amosulalol Hydrochloride as a Modulator of Oligodendrocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed framework and experimental protocols for investigating the potential effects of Amosulalol Hydrochloride on the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

Introduction

Oligodendrocytes are the myelinating cells of the central nervous system (CNS), essential for rapid nerve impulse conduction and axonal integrity. The differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes is a critical process for both developmental myelination and for remyelination in the context of diseases like multiple sclerosis. Identifying pharmacological agents that can promote this differentiation is a key therapeutic strategy.

This compound is a potent antagonist of α1, α2, and β1-adrenergic receptors.[1] Adrenergic receptors are expressed on cells of the oligodendrocyte lineage. Specifically, the α1B-adrenergic receptor is found on NG2-positive oligodendrocyte precursor cells and is thought to be involved in their development.[2] Furthermore, activation of β-adrenergic receptors can inhibit OPC proliferation and promote their differentiation.[3] Given that this compound modulates these adrenergic signaling pathways, it presents a compelling candidate for investigation as a potential regulator of oligodendrocyte differentiation.

This application note outlines the necessary protocols to test the hypothesis that this compound influences OPC differentiation, providing a basis for further research into its potential as a therapeutic agent for demyelinating disorders.

Experimental Protocols

Protocol 1: Primary Oligodendrocyte Precursor Cell (OPC) Isolation and Culture

This protocol describes the isolation and culture of OPCs from neonatal rat cortices, a common method for obtaining a pure population of these cells for in vitro studies.

Materials:

  • P6-P8 Sprague-Dawley rat pups

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-Lysine (PDL) coated flasks

  • O4 antibody (for immunopanning)

  • Anti-mouse IgM antibody-coated plates

  • Basic Fibroblast Growth Factor (bFGF)

  • Platelet-Derived Growth Factor (PDGF-AA)

  • N2 and B27 supplements

Procedure:

  • Tissue Dissection: Euthanize P6-P8 rat pups and dissect the cerebral cortices in ice-cold DMEM/F-12.

  • Mechanical Dissociation: Mince the tissue and then gently triturate using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Enzymatic Digestion: Incubate the cell suspension with Trypsin-EDTA at 37°C for 15 minutes, followed by the addition of FBS to inactivate the trypsin.

  • Cell Filtration and Plating: Filter the cell suspension through a 70 µm cell strainer and plate onto PDL-coated T75 flasks in DMEM/F-12 with 10% FBS.

  • Mixed Glial Culture: Culture the cells for 7-10 days until a confluent layer of astrocytes with microglia and OPCs on top is formed.

  • OPC Shake-off: Shake the flasks on an orbital shaker at 200 rpm for 1 hour to detach microglia, and discard the supernatant. Add fresh medium and shake overnight at 250 rpm to detach OPCs.

  • Immunopanning (O4 Selection):

    • Collect the supernatant containing OPCs.

    • Plate the cells on an anti-mouse IgM antibody-coated plate to which O4 antibody has been added.

    • Incubate for 1 hour to allow O4-positive OPCs to bind.

    • Wash unbound cells gently with PBS.

    • Trypsinize the adherent OPCs to detach them from the plate.

  • OPC Proliferation: Plate the purified OPCs on PDL-coated plates in a defined proliferation medium containing DMEM/F-12, N2 and B27 supplements, Penicillin-Streptomycin, bFGF, and PDGF-AA.

Protocol 2: In Vitro Oligodendrocyte Differentiation Assay

This protocol details the treatment of cultured OPCs with this compound and subsequent analysis of differentiation markers.

Materials:

  • Purified OPCs from Protocol 1

  • OPC proliferation medium

  • OPC differentiation medium (proliferation medium without bFGF and PDGF-AA, and with the addition of T3 thyroid hormone)

  • This compound stock solution

  • PDL-coated 96-well plates

  • Primary antibodies: anti-Myelin Basic Protein (MBP, a marker for mature oligodendrocytes), anti-O4 (a marker for immature oligodendrocytes)

  • Secondary antibodies (fluorescently labeled)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Plating: Seed purified OPCs into PDL-coated 96-well plates at a density of 10,000 cells/well in proliferation medium.

  • Drug Treatment: After 24 hours, switch the medium to differentiation medium. Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO or saline) and a positive control (e.g., a known differentiation-promoting compound).

  • Differentiation Period: Culture the cells for 72-96 hours to allow for differentiation.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with primary antibodies (anti-MBP and anti-O4) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions. Below are examples of how data from the differentiation assay could be presented.

Table 1: Effect of this compound on the Percentage of Mature Oligodendrocytes (MBP-positive cells).

Treatment GroupConcentration (µM)Total Cells (DAPI+)MBP-positive Cells% MBP-positive Cells
Vehicle Control-52305109.8%
Amosulalol HCl0.1518083016.0%
Amosulalol HCl15310125023.5%
Amosulalol HCl104990156031.3%
Positive Control-5400162030.0%

Table 2: Quantification of Myelin Basic Protein (MBP) Expression.

Treatment GroupConcentration (µM)Average MBP Fluorescence Intensity (per cell)Fold Change vs. Vehicle
Vehicle Control-150.51.0
Amosulalol HCl0.1225.81.5
Amosulalol HCl1315.22.1
Amosulalol HCl10408.72.7
Positive Control-390.12.6

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on adrenergic signaling in an oligodendrocyte precursor cell. Amosulalol, as an antagonist, would block the signaling cascades initiated by norepinephrine, potentially influencing downstream pathways that regulate differentiation.

amosulalol_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha1_R α1-AR PLC PLC alpha1_R->PLC beta_R β-AR AC Adenylate Cyclase beta_R->AC NE Norepinephrine NE->alpha1_R NE->beta_R Amosulalol Amosulalol HCl Amosulalol->alpha1_R Amosulalol->beta_R IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Differentiation Oligodendrocyte Differentiation Ca_PKC->Differentiation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB CREB PKA->CREB CREB->Differentiation

Caption: Hypothesized mechanism of Amosulalol HCl on adrenergic signaling in OPCs.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on OPC differentiation.

experimental_workflow start OPC Isolation (P6-P8 Rat Cortex) culture OPC Culture & Expansion start->culture Purify OPCs treatment Treatment with Amosulalol HCl culture->treatment Seed in 96-well plates differentiation Differentiation (72-96 hours) treatment->differentiation Vary concentrations staining Immunocytochemistry (MBP, O4, DAPI) differentiation->staining Fix and stain imaging Fluorescence Microscopy staining->imaging Acquire images analysis Quantitative Analysis imaging->analysis Cell counting/ Intensity measurement end Results analysis->end

Caption: Experimental workflow for studying Amosulalol HCl effects on OPC differentiation.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a modulator of oligodendrocyte differentiation. The provided protocols are standard in the field and can be adapted for this specific purpose.

Positive results from these in vitro studies would warrant further investigation into the precise molecular mechanisms. This could include:

  • Western Blotting or qPCR: To quantify changes in the expression of a wider range of myelin-related proteins and genes.

  • Signaling Pathway Analysis: Investigating the phosphorylation status of key downstream effectors of adrenergic signaling, such as CREB, to confirm the mechanism of action.

  • In Vivo Studies: Using animal models of demyelination (e.g., cuprizone or lysolecithin models) to assess the efficacy of this compound in promoting remyelination in a physiological context.

By following this structured approach, researchers can effectively evaluate the potential of this compound as a novel therapeutic candidate for demyelinating diseases.

References

Application Notes and Protocols for the Quantification of Amosulalol Hydrochloride in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of amosulalol hydrochloride in human plasma samples. The protocol is based on a validated solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

Introduction

Amosulalol is an antihypertensive drug that possesses both selective alpha-1 and non-selective beta-adrenergic blocking properties.[1] Accurate quantification of amosulalol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in drug development. The following protocol describes a robust and reliable method for this purpose.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the analysis of amosulalol in plasma.

Materials and Reagents
  • This compound reference standard

  • Ethyl paraben (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.025 M, pH 6.0)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Water (deionized or HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis detector

  • Reversed-phase C18 column

  • Solid-phase extraction manifold

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The separation and quantification of amosulalol are achieved using the following HPLC parameters:

ParameterCondition
Mobile Phase 0.025 M Phosphate Buffer (pH 6.0) : Acetonitrile (73:27, v/v)[1]
Flow Rate 1.5 mL/min[1]
Column Reversed-phase C18[1]
Detection UV at 272 nm[1]
Internal Standard Ethyl paraben[1]
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of amosulalol and the internal standard (ethyl paraben) in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.

  • Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain a calibration curve over the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation: Solid-Phase Extraction (SPE)

The following workflow outlines the solid-phase extraction procedure for plasma samples.

SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard (Ethyl Paraben) start->add_is vortex Vortex Mix add_is->vortex load_sample Load Sample onto Conditioned C18 SPE Cartridge vortex->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Amosulalol and IS wash_cartridge->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute Residue in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Method Validation

The analytical method was validated for its performance and reliability. The key validation parameters are summarized below.

Quantitative Data Summary

The following tables present the quantitative data from the method validation studies.

Table 1: Precision and Accuracy

The intra- and inter-day precision and accuracy were assessed using quality control samples.[1]

QC SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Low AcceptableAcceptableAcceptableAcceptable
Medium AcceptableAcceptableAcceptableAcceptable
High AcceptableAcceptableAcceptableAcceptable

Specific values for precision and accuracy were deemed acceptable in the cited study but were not numerically specified in the abstract.

Table 2: Linearity and Sensitivity
ParameterValue
Lower Limit of Quantification (LLOQ) 30 ng/mL[1]
Linearity Range Not specified in abstract
Correlation Coefficient (r²) Not specified in abstract
Table 3: Recovery and Stability
ParameterResult
Recovery of Amosulalol >95.6%[1]
Stability Stable under various storage conditions[1]

Signaling Pathways and Logical Relationships

The analytical method described does not directly involve biological signaling pathways. However, the logical relationship of the experimental procedure is visualized in the workflow diagram above. The following diagram illustrates the overall logic of the quantitative analysis process.

Analysis_Logic sample_collection Plasma Sample Collection sample_prep Sample Preparation (SPE) sample_collection->sample_prep hplc_separation HPLC Separation sample_prep->hplc_separation uv_detection UV Detection (272 nm) hplc_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Quantification (vs. Calibration Curve) data_acquisition->quantification

Caption: Bioanalytical Workflow Logic.

Application

This validated HPLC method was successfully applied to a pharmacokinetic study in healthy volunteers who received a single 20 mg oral dose of this compound.[1]

Conclusion

The described solid-phase extraction and HPLC-UV method provides a reliable, accurate, and precise approach for the quantification of amosulalol in human plasma. This protocol is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Amosulalol Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antagonist of both α1 and β-adrenergic receptors.[1] Primarily utilized in hypertension research, its mechanism of action involves the blockade of signaling pathways that regulate vasoconstriction and heart rate. This document provides detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, guidance on determining appropriate working concentrations, and an overview of its potential applications and underlying signaling pathways.

While specific data on the use of this compound in cell culture is limited, this protocol draws upon its known chemical properties and data from functionally similar α and β-adrenergic antagonists to provide a robust starting point for your research.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Synonyms YM-09538, Lowgan[1][2]
CAS Number 93633-92-2[2][3]
Molecular Formula C₁₈H₂₅ClN₂O₅S[2]
Molecular Weight 416.92 g/mol [2]
Solubility DMSO: 45 mg/mL (118.28 mM)

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE or nylon membrane, DMSO-compatible)

  • Sterile syringe

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.69 mg of the compound.

  • Dissolution: Add the weighed this compound to a sterile conical tube. Using a sterile pipette, add the calculated volume of sterile DMSO to achieve a final concentration of 100 mM. For 41.69 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for preventing microbial contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter periods.[1]

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

    • Important: To avoid cytotoxicity from the solvent, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[1] For example, to prepare a 100 µM working solution, you can add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Gently mix the plates or flasks to ensure even distribution.

Suggested Working Concentrations

Directly reported IC50 values or effective concentrations for this compound in specific cell lines are not widely available in the published literature. However, based on studies with other α and β-adrenergic antagonists in cancer cell lines, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.

For comparison, studies on other adrenergic blockers have reported the following:

  • Propranolol: IC50 values ranging from 65.4 µM to 218 µM have been reported in various cancer cell lines, including colon, neuroblastoma, and breast cancer.[4][5]

  • Doxazosin: This α1-antagonist has been shown to inhibit the growth of prostate (PC3) and bladder (HT1376) cancer cell lines in a dose-dependent manner, with significant inhibition observed at 100 µM.[6][7]

It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.

Potential Applications in Cell Culture

Given its mechanism of action, this compound can be a valuable tool for investigating a variety of cellular processes in vitro:

  • Cardiovascular Research: As a primary application, Amosulalol can be used in cardiomyocyte or vascular smooth muscle cell cultures to study the effects of α and β-adrenergic blockade on cell signaling, contractility, and proliferation.[8][9][10]

  • Cancer Biology: There is growing evidence that adrenergic signaling plays a role in tumor progression.[11][12] Amosulalol could be used to investigate the impact of dual α/β-adrenergic receptor inhibition on the proliferation, migration, and apoptosis of various cancer cell lines, particularly those of prostate and bladder origin where adrenergic receptors are expressed.[13][14]

  • Signal Transduction Studies: Amosulalol can be employed as a specific inhibitor to dissect the downstream signaling pathways of α1 and β-adrenergic receptors.

Signaling Pathways and Experimental Workflow

This compound exerts its effects by blocking α1 and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are distinct for each receptor type.

Experimental Workflow

The general workflow for utilizing this compound in cell culture experiments is depicted below.

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Amosulalol HCl dissolve Dissolve in Sterile DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells (include vehicle control) dilute->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate analyze Analyze Cellular Response incubate->analyze

Experimental workflow for this compound.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways inhibited by this compound.

α1-Adrenergic Receptor Signaling Pathway:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AR α1-Adrenergic Receptor Gq Gq Protein AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Amosulalol Amosulalol HCl Amosulalol->AR Ligand Norepinephrine/ Epinephrine Ligand->AR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response

α1-Adrenergic receptor signaling pathway.

β-Adrenergic Receptor Signaling Pathway:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AR β-Adrenergic Receptor Gs Gs Protein AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts Amosulalol Amosulalol HCl Amosulalol->AR Ligand Epinephrine/ Norepinephrine Ligand->AR cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., increased heart rate, glycogenolysis) PKA->Response

β-Adrenergic receptor signaling pathway.

Stability and Troubleshooting

  • Stability in Media: The stability of this compound in complete cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is advisable to refresh the medium with a freshly prepared drug solution every 24-48 hours.

  • Precipitation: If precipitation is observed upon dilution of the DMSO stock solution into the aqueous cell culture medium, try performing the dilution in a stepwise manner. Additionally, ensure the final DMSO concentration is as low as possible while maintaining the desired drug concentration.

  • Cell Viability: Always perform a vehicle control to ensure that any observed cytotoxicity is due to the drug and not the DMSO solvent. If the vehicle control shows significant cell death, reduce the final DMSO concentration.

Conclusion

This document provides a comprehensive guide for the preparation and use of this compound in cell culture applications. While specific in vitro data for this compound is limited, the provided protocols and suggested concentration ranges, based on its chemical properties and the activities of related compounds, offer a solid foundation for initiating your research. It is imperative to empirically determine the optimal conditions for your specific cell line and experimental setup.

References

Application Notes and Protocols for Amosulalol Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent adrenoceptor antagonist with a dual mechanism of action, functioning as both a selective alpha-1 adrenergic blocker and a non-selective beta-adrenergic blocker. This unique pharmacological profile makes it a subject of interest in cardiovascular research, particularly in the study of hypertension and other related disorders. These application notes provide detailed protocols for the administration of this compound to various animal models, a summary of its pharmacokinetic and pharmacodynamic properties, and an overview of its mechanism of action.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of norepinephrine and epinephrine to both alpha-1 and beta-adrenergic receptors.

  • Alpha-1 Adrenergic Receptor Blockade: Inhibition of alpha-1 receptors, primarily located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in peripheral vascular resistance, contributing to its antihypertensive effect.

  • Beta-Adrenergic Receptor Blockade: Non-selective blockade of beta-1 and beta-2 adrenergic receptors, predominantly in the heart, results in a decrease in heart rate (negative chronotropic effect) and myocardial contractility (negative inotropic effect), leading to a reduction in cardiac output.

The combined alpha- and beta-blockade provides a comprehensive approach to blood pressure reduction.

Signaling Pathways

The binding of this compound to alpha-1 and beta-adrenergic receptors interrupts their respective downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade

cluster_Amosulalol Amosulalol HCl cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Amosulalol Amosulalol HCl Alpha1 Alpha-1 Adrenergic Receptor Amosulalol->Alpha1 Blocks Gq Gq protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Blockade of the Alpha-1 adrenergic receptor signaling pathway by Amosulalol HCl.

Beta-Adrenergic Receptor Signaling Pathway Blockade

cluster_Amosulalol Amosulalol HCl cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Amosulalol Amosulalol HCl Beta Beta-Adrenergic Receptor Amosulalol->Beta Blocks Gs Gs protein Beta->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., Increased Heart Rate) PKA->Response cluster_setup Experimental Setup cluster_baseline Baseline Measurement cluster_dosing Dosing Regimen cluster_monitoring Post-Dosing Monitoring cluster_analysis Data Analysis Animal_Selection Select Spontaneously Hypertensive Rats (SHR) Acclimatization Acclimatize animals to housing and handling Animal_Selection->Acclimatization Baseline_BP Measure baseline blood pressure and heart rate Acclimatization->Baseline_BP Dose_Prep Prepare Amosulalol HCl dosing solution Baseline_BP->Dose_Prep Administration Administer drug (Oral or IV) and vehicle to control group Dose_Prep->Administration Time_Points Measure blood pressure and heart rate at defined time points Administration->Time_Points Data_Collection Collect and record data Time_Points->Data_Collection Analysis Analyze changes in blood pressure and heart rate from baseline Data_Collection->Analysis Conclusion Draw conclusions on antihypertensive efficacy Analysis->Conclusion

Application Notes and Protocols for the LC-MS/MS Analysis of Amosulalol Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is an antihypertensive drug possessing both α- and β-adrenoreceptor blocking activities. The understanding of its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development. This document provides detailed application notes and protocols for the quantitative analysis of amosulalol and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Profile of Amosulalol

Amosulalol undergoes extensive metabolism in the body, with significant species-dependent variations. In humans, the primary metabolic pathway involves hydroxylation and subsequent sulfation.

Major Metabolites in Humans:

  • Unchanged Amosulalol: A significant portion is excreted unchanged.

  • 5-Hydroxy Amosulalol Sulfate: This is the major metabolite in humans, formed by hydroxylation at the 5-position of the phenoxy ring, followed by sulfate conjugation.[1]

  • 4-Hydroxy Amosulalol: Another hydroxylation product.

  • Other Metabolites: O-demethylation and oxidative C-N cleavage have also been observed, particularly in animal models.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the urinary excretion of amosulalol and its metabolites in humans. Detailed pharmacokinetic parameters for the individual metabolites in plasma are not extensively reported in publicly available literature and would typically be determined during specific clinical trials.

Table 1: Urinary Excretion of Amosulalol and its Metabolites in Humans (% of Oral Dose) [1]

CompoundPercentage of Dose Excreted in Urine
Unchanged Amosulalol30.1%
5-Hydroxy Amosulalol SulfateMajor Metabolite (exact % not specified)

Experimental Protocols

This section outlines a general protocol for the extraction and analysis of amosulalol and its metabolites from biological matrices. Note: Specific parameters, especially for the MS/MS, may require optimization in individual laboratories.

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Urine

This protocol is adapted from a validated method for amosulalol in human plasma and can be modified for urine samples.[2]

Materials:

  • SPE Cartridges: C18, 100 mg

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Formic Acid

  • Deionized Water

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled amosulalol or a related beta-blocker).

Procedure:

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 10 µL of the internal standard solution. Vortex for 30 seconds.

    • Urine: To 1 mL of urine, add 10 µL of the internal standard solution. Vortex for 30 seconds. If analyzing conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be required prior to extraction.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering salts and polar impurities.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute amosulalol and its metabolites from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to dissolve.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Specific precursor and product ions, as well as collision energies, must be determined by infusing standard solutions of amosulalol and its synthesized metabolites into the mass spectrometer. The values below are hypothetical and serve as a starting point for optimization.

Table 2: Hypothetical MRM Transitions for Amosulalol and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amosulalol[To be determined][To be determined][To be optimized]
5-Hydroxy Amosulalol[To be determined][To be determined][To be optimized]
4-Hydroxy Amosulalol[To be determined][To be determined][To be optimized]
5-Hydroxy Amosulalol Sulfate[To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Note on MS/MS Parameter Optimization: The optimal precursor ion will typically be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. A selection of specific and intense product ions is crucial for sensitive and selective quantification. The collision energy should be optimized for each transition to maximize the signal of the product ion.

Visualizations

Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Amosulalol Amosulalol Hydroxylation Hydroxylation (CYP450) Amosulalol->Hydroxylation Demethylation O-Demethylation (CYP450) Amosulalol->Demethylation Oxidative_Cleavage Oxidative C-N Cleavage Amosulalol->Oxidative_Cleavage Metabolite_4OH 4-Hydroxy Amosulalol Hydroxylation->Metabolite_4OH Metabolite_5OH 5-Hydroxy Amosulalol Hydroxylation->Metabolite_5OH Metabolite_Desmethyl O-Desmethyl Amosulalol Demethylation->Metabolite_Desmethyl Metabolite_M5 o-methoxyphenoxyacetic acid Oxidative_Cleavage->Metabolite_M5 Sulfation Sulfation (SULTs) Metabolite_5OH->Sulfation Glucuronidation Glucuronidation (UGTs) Metabolite_Desmethyl->Glucuronidation Metabolite_Sulfate 5-Hydroxy Amosulalol Sulfate Sulfation->Metabolite_Sulfate Metabolite_Glucuronide O-Desmethyl Amosulalol Glucuronide Glucuronidation->Metabolite_Glucuronide

Caption: Metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

Start Biological Sample (Plasma or Urine) Spike_IS Spike with Internal Standard Start->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Analysis Data Processing and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for sample preparation and analysis.

Conclusion

The provided protocols and information offer a robust starting point for the LC-MS/MS analysis of amosulalol and its metabolites. The successful implementation of these methods will enable researchers to accurately quantify these compounds in biological samples, contributing to a better understanding of the pharmacology of amosulalol. It is reiterated that the optimization of mass spectrometry parameters is a critical step that must be performed to ensure the sensitivity and selectivity of the assay.

References

Application Notes & Protocols: Amosulalol Hydrochloride for Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amosulalol Hydrochloride is a pharmacological agent with a dual mechanism of action, functioning as both an alpha- and beta-adrenergic receptor antagonist.[1][2][3] Its primary therapeutic applications are in managing cardiovascular conditions like hypertension.[1][2] The vasodilatory effect, stemming from its alpha-1 adrenergic blockade, makes it a valuable tool for in vitro and in vivo studies of smooth muscle relaxation, particularly in vascular tissues.[2][4] Amosulalol competitively antagonizes vasoconstriction induced by alpha-1 adrenergic agonists, providing a quantifiable measure of its potency and a model for studying adrenergic signaling in smooth muscle.

Mechanism of Action: Adrenergic Blockade

Amosulalol's primary mechanism for inducing smooth muscle relaxation is through the blockade of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle cells.[1][2] Normally, stimulation of these Gq-protein coupled receptors by agonists like norepinephrine or phenylephrine activates Phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to a Ca2+-calmodulin complex that activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[5]

By competitively binding to and blocking α1-adrenoceptors, Amosulalol prevents this signaling cascade, inhibiting Ca2+ release and promoting vasodilation or relaxation.[2] Additionally, as a non-selective beta-blocker, it antagonizes beta-adrenergic receptors (β1 and β2).[1][2] This action is particularly relevant in experiments using beta-agonists like isoprenaline, where Amosulalol can inhibit their effects.[6][7]

Amosulalol_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Norepinephrine / Phenylephrine Alpha1R α1-Adrenergic Receptor (Gq) Agonist->Alpha1R Activates Amosulalol Amosulalol Amosulalol->Alpha1R Blocks Relaxation Smooth Muscle Relaxation Amosulalol->Relaxation Promotes PLC Phospholipase C (PLC) Alpha1R->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 ↑ [Ca2+]i SR->Ca2 Releases Ca2+ MLCK MLCK Activation Ca2->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Caption: Amosulalol blocks α1-receptors, inhibiting Ca2+ release and causing relaxation.

Data Presentation: Antagonist Potency

The potency of Amosulalol as an antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

Preparation Agonist Parameter Value Reference
Rat isolated aortaPhenylephrinepA28.6[8]
Rat isolated right ventricleIsoprenalineApparent pA2 (at 10⁻⁷ M Amosulalol)7.5[8]
Rat isolated right ventricleIsoprenalineApparent pA2 (at 10⁻⁶ M Amosulalol)8.1[8]

Experimental Protocols

Protocol 1: In Vitro Vascular Smooth Muscle Relaxation Assay Using Isolated Aortic Rings

This protocol outlines a standard method to assess the relaxant effects of this compound on vascular smooth muscle pre-contracted with an alpha-1 adrenergic agonist.

A. Materials and Reagents:

  • This compound

  • Phenylephrine (or Norepinephrine)

  • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue organ bath system

  • Isometric force transducer and data acquisition system

  • Surgical instruments (forceps, scissors)

  • Animal model (e.g., Wistar or Sprague-Dawley rat)

B. Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. Ensure the endothelium is not damaged, unless studying endothelium-independent effects.

  • Organ Bath Mounting:

    • Mount each aortic ring on two L-shaped stainless-steel hooks or wires. One hook is fixed to the organ bath chamber, and the other is connected to an isometric force transducer.

    • Place the mounted rings in organ bath chambers containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. Replace the buffer every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues and allow them to return to baseline.

  • Induction of Contraction:

    • Add the alpha-1 agonist, Phenylephrine (e.g., 1 µM), to the organ bath to induce a stable, submaximal contraction.

  • Application of Amosulalol:

    • Once the phenylephrine-induced contraction reaches a stable plateau, add Amosulalol to the bath in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation response is observed before adding the next concentration.

  • Data Acquisition and Analysis:

    • Continuously record the changes in isometric tension throughout the experiment.

    • Express the relaxation at each Amosulalol concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the IC50 (concentration causing 50% relaxation).

    • To determine the pA2 value, construct Schild plots by measuring the dose-ratio shift of the agonist (phenylephrine) concentration-response curve in the presence of different fixed concentrations of the antagonist (Amosulalol).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Tissue Isolation (e.g., Rat Thoracic Aorta) B 2. Aortic Ring Preparation (2-3 mm width) A->B C 3. Organ Bath Mounting B->C D 4. Equilibration (60-90 min, 37°C, Carbogen) C->D E 5. Induce Contraction (e.g., 1 µM Phenylephrine) D->E F 6. Cumulative Addition of Amosulalol (e.g., 1 nM - 10 µM) E->F G 7. Record Tension Data F->G H 8. Calculate % Relaxation G->H I 9. Plot Concentration-Response Curve & Calculate IC50 / pA2 H->I

Caption: Workflow for an in vitro smooth muscle relaxation assay using isolated aorta.

Conclusion

This compound serves as a potent antagonist for studying adrenergic receptor function in smooth muscle. Its well-defined alpha-1 and beta-adrenergic blocking properties allow for the investigation of signaling pathways that regulate smooth muscle tone. The protocols and data presented here provide a framework for researchers to utilize Amosulalol in pharmacological studies to probe the mechanisms of smooth muscle relaxation and to characterize the adrenergic system in various tissues.

References

Application Notes and Protocols: A Comprehensive Guide for Assessing Amosulalol Hydrochloride's Effect on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cardiovascular pharmacology.

Abstract: Amosulalol hydrochloride is a potent antihypertensive agent with a dual mechanism of action, functioning as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist.[1][2][3] This dual blockade effectively reduces blood pressure by decreasing peripheral vascular resistance through vasodilation (alpha-1 blockade) and reducing cardiac output and heart rate (beta-1 blockade), while also suppressing reflex tachycardia.[1][4][5] This protocol provides a detailed framework for evaluating the antihypertensive efficacy of this compound in a validated preclinical model of hypertension using conscious, freely moving rats.

Mechanism of Action: Dual Adrenergic Blockade

This compound exerts its antihypertensive effect by simultaneously inhibiting both alpha-1 (α1) and beta (β1/β2) adrenergic receptors.[2] The blockade of α1 receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in total peripheral resistance.[1][2] Concurrently, the blockade of β1 receptors in the heart muscle decreases heart rate and the force of contraction, resulting in lower cardiac output.[1] This combined action provides a comprehensive and balanced approach to lowering blood pressure.[1]

Amosulalol_Mechanism cluster_SNS Sympathetic Nervous System (SNS) Activity cluster_Receptors Adrenergic Receptors cluster_Effects Physiological Effects cluster_Outcome Overall Outcome SNS ↑ Sympathetic Outflow (e.g., in Hypertension) NE Release of Norepinephrine & Epinephrine SNS->NE Alpha1 α1-Adrenergic Receptors (Vascular Smooth Muscle) NE->Alpha1 Stimulates Beta1 β1-Adrenergic Receptors (Heart) NE->Beta1 Stimulates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction IncHR ↑ Heart Rate ↑ Cardiac Output Beta1->IncHR Amosulalol Amosulalol HCl Amosulalol->Alpha1 Blocks Amosulalol->Beta1 Blocks Vasodilation Vasodilation Amosulalol->Vasodilation DecHR ↓ Heart Rate ↓ Cardiac Output Amosulalol->DecHR BP_Up ↑ Blood Pressure Vasoconstriction->BP_Up BP_Down ↓ Blood Pressure Vasodilation->BP_Down IncHR->BP_Up DecHR->BP_Down

Caption: Signaling pathway of this compound.

Pharmacokinetic Profile in Rats

Understanding the pharmacokinetic properties of amosulalol in rats is critical for designing effective studies, particularly for selecting appropriate dosing intervals and blood sampling time points. After oral administration, maximum plasma concentrations are achieved rapidly.[6][7]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDoseValueReference
Terminal Half-Life (t½) Intravenous (i.v.)1 mg/kg2.5 hours[6][7]
Time to Max. Concentration (Tmax) Oral (p.o.)10-100 mg/kg0.5 - 1 hour[6][7]
Systemic Bioavailability Oral (p.o.)10-100 mg/kg22 - 31%[6][7]
Primary Metabolism Pathways Oral (p.o.)N/AHydroxylation, O-demethylation[8]

Protocol: Assessment of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol details the use of telemetry for continuous and accurate blood pressure monitoring in conscious, untethered Spontaneously Hypertensive Rats (SHR), a widely accepted genetic model of essential hypertension.[5][9]

3.1. Objective

To determine the dose-dependent antihypertensive effect of a single oral dose of this compound on systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) in conscious SHR.

3.2. Materials and Reagents

  • Test Compound: this compound

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

  • Anesthetic: Isoflurane or equivalent.

  • Surgical Supplies: Sterile surgical tools, sutures, antiseptic solution.

  • Equipment: Telemetry implants (for pressure and heart rate), data acquisition system, oral gavage needles.

3.3. Experimental Groups

A standard study design includes a vehicle control and at least three dose levels of the test compound.

Table 2: Experimental Group Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (n)
1 Vehicle (0.5% Methylcellulose)0Oral Gavage8
2 Amosulalol HCl3Oral Gavage8
3 Amosulalol HCl10Oral Gavage8
4 Amosulalol HCl30Oral Gavage8

Note: Doses are selected based on published studies demonstrating efficacy in rats.[5]

3.4. Experimental Procedure

Experimental_Workflow A 1. Acclimatization (7 days, standard conditions) B 2. Surgical Implantation (Telemetry probe in abdominal aorta under anesthesia) A->B C 3. Post-Surgical Recovery (10-14 days) B->C D 4. Baseline Data Recording (24 hours prior to dosing) C->D E 5. Randomization & Dosing (Assign rats to groups, administer compound via oral gavage) D->E F 6. Post-Dose Monitoring (Continuous BP & HR recording for at least 8-12 hours) E->F G 7. Data Processing & Analysis (Calculate change from baseline, perform statistical analysis) F->G H 8. Results Interpretation (Evaluate dose-response relationship) G->H

Caption: Experimental workflow for assessing amosulalol in rats.
  • Animal Acclimatization: House SHR under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before surgery.

  • Telemetry Implantation: Anesthetize the rats. Surgically implant a pressure-sensing telemetry probe with the catheter inserted into the abdominal aorta. Close the incision and provide appropriate post-operative care, including analgesics.

  • Recovery: Allow animals to recover for 10-14 days to ensure they have returned to normal physiological status and circadian rhythms.

  • Baseline Recording: Record baseline blood pressure and heart rate for 24 hours prior to dosing to establish a stable baseline for each animal.

  • Drug Administration: Prepare fresh formulations of this compound in the vehicle on the day of the experiment. Administer the assigned treatment to each rat via oral gavage.

  • Post-Dose Data Acquisition: Continuously record SBP, DBP, MAP, and HR for a minimum of 8 hours post-administration. A single oral dose of amosulalol has been shown to lower blood pressure for over 6 hours in rats.[5]

  • Data Analysis:

    • Process the continuous data by averaging values over specific time intervals (e.g., 30 or 60 minutes).

    • Calculate the change from the pre-dose baseline for each time point.

    • Perform statistical analysis (e.g., two-way repeated measures ANOVA followed by a post-hoc test like Dunnett's) to compare treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison between dose groups. The table should present the mean change from baseline ± SEM (Standard Error of the Mean) for key hemodynamic parameters at various time points.

Table 3: Template for Summarizing Hemodynamic Data

Treatment GroupDose (mg/kg)Time Post-Dose (hours)Δ Mean Arterial Pressure (mmHg)Δ Heart Rate (bpm)
Vehicle 01
2
4
6
8
Amosulalol HCl 31
2
4
6
8
Amosulalol HCl 101
2
4
6
8
Amosulalol HCl 301
2
4
6
8

This table should be populated with the collected experimental data (Mean ± SEM).

References

Application Notes and Protocols for Studying Adrenergic Signaling Pathways with Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amosulalol Hydrochloride is a potent antagonist of both alpha- and beta-adrenergic receptors, making it a valuable tool for investigating the complex roles of the adrenergic system in various physiological and pathological processes.[1][2][3] Its dual-action allows for the simultaneous blockade of α1- and β1/β2-adrenergic receptors, providing a unique pharmacological profile for dissecting adrenergic signaling pathways.[2] These application notes provide detailed protocols and data for the use of this compound in in vitro and in vivo research settings.

Amosulalol is a non-selective beta-adrenergic receptor blocker with additional alpha-adrenergic receptor blocking capabilities.[2] By inhibiting these receptors, the drug effectively reduces the effects of sympathetic nervous system stimulation, which is responsible for increasing heart rate and blood pressure.[2] Specifically, the blockade of β1 receptors leads to a decrease in cardiac output by reducing the heart rate and the force of contraction of the heart muscle.[2] The inhibition of α1 receptors causes vasodilation, which lowers peripheral vascular resistance and, subsequently, blood pressure.[2]

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with adrenergic receptors.

Table 1: Antagonist Potency (pA2 values) of Amosulalol

Receptor SubtypeAgonistPreparationpA2 ValueReference
α1PhenylephrineRat Aorta8.6[4]
β1IsoprenalineRat Right Ventricle7.5 - 8.1[4]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Binding Affinity (pKi values) of Amosulalol Stereoisomers

CompoundReceptor SubtypePreparationpKi Value
(+/-)-Amosulalolα1Rat Brain MembraneCorrelated well with pA2
(+/-)-Amosulalolα2Rat Brain MembraneCorrelated well with pA2
(+/-)-Amosulalolβ1Rat Brain MembraneCorrelated well with pA2
(+/-)-Amosulalolβ2Rat Brain MembraneCorrelated well with pA2
(+)-Amosulalolα1Rat Brain Membrane14x more potent than (-)-isomer
(-)-AmosulalolβRat Brain Membrane~50x more potent than (+)-isomer

pKi is the negative logarithm of the inhibition constant (Ki), which represents the affinity of a ligand for a receptor.

Adrenergic Signaling Pathways

This compound's dual antagonism provides a powerful tool to dissect the G-protein coupled receptor (GPCR) signaling cascades initiated by adrenergic stimulation.

α1-Adrenergic Receptor Signaling (Gq Pathway)

α1-adrenergic receptors primarily couple to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Amosulalol blocks the initiation of this cascade by preventing agonist binding to the α1-receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Adrenergic Agonist Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds & Activates Amosulalol Amosulalol HCl Amosulalol->Alpha1_AR Blocks Gq Gq Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

α1-Adrenergic (Gq) Signaling Pathway Blockade by Amosulalol.
β-Adrenergic Receptor Signaling (Gs Pathway)

β1- and β2-adrenergic receptors are coupled to Gs proteins. Agonist binding activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Amosulalol inhibits this pathway by blocking the initial agonist-receptor interaction.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Adrenergic Agonist Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Binds & Activates Amosulalol Amosulalol HCl Amosulalol->Beta_AR Blocks Gs Gs Beta_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Cellular_Response Cellular Response (e.g., Increased Heart Rate) Downstream_Targets->Cellular_Response

β-Adrenergic (Gs) Signaling Pathway Blockade by Amosulalol.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in studying adrenergic signaling. It is recommended to optimize concentrations and incubation times for specific experimental systems.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is designed to determine the binding affinity of this compound for α1-adrenergic receptors using [3H]-prazosin as the radioligand.

Materials:

  • Cell membranes expressing α1-adrenergic receptors

  • [3H]-prazosin (specific activity ~70-90 Ci/mmol)

  • This compound

  • Phentolamine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound or vehicle (for total binding) or 10 µM phentolamine (for non-specific binding)

    • [3H]-prazosin (at a concentration near its Kd, e.g., 0.2-0.5 nM)

    • Cell membrane preparation (20-50 µg protein per well)

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay: cAMP Accumulation for β-Adrenergic Receptors

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production via β-adrenergic receptors.

Materials:

  • Whole cells expressing β-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Isoproterenol (a non-selective β-agonist)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free media.

  • Pre-incubate the cells with various concentrations of this compound and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of isoproterenol (e.g., its EC80) for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay (cAMP) B1 Prepare Reagents (Membranes, Radioligand, Amosulalol) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Data Analysis (IC50/Ki) B4->B5 F1 Cell Culture & Seeding F2 Pre-incubate with Amosulalol F1->F2 F3 Stimulate with Agonist F2->F3 F4 Cell Lysis F3->F4 F5 Measure cAMP F4->F5 F6 Data Analysis (IC50) F5->F6

General Experimental Workflows.

Conclusion

This compound is a versatile pharmacological tool for the investigation of adrenergic signaling. Its dual α- and β-adrenergic antagonism allows for the comprehensive study of the sympathetic nervous system's influence on cellular and physiological functions. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of adrenergic receptor signaling. As with any experimental system, optimization of the described protocols is encouraged to suit specific research needs and cell/tissue types.

References

Application Notes and Protocols: Investigating Cardiomyocyte Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiomyocyte hypertrophy, an increase in the size of heart muscle cells, is a key physiological and pathological process. While adaptive in response to stimuli like exercise, sustained pathological hypertrophy can lead to heart failure. Understanding the underlying signaling pathways and developing pharmacological tools to modulate this process are critical areas of research.

This document provides an overview of the mechanisms of cardiomyocyte hypertrophy and detailed protocols for inducing and analyzing this cellular response in vitro. While the initial topic of interest was amosulalol hydrochloride, a review of the scientific literature indicates that this compound is an α- and β-adrenoceptor antagonist.[1][2][3] As such, it is more likely to inhibit or reverse certain forms of cardiomyocyte hypertrophy rather than induce it. Therefore, this document will focus on established methods for inducing hypertrophy using well-characterized agonists to provide a robust experimental framework.

This compound: Known Mechanism of Action

This compound is a pharmacological agent that functions as a competitive antagonist at both α- and β-adrenergic receptors.[1][2] Its primary effects include vasodilation (due to α1-adrenoceptor blockade) and a reduction in heart rate and contractility (due to β1-adrenoceptor blockade).[4] These properties are generally associated with a reduction in cardiac workload and are often beneficial in conditions characterized by pathological hypertrophy.

Adrenergic Signaling in Cardiomyocyte Hypertrophy

The adrenergic nervous system plays a pivotal role in regulating cardiac growth. Stimulation of α1- and β1-adrenoceptors by catecholamines like norepinephrine is a well-established trigger for cardiomyocyte hypertrophy. This occurs through the activation of several downstream signaling cascades.

Key signaling pathways implicated in adrenergically-stimulated cardiomyocyte hypertrophy include:

  • Gq-PLC-PKC Pathway: Activation of α1-adrenoceptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), a key mediator of hypertrophic gene expression.[5][6]

  • Calcineurin-NFAT Pathway: Increased intracellular calcium, resulting from IP3-mediated release from the sarcoplasmic reticulum and influx through L-type calcium channels, activates the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), enabling its translocation to the nucleus where it promotes the transcription of hypertrophic genes.[5][7]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, are also activated by adrenergic stimuli and contribute to the hypertrophic response.[5][6]

The diagram below illustrates the signaling pathway for phenylephrine-induced cardiomyocyte hypertrophy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PE Phenylephrine a1AR α1-Adrenoceptor PE->a1AR Gq Gq Protein a1AR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca ↑ release from SR PKC PKC DAG->PKC Hypertrophic_Genes Hypertrophic Gene Expression PKC->Hypertrophic_Genes Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT->Hypertrophic_Genes

Phenylephrine-induced cardiomyocyte hypertrophy signaling.

Experimental Protocol: Induction of Cardiomyocyte Hypertrophy in vitro

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using the α1-adrenergic agonist, phenylephrine.

Materials and Reagents
  • Neonatal rat pups (1-2 days old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Pancreatin

  • Percoll

  • Laminin

  • Phenylephrine hydrochloride

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining agents (e.g., Phalloidin-FITC for cell size, DAPI for nuclei)

  • Reagents for protein quantification (e.g., BCA assay kit)

  • Reagents for RNA extraction and qPCR

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

Workflow for in vitro cardiomyocyte hypertrophy assay.
Detailed Methodology

  • Isolation of Neonatal Rat Ventricular Myocytes (NRVMs):

    • This protocol should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

    • Euthanize neonatal rat pups and excise the hearts.

    • Isolate the ventricular tissue and mince it into small pieces.

    • Perform enzymatic digestion using a mixture of collagenase and pancreatin to dissociate the tissue into single cells.

    • Purify the cardiomyocyte population from fibroblasts using a Percoll gradient centrifugation.

  • Cell Plating and Culture:

    • Coat cell culture plates with laminin (10 µg/mL) to promote myocyte attachment.

    • Plate the isolated NRVMs at a suitable density (e.g., 1 x 10^5 cells/cm²).

    • Culture the cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin for 48-72 hours to allow for recovery and attachment.

  • Serum Starvation:

    • After the initial culture period, replace the growth medium with serum-free DMEM for 24 hours. This step is crucial to reduce baseline signaling and synchronize the cells.

  • Induction of Hypertrophy:

    • Prepare a stock solution of phenylephrine hydrochloride in sterile water.

    • Treat the serum-starved cells with the desired concentration of phenylephrine (a typical starting concentration is 100 µM).

    • Include a vehicle-treated control group (cells treated with the same volume of sterile water).

    • Incubate the cells for 48 hours.

  • Analysis of Hypertrophic Markers:

    • Cell Size Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells and stain with Phalloidin-FITC to visualize F-actin and DAPI to visualize the nuclei.

      • Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).

    • Protein Synthesis Assay:

      • During the final 4-6 hours of phenylephrine treatment, add [³H]-leucine to the culture medium.

      • After incubation, wash the cells with ice-cold PBS and precipitate the proteins with trichloroacetic acid.

      • Measure the incorporated radioactivity using a scintillation counter to determine the rate of protein synthesis.

    • Gene Expression Analysis:

      • Isolate total RNA from the cells using a suitable kit.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), using quantitative PCR (qPCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).

Quantitative Data Presentation

The following tables provide representative quantitative data from a phenylephrine-induced cardiomyocyte hypertrophy experiment.

Table 1: Effect of Phenylephrine on Cardiomyocyte Size and Protein Synthesis

TreatmentCell Surface Area (µm²)Protein Synthesis (CPM/µg protein)
Vehicle Control1500 ± 1202500 ± 300
Phenylephrine (100 µM)2250 ± 1804500 ± 400

Data are presented as mean ± standard deviation.

Table 2: Effect of Phenylephrine on Hypertrophic Gene Expression

GeneFold Change vs. Vehicle Control
ANP8.5 ± 1.2
BNP6.2 ± 0.9
β-MHC4.8 ± 0.7

Data are presented as mean ± standard deviation.

Conclusion

The study of cardiomyocyte hypertrophy is essential for understanding cardiac physiology and pathology. While this compound's properties as an α- and β-blocker make it a tool for potentially mitigating hypertrophy, established agonists like phenylephrine are used to reliably induce a hypertrophic response in vitro. The protocols and expected outcomes detailed in this document provide a solid foundation for researchers to investigate the cellular and molecular mechanisms of cardiomyocyte hypertrophy and to screen for novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Amosulalol Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amosulalol Hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on established principles of pharmaceutical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in an aqueous solution can be influenced by several factors, including pH, temperature, light exposure (photostability), presence of oxidizing agents, and the concentration of the solution itself.[1][2][3][4] As a hydrochloride salt, the pH of the solution is a critical parameter to control.

Q2: How does pH affect the stability of this compound solutions?

Q3: Is this compound susceptible to degradation by light?

A3: Many pharmaceutical compounds are sensitive to light (UV and visible), which can lead to photodegradation.[8] The presence of chromophores in the this compound structure suggests that it may be susceptible to photodegradation. It is recommended to conduct photostability studies as per ICH Q1B guidelines to assess this.[1] This involves exposing the solution to a light source and comparing it to a sample stored in the dark.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, which includes a secondary amine, a hydroxyl group, an ether linkage, and a sulfonamide group, potential degradation pathways could include:

  • Oxidation: The secondary amine and the benzylic hydroxyl group could be susceptible to oxidation.

  • Hydrolysis: The ether and sulfonamide groups could potentially undergo hydrolysis under extreme pH and temperature conditions.

  • Photodegradation: As mentioned, the aromatic rings constitute chromophores that can absorb light, leading to degradation.

Forced degradation studies are necessary to identify the actual degradation products and pathways.[1][2]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of potency in my this compound stock solution.

Possible Causes & Troubleshooting Steps:

  • pH Shift: The pH of your solution may be drifting into a range where this compound is unstable.

    • Action: Measure the pH of your solution immediately after preparation and monitor it over time. Use a suitable buffer system to maintain a stable pH.

  • Light Exposure: The solution may be exposed to ambient or UV light.

    • Action: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.[7]

  • Temperature: The solution might be stored at an inappropriate temperature.

    • Action: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or frozen, unless otherwise specified. Avoid repeated freeze-thaw cycles.

  • Oxidation: The solution may be degrading due to dissolved oxygen or contaminating metal ions.

    • Action: Consider preparing solutions with de-gassed solvents. If oxidative degradation is suspected, the addition of an antioxidant could be evaluated, but this would require thorough validation.

Issue 2: I see unexpected peaks in my HPLC chromatogram when analyzing aged solutions of this compound.

Possible Causes & Troubleshooting Steps:

  • Degradation Products: The new peaks are likely degradation products of this compound.

    • Action: Perform a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in characterizing the unknown peaks.

  • Interaction with Excipients: If your solution contains other components, there might be an incompatibility.

    • Action: Analyze solutions of this compound in the absence of other excipients to confirm if the degradation is inherent to the drug substance.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound in an aqueous solution to illustrate what researchers might expect to find.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Degradation
2.01.00.928.0
4.51.00.982.0
7.01.00.955.0
9.01.00.8812.0
11.01.00.7525.0

Table 2: Hypothetical Photostability of this compound Solution (pH 6.8) after 24h Exposure

ConditionInitial Concentration (mg/mL)Concentration after 24h (mg/mL)% Degradation
Dark Control (25°C)1.00.991.0
ICH Q1B Light Exposure1.00.8515.0

Experimental Protocols

Protocol 1: pH-Rate Profile Study

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, citrate, borate buffers).

  • Solution Preparation: Prepare stock solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the degradation rate constant (k) at each pH. A plot of log(k) versus pH will give the pH-rate profile and indicate the pH of maximum stability.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid drug substance or its solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the drug solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to separate the drug from its degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo Prep_Buffers Prepare Stress Agents (Acid, Base, H2O2) Prep_Buffers->Acid Prep_Buffers->Base Prep_Buffers->Oxidation HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Potency Loss or Unexpected Peaks Observed Check_pH Is the pH of the solution controlled? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Use_Buffer Action: Use a suitable buffer. Check_pH->Use_Buffer No Check_Temp Is the storage temperature appropriate? Check_Light->Check_Temp Yes Protect_Light Action: Use amber vials or wrap in foil. Check_Light->Protect_Light No Check_Oxidation Could oxidation be a factor? Check_Temp->Check_Oxidation Yes Control_Temp Action: Store at recommended temperature (e.g., 2-8°C). Check_Temp->Control_Temp No Degas_Solvent Action: Use de-gassed solvents. Check_Oxidation->Degas_Solvent No Further_Investigation Problem likely resolved. If not, investigate excipient incompatibility. Check_Oxidation->Further_Investigation Yes Use_Buffer->Check_Light Protect_Light->Check_Temp Control_Temp->Check_Oxidation Degas_Solvent->Further_Investigation

Caption: Troubleshooting logic for this compound solution instability.

References

Technical Support Center: Amosulalol Hydrochloride Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Amosulalol Hydrochloride during laboratory experiments. The information is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups are susceptible to degradation through several key mechanisms:

  • Hydrolysis: The ester and amide bonds present in many pharmaceutical compounds can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The presence of oxygen, trace metal ions, or peroxide impurities in solvents can lead to oxidative degradation. Functional groups like phenols and amines can be particularly sensitive to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Proper storage is critical to maintaining the integrity of your this compound solutions. The following table summarizes recommended storage conditions based on general best practices for similar compounds.

Storage ConditionPowder FormIn Solvent (e.g., DMSO)
Long-term -20°C for up to 3 years-80°C for up to 1 year[1]
Short-term Room temperature (for shipping)4°C for up to one week[1]

To prevent repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1]

Q3: Which solvents are compatible with this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For cell-based experiments, it is common to prepare a concentrated stock solution in DMSO. When further diluting for experimental use, common vehicles include:

  • Phosphate-Buffered Saline (PBS)

  • Physiological saline

  • Cell culture medium

  • Water

Important Note: For cellular assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle-only control in your experiments to assess any potential effects of the solvent on the cells.[1]

Troubleshooting Guide

Issue 1: I am observing a loss of compound activity or inconsistent results over time.

This could be an indication of compound degradation in your experimental setup.

Troubleshooting Workflow:

cluster_storage Storage & Preparation cluster_conditions Experimental Conditions A Inconsistent Results/ Loss of Activity B Review Solution Preparation and Storage A->B C Assess Experimental Conditions A->C D Analyze for Degradation Products B->D B1 Freshly Prepared Solutions? B->B1 C->D C1 pH of Media/Buffer Stable? C->C1 B2 Proper Aliquoting? B1->B2 B3 Correct Storage Temperature? B2->B3 C2 Exposure to Light Minimized? C1->C2 C3 Experiment Duration Optimized? C2->C3 C4 Temperature Controlled? C3->C4

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Causes & Solutions:

Potential CauseRecommended Action
Solution Instability Prepare fresh solutions before each experiment. If using frozen stock solutions, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.
pH-Mediated Hydrolysis The stability of many compounds is pH-dependent.[3][4] Ensure the pH of your buffers and media is appropriate and stable throughout the experiment. Avoid highly acidic or basic conditions unless required by the protocol.
Photodegradation Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxidation Use high-purity solvents. If oxidative degradation is suspected, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation Maintain a controlled and appropriate temperature throughout your experiment. Avoid unnecessary exposure to elevated temperatures.

Issue 2: I suspect my compound has degraded. How can I confirm this?

Confirmation of degradation typically requires analytical chemistry techniques.

Analytical Workflow for Degradation Analysis:

Start Suspected Degradation Sample Collect 'Stressed' Sample (e.g., exposed to light/heat) and a Control Sample Start->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Compare Compare Chromatograms Analyze->Compare Result Presence of New Peaks/ Decrease in Parent Peak Indicates Degradation Compare->Result

Caption: Workflow for confirming compound degradation.

Recommended Analytical Approach:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of a compound. In a stability-indicating HPLC method, the chromatogram of a degraded sample will show a decrease in the area of the parent peak (this compound) and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of the degradation products, providing clues to the degradation pathway.

Key Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. This protocol outlines a general approach.

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.

    • Basic Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose a solution to a calibrated light source (e.g., UV lamp) for a defined period.

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.

Signaling Pathway Considerations:

While this compound itself is a blocker of adrenergic signaling, its degradation could lead to a loss of this activity. The following diagram illustrates the general principle of adrenergic receptor signaling which this compound is designed to inhibit.

Adrenaline Adrenaline/ Noradrenaline Receptor Adrenergic Receptor (α1/β1) Adrenaline->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Increased Heart Rate) Second_Messenger->Cellular_Response Amosulalol Amosulalol HCl Amosulalol->Receptor Degradation Degradation Products (Inactive) Amosulalol->Degradation

Caption: Simplified adrenergic signaling and the inhibitory role of Amosulalol HCl.

References

Technical Support Center: Troubleshooting Amosulalol Hydrochloride HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Amosulalol Hydrochloride. Given that this compound is a basic compound containing amine groups, it is particularly susceptible to interactions that cause asymmetrical peaks, compromising resolution and quantification.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common reasons for my this compound peak to exhibit tailing?

Peak tailing for a basic compound like this compound typically stems from secondary chemical interactions with the stationary phase or issues with the chromatographic system and method parameters. The primary causes include:

  • Silanol Interactions: The most frequent cause is the interaction between the basic amine groups on Amosulalol and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][4]

  • Incorrect Mobile Phase pH: A mobile phase pH that is close to the pKa of Amosulalol can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[4][5]

  • Low Buffer Concentration: Insufficient buffer strength may fail to maintain a consistent pH on the column surface, exacerbating silanol interactions.[6]

  • Column Issues: Degradation of an old column, physical damage like a void at the column inlet, or contamination of the column frit can all lead to poor peak shape.[1][6][7]

  • System and Method Problems: Excessive extra-column volume (dead volume) from tubing, column overload due to high sample concentration, or using a sample solvent stronger than the mobile phase can also cause tailing.[1][4][6][7]

Q2: How does mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds.[8] For Amosulalol, a basic analyte, its charge state and the charge state of the silica stationary phase are dictated by pH.

  • At Low pH (e.g., pH < 3): The acidic silanol groups on the column are fully protonated (Si-OH) and thus neutral. While the Amosulalol molecule is protonated (positively charged), the lack of ionized silanol sites minimizes the secondary ion-exchange interactions that cause tailing.[6][9] This is often the most effective strategy for improving peak shape for basic compounds.[10]

  • At Mid-Range pH (e.g., pH 4-7): Silanol groups become deprotonated and negatively charged (SiO⁻), leading to strong electrostatic interactions with the positively charged Amosulalol.[4][10] This is the range where peak tailing is most severe.

  • At High pH (e.g., pH > 8): Amosulalol is in its neutral, free-base form, which reduces interactions with silanol groups. However, operating at high pH requires a specialized, pH-stable column, as traditional silica columns will degrade rapidly.[5][8]

It is crucial to operate at a pH at least one to two units away from the analyte's pKa to ensure a single ionic form and prevent peak distortion.[5][11]

Q3: Can you explain the mechanism of silanol interaction in more detail?

Silanol interaction is a secondary retention mechanism that competes with the primary reversed-phase retention, causing peaks to tail.[1][12] On a standard silica-based C18 column, not all surface silanol (Si-OH) groups are bonded with the C18 chains. These exposed silanols are acidic.[7][13]

The process is as follows:

  • At a mobile phase pH above 3 or 4, the acidic silanol groups deprotonate, creating negatively charged sites (SiO⁻) on the stationary phase.[4][10]

  • Amosulalol, being a basic compound, is protonated in an acidic or neutral mobile phase, carrying a positive charge (R-NH3⁺).[2]

  • A strong electrostatic attraction occurs between the positively charged Amosulalol and the negatively charged silanol sites.

  • This secondary ion-exchange interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in a "tail" on the back of the peak.

Silanol_Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface SiO⁻ Amosulalol Protonated Amosulalol (R-NH₃⁺) Amosulalol->Silica:f1  Electrostatic Interaction (Causes Peak Tailing)

Caption: Mechanism of Amosulalol interaction with ionized silanol sites.

Q4: What type of HPLC column is recommended to minimize peak tailing for this compound?

Using the right column chemistry is a proactive way to prevent peak tailing.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity "Type B" silica, which has fewer metallic impurities that can cause tailing.[13][14] They are also "end-capped," a process that chemically treats most of the residual silanol groups to make them less active.[1][9]

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the C18 chain, which helps to shield the residual silanol groups from interacting with basic analytes.[4]

  • pH-Stable Columns: If developing a method at high pH, a hybrid or polymer-based column that can withstand a pH range up to 12 is necessary.[8][10]

Q5: My peak shape was good, but it has suddenly started tailing. What should I check?

A sudden onset of peak tailing often points to a physical problem in the HPLC system or with the column itself.

  • Check for Leaks and Loose Fittings: Ensure all connections, especially between the injector, column, and detector, are secure.

  • Inspect the Guard Column: If you use a guard column, it may be contaminated or blocked. Replace it to see if the peak shape improves.[15][16]

  • Examine the Column Frit: Sample particulates can block the inlet frit of the analytical column, causing peak distortion and an increase in backpressure.[1][15]

  • Suspect a Column Void: A void or channel in the column's packing bed can result from pressure shocks or degradation. This often requires column replacement.[1][6]

Data and Protocols

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution(s)
Tailing on Amosulalol peak only (other peaks are symmetrical)Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0. Increase buffer concentration (25-50 mM). Use a modern, end-capped, or polar-embedded column.[6][9][17]
All peaks in the chromatogram are tailingExtra-Column (Dead) Volume Use shorter, narrower internal diameter tubing (0.005"). Ensure fittings are properly connected.[4][6]
Column Contamination / Blockage Flush the column with a strong solvent. Replace the guard column or column inlet frit.[1][6][15]
Peak tailing worsens with higher sample concentrationMass Overload Reduce the injection volume or dilute the sample.[1][15]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition or a weaker solvent.[6][7]
Tailing appears suddenly with increased backpressureColumn Frit Blockage Filter all samples and mobile phases. Replace the column frit or the entire column.[1]
Experimental Protocol: Systematic Mobile Phase pH Adjustment

This protocol is designed to find the optimal pH for minimizing Amosulalol peak tailing.

  • Prepare Aqueous Buffers: Prepare separate batches of your aqueous mobile phase component (e.g., 25 mM potassium phosphate) at several pH values, such as pH 2.5, 3.0, and 3.5.

  • Adjust pH Before Adding Organic Solvent: Use an acid (e.g., phosphoric acid) to adjust the pH of the aqueous buffer before mixing it with the organic modifier (e.g., acetonitrile or methanol). This ensures an accurate and reproducible final mobile phase pH.

  • Equilibrate the System: For each new mobile phase pH, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.

  • Inject Standard Solution: Inject a standard solution of this compound at a moderate concentration.

  • Evaluate Peak Shape: Measure the USP Tailing Factor (Tf) for each pH condition. An ideal value is close to 1.0, while values greater than 1.5 are generally considered poor.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising the retention or resolution of Amosulalol from other components in the sample.

Logical Troubleshooting Workflow

If you are experiencing peak tailing, follow this logical workflow to identify and resolve the issue efficiently.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound AllPeaks Are ALL peaks tailing? Start->AllPeaks CheckSystem Check for System Issues: - Extra-column volume - Leaks / Loose fittings - Detector settings AllPeaks->CheckSystem Yes CheckColumn Is the column old or known to be problematic? AllPeaks->CheckColumn No (Only Amosulalol) End Problem Resolved CheckSystem->End OptimizeMP Optimize Mobile Phase: 1. Lower pH to 2.5-3.0 2. Increase buffer strength 3. Add competitive amine (e.g., TEA) CheckColumn->OptimizeMP No ColumnHealth Evaluate Column Health: - Flush with strong solvent - Replace guard column - Replace column frit CheckColumn->ColumnHealth Yes CheckSample Check Sample Preparation: - Dilute sample (check for overload) - Dissolve in mobile phase OptimizeMP->CheckSample ReplaceColumn Consider a new column with more inert chemistry: - Modern end-capped C18 - Polar-embedded phase CheckSample->ReplaceColumn ColumnHealth->ReplaceColumn ReplaceColumn->End

References

Technical Support Center: Amosulalol Hydrochloride Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Amosulalol Hydrochloride in fluorescence-based assays.

Understanding the Potential for Interference

This compound's chemical structure, which includes substituted benzene rings, presents a potential for intrinsic fluorescence and/or quenching of fluorescence signals. Aromatic ring systems can absorb ultraviolet (UV) and sometimes visible light, and subsequently emit light at a longer wavelength (fluorescence). Additionally, the presence of amine and sulfonamide groups can influence the electronic properties of the molecule and potentially interact with fluorophores or assay components, leading to signal quenching.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal decreases when I add this compound. What could be the cause?

A decrease in fluorescence signal in the presence of a test compound like this compound is often due to quenching. There are two primary types of quenching:

  • Inner Filter Effect: this compound may absorb light at the excitation or emission wavelength of your fluorophore. This reduces the amount of light reaching the fluorophore for excitation or the amount of emitted light reaching the detector.

  • Static or Dynamic Quenching: this compound may form a non-fluorescent complex with your fluorophore (static quenching) or collide with the excited fluorophore, causing it to return to the ground state without emitting a photon (dynamic quenching).

Q2: I am observing a higher fluorescence reading in my wells containing this compound, even without my fluorescent probe. Why is this happening?

This phenomenon is known as autofluorescence. This compound itself may be fluorescent, absorbing light from the assay's excitation source and emitting its own light at a wavelength that overlaps with your detection channel. This leads to an artificially high background signal.

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments is the most effective way to diagnose interference. The following troubleshooting guide outlines a systematic approach.

Troubleshooting Guide: Is this compound Interfering?

This guide will help you systematically determine if this compound is the source of unexpected results in your fluorescence assay.

Step 1: Characterize the Spectral Properties of this compound

Objective: To determine if this compound absorbs light or fluoresces under your experimental conditions.

Experimental Protocol:

  • Prepare Solutions: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments. Also, prepare a buffer-only blank.

  • Absorbance Scan: Use a spectrophotometer to measure the absorbance spectrum of the this compound solution from approximately 250 nm to 700 nm. Use the assay buffer as a blank.

  • Fluorescence Scan: Use a spectrofluorometer to measure the fluorescence spectrum.

    • Excite the this compound solution at the excitation wavelength of your assay's fluorophore and scan the emission spectrum across a broad range that includes your assay's emission wavelength.

    • Perform an excitation scan by setting the emission detector to your assay's emission wavelength and scanning a range of excitation wavelengths.

Step 2: Control Experiments for Interference

Objective: To isolate the effect of this compound on the assay components and the fluorescence signal.

Experimental Protocol:

Run the following control plates in parallel with your main experiment:

  • Plate 1: Compound Only Control:

    • Wells contain only the assay buffer and varying concentrations of this compound (no fluorophore or other assay reagents).

    • Purpose: To measure the autofluorescence of this compound.

  • Plate 2: Fluorophore + Compound Control:

    • Wells contain the assay buffer, your fluorescent probe/substrate at its final concentration, and varying concentrations of this compound (no enzyme or other cellular components).

    • Purpose: To assess for quenching or enhancement of the fluorophore's signal by this compound.

  • Plate 3: Full Assay Control (No Enzyme/Stimulant):

    • If applicable to your assay (e.g., an enzyme assay), set up wells with all components, including the fluorescent substrate and this compound, but without the enzyme or stimulus.

    • Purpose: To check for any non-specific interactions between the compound and the substrate that might alter fluorescence.

Data Presentation: Interpreting Control Experiments
Control Experiment Observation Potential Cause of Interference
Compound Only Signal increases with compound concentration.Autofluorescence
Fluorophore + Compound Signal decreases with compound concentration.Quenching (Inner Filter or Direct Quenching)
Fluorophore + Compound Signal increases with compound concentration.Compound enhances fluorophore signal (rare)
Full Assay (No Enzyme) Signal changes with compound concentration.Compound directly interacts with the fluorescent substrate.

Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Shift to Redder Fluorophores: Interference from autofluorescence and light scattering is generally more pronounced at shorter wavelengths (blue/green). Switching to a fluorophore with excitation and emission in the red or far-red spectrum can often mitigate these issues.

  • Time-Resolved Fluorescence (TRF): If this compound's fluorescence lifetime is short (typical for organic small molecules), using a TRF assay with a long-lifetime lanthanide-based fluorophore can be effective. A delay between excitation and detection allows the compound's autofluorescence to decay before the specific signal is measured.

  • Data Correction:

    • For Autofluorescence: Subtract the signal from the "Compound Only" control wells from your experimental wells.

    • For Quenching: This is more complex to correct for. If the quenching is minimal and linear, you may be able to apply a correction factor. However, this is often not ideal.

  • Assay Reconfiguration:

    • Reduce Fluorophore Concentration: If the interference is concentration-dependent, optimizing the concentration of your fluorescent probe might improve the signal-to-background ratio.

    • Change Assay Format: Consider a non-fluorescence-based orthogonal assay to validate your findings, such as an absorbance-based or luminescence-based assay.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Fluorescence Interference

Troubleshooting_Workflow start Unexpected Fluorescence Data is_interference Run Control Experiments (Compound Only, Compound + Fluorophore) start->is_interference autofluorescence High Signal in 'Compound Only' Control? is_interference->autofluorescence Yes no_interference No Significant Signal Change in Controls is_interference->no_interference No quenching Low Signal in 'Compound + Fluorophore' Control? autofluorescence->quenching No sub_auto Correct for Autofluorescence (Subtract Background) autofluorescence->sub_auto Yes quenching->no_interference No mitigate_quenching Mitigation Strategies for Quenching quenching->mitigate_quenching Yes conclusion_bio Effect is Likely Biological. Proceed with Analysis. no_interference->conclusion_bio sub_auto->quenching red_shift Use Red-Shifted Fluorophore mitigate_quenching->red_shift trf Use Time-Resolved Fluorescence mitigate_quenching->trf orthogonal Validate with Orthogonal Assay mitigate_quenching->orthogonal

Caption: A step-by-step workflow for diagnosing fluorescence interference.

Signaling Pathway of this compound

This compound acts as an antagonist at both alpha-1 and beta-adrenergic receptors. This dual action is important to consider in cell-based assays where these signaling pathways are active.

Amosulalol_Pathway cluster_alpha1 Alpha-1 Adrenergic Signaling cluster_beta Beta-Adrenergic Signaling NE_alpha Norepinephrine/ Epinephrine Alpha1R α1-Adrenergic Receptor NE_alpha->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction NE_beta Norepinephrine/ Epinephrine BetaR β-Adrenergic Receptor NE_beta->BetaR Gs Gs Protein BetaR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Activate PKA cAMP->PKA Heart ↑ Heart Rate & Contractility PKA->Heart Amosulalol Amosulalol HCl Amosulalol->Alpha1R Amosulalol->BetaR

Caption: Mechanism of action of this compound as an antagonist.

Technical Support Center: Enhancing the In Vivo Bioavailability of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amosulalol Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known factors limiting the in vivo bioavailability of this compound?

A1: The primary factors influencing the bioavailability of this compound are its extensive metabolism and potential for variable absorption. While it is a water-soluble compound, studies in animal models (rats, dogs, and monkeys) have demonstrated significant biotransformation, including hydroxylation, O-demethylation, and oxidative cleavage, before it can reach systemic circulation. This extensive first-pass metabolism in the liver and potentially in the intestine is a major contributor to reduced oral bioavailability.

Q2: How does the metabolism of this compound differ between species, and why is this important for my preclinical studies?

A2: The metabolism of this compound shows considerable species-specific differences. For instance, hydroxylation of the 2-methyl group and O-demethylation are prominent in rats, while oxidative C-N cleavage is a major pathway in dogs. Monkeys exhibit a more balanced metabolism, with the excretion of multiple metabolites. Humans, in contrast, excrete a higher percentage of the unchanged drug compared to laboratory animals, suggesting that first-pass metabolism might be less extensive than in preclinical models. Understanding these differences is crucial for the appropriate selection of animal models and for the accurate extrapolation of preclinical data to human pharmacokinetics.

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A3: Given that this compound is a BCS Class I or III candidate (high solubility, variable permeability), initial strategies should focus on protecting the drug from presystemic metabolism and enhancing its permeation across the intestinal epithelium. Promising approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can enhance lymphatic absorption, thereby bypassing the liver and reducing first-pass metabolism.[1][2]

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and maintain a supersaturated state in the gastrointestinal tract, potentially increasing its absorption.[3][4]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from degradation in the GI tract and offer controlled release, leading to improved and more consistent absorption.[1][5]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations in Animal Studies

Potential Cause: This is likely due to the extensive first-pass metabolism of this compound in the preclinical species being used. High inter-subject variability can also arise from differences in metabolic enzyme activity.

Troubleshooting Steps:

  • Characterize In Vitro Metabolism:

    • Protocol: Conduct in vitro metabolism studies using liver microsomes or S9 fractions from the animal species in your study (and from humans for comparison). Incubate this compound with these fractions and analyze the rate of its disappearance and the formation of metabolites over time using LC-MS/MS. This will confirm the metabolic liability of the drug in your model.

  • Formulation Strategy: Lipid-Based Systems to Promote Lymphatic Uptake

    • Rationale: The lymphatic system provides a pathway for absorbed lipophilic compounds to enter systemic circulation while avoiding first-pass metabolism in the liver. By formulating this compound in a lipid-based system, you can enhance its lymphatic uptake.

    • Experimental Protocol (SEDDS Formulation):

      • Excipient Screening: Screen various oils (e.g., Capryol 90, Maisine® CC), surfactants (e.g., Cremophor® EL, Tween 80), and cosolvents (e.g., Transcutol® HP, PEG 400) for their ability to solubilize this compound.

      • Ternary Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosolvent that form a stable and clear microemulsion upon dilution in an aqueous medium.

      • Characterization: Characterize the optimized SEDDS formulation for globule size, zeta potential, and drug content.

      • In Vivo Study: Administer the this compound-loaded SEDDS orally to your animal model and compare the pharmacokinetic profile (AUC, Cmax, Tmax) to that of an aqueous solution of the drug.

Issue 2: Inconsistent Absorption and High Food Effect Observed in Pharmacokinetic Studies

Potential Cause: The absorption of this compound may be influenced by gastrointestinal pH, transit time, and interactions with food. A "food effect" can occur if the presence of food alters the physiological conditions of the GI tract, thereby affecting drug dissolution, stability, or absorption.

Troubleshooting Steps:

  • Assess pH-Dependent Solubility and Stability:

    • Protocol: Determine the solubility and stability of this compound in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8) that mimic the conditions of the stomach and intestines. This will help you understand if pH variations contribute to inconsistent absorption.

  • Formulation Strategy: Solid Dispersion for Enhanced Dissolution and Reduced Variability

    • Rationale: A solid dispersion can enhance the dissolution rate of the drug, making its absorption less dependent on GI conditions. By presenting the drug in an amorphous state with a hydrophilic carrier, you can achieve a more rapid and complete dissolution.[3][4][6]

    • Experimental Protocol (Solid Dispersion Preparation):

      • Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC).

      • Preparation: Prepare the solid dispersion by a method such as solvent evaporation or hot-melt extrusion. For solvent evaporation, dissolve both this compound and the polymer in a common solvent, then evaporate the solvent under vacuum.

      • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.

      • In Vitro Dissolution: Perform in vitro dissolution studies in different media to demonstrate the improved dissolution rate compared to the pure drug.

      • In Vivo Evaluation: Conduct a pharmacokinetic study in fasted and fed animals to assess if the solid dispersion formulation reduces the food effect and absorption variability.

Issue 3: Poor Correlation Between In Vitro Permeability and In Vivo Absorption

Potential Cause: While this compound may exhibit good in vitro permeability in cell-based models (e.g., Caco-2), its in vivo absorption could be limited by efflux transporters (like P-glycoprotein) at the intestinal wall or by its metabolism within the enterocytes.

Troubleshooting Steps:

  • Investigate P-glycoprotein (P-gp) Efflux:

    • Protocol: Use a Caco-2 cell monolayer model to perform a bidirectional transport study of this compound. A higher basal-to-apical transport compared to apical-to-basal transport, which is reduced in the presence of a P-gp inhibitor (e.g., verapamil), would suggest that it is a substrate for P-gp.

  • Formulation Strategy: Nanoparticles with Permeation Enhancers

    • Rationale: Polymeric nanoparticles can protect the drug from efflux and enzymatic degradation. The inclusion of a permeation enhancer can further facilitate its transport across the intestinal epithelium.[5]

    • Experimental Protocol (Nanoparticle Formulation):

      • Polymer Selection: Choose a biodegradable and biocompatible polymer such as PLGA (Poly(lactic-co-glycolic acid)).

      • Nanoparticle Preparation: Prepare this compound-loaded PLGA nanoparticles using a method like nanoprecipitation or emulsion-solvent evaporation.

      • Incorporate a Permeation Enhancer: Co-formulate the nanoparticles with a generally recognized as safe (GRAS) permeation enhancer, such as chitosan or sodium caprate.

      • Characterization: Characterize the nanoparticles for particle size, surface charge, drug loading, and encapsulation efficiency.

      • In Vivo Pharmacokinetic Study: Evaluate the oral bioavailability of the nanoparticle formulation in an appropriate animal model and compare it to a control formulation.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Species

ParameterHumanRatDogMonkey
Systemic Bioavailability ~100%22-31%51-59%57-66%
Terminal Half-life (t½) ~5 hours~2.5 hours~2.1 hours~1.8 hours
Time to Peak Plasma Concentration (Tmax) 2-4 hours0.5-1 hour0.5-1 hour1.7-2.7 hours
Major Metabolic Pathways LimitedHydroxylation, O-demethylationOxidative C-N cleavageHydroxylation, Oxidative C-N cleavage

Data compiled from publicly available literature. Values are approximate and can vary based on the study design.

Mandatory Visualizations

experimental_workflow_sedds cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Cosolvents) phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram Select Excipients optimization Formulation Optimization phase_diagram->optimization Identify Ratios globule_size Globule Size Analysis optimization->globule_size Optimized SEDDS zeta_potential Zeta Potential optimization->zeta_potential drug_content Drug Content optimization->drug_content pk_study Pharmacokinetic Study (Animal Model) globule_size->pk_study Characterized Formulation zeta_potential->pk_study drug_content->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis Collect Samples amosulalol_metabolism cluster_rat Rat Metabolism cluster_dog Dog Metabolism cluster_human Human Metabolism Amosulalol This compound Hydroxylation Hydroxylation (2-methyl group) Amosulalol->Hydroxylation Demethylation O-demethylation Amosulalol->Demethylation Cleavage Oxidative C-N Cleavage Amosulalol->Cleavage Unchanged Excreted Unchanged (Major Pathway) Amosulalol->Unchanged Sulphate_Conjugate Sulphate Conjugate of 5-hydroxy metabolite Amosulalol->Sulphate_Conjugate

References

Amosulalol Hydrochloride batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amosulalol Hydrochloride. The following information addresses potential batch-to-batch variability issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability can manifest as differences in potency or efficacy. This can stem from minor variations in purity, isomeric ratio, or physical properties such as particle size and solubility. We recommend performing a qualification test on each new batch to ensure consistency with your experimental setup.

Q2: How can we pre-emptively test a new batch of this compound for variability?

A2: A combination of analytical and functional testing is recommended. Analytical methods like High-Performance Liquid Chromatography (HPLC) can confirm purity and identify potential impurities. A simple, rapid in-vitro functional assay, such as a receptor binding assay or a functional cell-based assay measuring downstream signaling, can confirm consistent biological activity.

Q3: What are the best practices for storing this compound to minimize degradation and variability?

A3: this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C.[1] Prepare stock solutions in a suitable solvent, such as DMSO, and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] For short-term use, aliquots can be kept at 4°C for up to a week.[1]

Q4: Can the isomeric composition of this compound vary between batches?

A4: As Amosulalol is a chiral molecule, variations in the ratio of its isomers, such as (+)-Amosulalol, can occur between batches.[2][3] Since different isomers can have different pharmacological activities, this can be a significant source of variability. Chiral chromatography can be employed to determine the isomeric ratio of a given batch.

Troubleshooting Guides

Issue 1: Reduced Potency in Functional Assays

Symptom: A new batch of this compound shows a significantly lower inhibitory effect (higher IC50) compared to previous batches in a functional assay (e.g., inhibition of agonist-induced calcium influx).

Possible Causes & Troubleshooting Steps:

  • Confirm Stock Solution Concentration:

    • Action: Re-measure the concentration of your stock solution using a spectrophotometer or an analytical balance.

    • Rationale: Errors in weighing the compound or in solvent volume can lead to incorrect stock concentrations.

  • Assess Compound Purity:

    • Action: Analyze the batch using HPLC to determine its purity. Compare the chromatogram to that of a previously well-performing batch if available.

    • Rationale: The presence of impurities can reduce the effective concentration of the active compound.

  • Evaluate Solubility:

    • Action: Visually inspect the stock solution for any precipitation. If solubility is a concern, try preparing the stock solution in a different solvent or using gentle warming and sonication.

    • Rationale: Poor solubility can lead to a lower effective concentration in your assay medium.

Issue 2: Inconsistent Pharmacokinetic (PK) Profiles

Symptom: In vivo studies show significant differences in plasma concentration-time profiles (e.g., Cmax, AUC) between batches of this compound.[4][5]

Possible Causes & Troubleshooting Steps:

  • Examine Physical Properties:

    • Action: Characterize the particle size and crystal form of the different batches using techniques like microscopy and X-ray powder diffraction (XRPD).

    • Rationale: Differences in physical properties can affect the dissolution rate and subsequent absorption of the compound.

  • Review Formulation:

    • Action: Ensure the formulation and vehicle used for administration are identical across all studies.

    • Rationale: The composition of the formulation can significantly impact the bioavailability of the drug.

  • Assess In Vitro Dissolution:

    • Action: Perform a dissolution test to compare the rate and extent of dissolution for different batches under standardized conditions.

    • Rationale: This can provide an in vitro correlation to the in vivo pharmacokinetic variability observed.

Data Presentation

Table 1: Hypothetical Batch-to-Batch Variability Data for this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.5%98.2%99.8%> 98.0%
IC50 (nM) 55855250 ± 10 nM
Aqueous Solubility (mg/mL) 1.20.81.3> 1.0 mg/mL
Particle Size (D50, µm) 153514< 20 µm

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of 100 µg/mL.

  • Sample Preparation: Prepare a sample solution of the test batch at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 275 nm.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard.

Protocol 2: In Vitro Functional Assay - Inhibition of Isoproterenol-induced cAMP Production
  • Cell Culture: Culture HEK293 cells stably expressing the human β1-adrenergic receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound (from different batches) for 30 minutes.

    • Stimulate the cells with a fixed concentration of isoproterenol (e.g., 10 nM) for 15 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each batch.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amosulalol Amosulalol Hydrochloride Adrenergic_Receptor α1/β1-Adrenergic Receptor Amosulalol->Adrenergic_Receptor Inhibits G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylate Cyclase (AC) G_Protein->AC Inhibits IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG cAMP cAMP (Second Messenger) AC->cAMP Decreased Production Ca_Release Calcium Release IP3_DAG->Ca_Release PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Physiological_Response Physiological Response (e.g., Vasodilation, Reduced Heart Rate) Ca_Release->Physiological_Response PKA->Physiological_Response

Caption: Signaling pathway of this compound as an α1/β1-adrenergic receptor antagonist.

Experimental_Workflow cluster_batch_receipt New Batch Receipt cluster_analytical_testing Analytical Qualification cluster_functional_testing Functional Qualification New_Batch Receive New Batch of This compound HPLC Purity Assessment (HPLC) New_Batch->HPLC Solubility Solubility Test New_Batch->Solubility Chiral_Chromatography Isomeric Ratio (Chiral Chromatography) New_Batch->Chiral_Chromatography Functional_Assay In Vitro Functional Assay (e.g., cAMP assay) New_Batch->Functional_Assay Decision Batch Meets Specifications? HPLC->Decision Solubility->Decision Chiral_Chromatography->Decision Functional_Assay->Decision Proceed Proceed to Main Experiments Decision->Proceed Yes Troubleshoot Contact Supplier & Troubleshoot Decision->Troubleshoot No

References

Technical Support Center: Overcoming Amosulalol Hydrochloride Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the precipitation of Amosulalol Hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a dual-acting antagonist of α1 and β-adrenergic receptors.[1][2] In a research context, it is used to study the effects of blocking adrenergic signaling pathways, which are involved in various physiological processes, including cardiovascular function.[3][4]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • pH-dependent solubility: Amosulalol is a weakly basic compound with two pKa values, 7.4 and 10.2.[3][5] Cell culture media are typically buffered around a physiological pH of 7.2-7.4. At this pH, a significant portion of Amosulalol will be in its less soluble, un-ionized form, leading to precipitation.

  • Interaction with media components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[6][7][8] High concentrations of phosphate and bicarbonate ions in the media can interact with the hydrochloride salt of Amosulalol, leading to the formation of less soluble salts.[9][10]

  • "Salting out" effect: The high ionic strength of some culture media can reduce the solubility of dissolved compounds.

  • Concentration: The concentration of this compound used may exceed its solubility limit in the specific cell culture medium.

  • Local concentration effects: When adding a concentrated stock solution (e.g., in DMSO) to the aqueous-based culture medium, the localized high concentration of the drug can cause it to crash out of solution before it has a chance to disperse.[11]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[12] It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[12]

Q4: Can fetal bovine serum (FBS) in the culture medium affect the solubility of this compound?

Yes, serum proteins like albumin can bind to drugs, which can either increase or decrease their apparent solubility in the medium.[13][14][15] While this binding can sometimes help to keep a drug in solution, it can also affect the free concentration of the drug available to the cells.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Initial Assessment

Before making significant changes to your protocol, it's important to characterize the precipitation issue.

  • Visual Inspection: Observe the timing and nature of the precipitate. Does it appear immediately upon addition to the media, or does it form over time? Is it crystalline or amorphous?

  • Concentration Dependence: Test a range of this compound concentrations to determine the approximate solubility limit in your specific cell culture medium.

Troubleshooting Strategies
Problem Potential Cause Recommended Solution(s)
Immediate precipitation upon addition of stock solution Localized high concentration exceeding solubility1. Increase the dilution factor: Prepare a more dilute stock solution in DMSO. 2. Modify the addition technique: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid dispersal. 3. Pre-warm the medium: Adding the stock to medium at 37°C can sometimes improve solubility.
Precipitation occurs over time in the incubator pH shift or interaction with media components1. Adjust the pH of the medium: Slightly lowering the pH of the medium (e.g., to 7.0-7.2) may increase the proportion of the more soluble ionized form of Amosulalol. Ensure your cells can tolerate this pH change. 2. Use a different cell culture medium: Consider switching to a medium with a lower phosphate or bicarbonate concentration if your cell line permits. 3. Incorporate a solubilizing agent: See the detailed protocol below for using solubilizing agents.
Precipitation is observed at all tested concentrations Poor intrinsic solubility in the aqueous environment1. Utilize solubilizing agents: Employ excipients like HP-β-CD to enhance solubility. 2. Synthesize a more soluble salt form: While a more advanced technique, this can be a long-term solution.

Experimental Protocols

Protocol 1: Preparation and Addition of this compound Stock Solution

This protocol details the standard method for preparing and adding a DMSO-based stock solution to cell culture media to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare an intermediate dilution (optional but recommended):

    • Dilute the concentrated stock solution in sterile DMSO or sterile PBS to create a working stock solution. This helps in reducing the final DMSO concentration in the culture.

  • Add the stock solution to the cell culture medium:

    • Pre-warm the cell culture medium to 37°C.

    • While gently swirling the medium, add the required volume of the this compound stock solution dropwise.

    • Ensure the final DMSO concentration in the medium is below 0.1%.

  • Final check:

    • Visually inspect the medium for any signs of precipitation immediately after addition and after a short incubation period at 37°C.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Agent

This protocol describes the use of HP-β-CD, a common solubilizing agent, to enhance the solubility of this compound in cell culture media.[16]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile

  • Sterile water or PBS

  • Cell culture medium

Procedure:

  • Prepare an HP-β-CD solution:

    • Dissolve HP-β-CD in sterile water or PBS to create a stock solution (e.g., 20-40% w/v).

  • Complexation of this compound with HP-β-CD:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture until the this compound is fully dissolved. This creates a stock solution of the drug-cyclodextrin complex.

  • Addition to cell culture medium:

    • Add the required volume of the this compound/HP-β-CD complex solution to your cell culture medium.

    • It is crucial to run a vehicle control with the same concentration of HP-β-CD to ensure it does not affect your cells.

Quantitative Data Summary

Property Value Reference
Molecular Formula C18H24N2O5S・HCl[5]
Molecular Weight 416.92 g/mol [5]
pKa1 7.4[3][5]
pKa2 10.2[3][5]
Melting Point 158-160°C[3][5]

Visualizations

Adrenergic Signaling Pathway

This compound acts as an antagonist at α1 and β1-adrenergic receptors. The following diagram illustrates the general signaling pathway initiated by the activation of these receptors.

AdrenergicSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Norepinephrine) alpha1_R α1-Adrenergic Receptor Agonist->alpha1_R Activates beta1_R β1-Adrenergic Receptor Agonist->beta1_R Activates Gq Gq alpha1_R->Gq Activates Gs Gs beta1_R->Gs Activates Amosulalol Amosulalol HCl (Antagonist) Amosulalol->alpha1_R Blocks Amosulalol->beta1_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response_alpha Cellular Response PKC->Cellular_Response_alpha AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_beta Cellular Response PKA->Cellular_Response_beta

Fig 1. Simplified adrenergic signaling pathway and the antagonistic action of Amosulalol HCl.
Experimental Workflow for Troubleshooting Precipitation

The following diagram outlines a logical workflow for addressing the precipitation of this compound in cell culture experiments.

TroubleshootingWorkflow Start Start: Precipitation Observed Check_Concentration Is the concentration essential? Start->Check_Concentration Lower_Concentration Lower Amosulalol HCl Concentration Check_Concentration->Lower_Concentration No Check_Solvent Review Stock Solution Preparation & Addition Check_Concentration->Check_Solvent Yes Lower_Concentration->Check_Solvent Modify_Addition Modify Addition Technique: - Dropwise addition - Swirling - Pre-warm media Check_Solvent->Modify_Addition Precipitation_Resolved1 Precipitation Resolved? Modify_Addition->Precipitation_Resolved1 Modify_Media Modify Culture Medium Precipitation_Resolved1->Modify_Media No End_Success End: Experiment Proceeds Precipitation_Resolved1->End_Success Yes Precipitation_Resolved2 Precipitation Resolved? Use_Solubilizer Use Solubilizing Agent (e.g., HP-β-CD) Precipitation_Resolved2->Use_Solubilizer No Precipitation_Resolved2->End_Success Yes Precipitation_Resolved3 Precipitation Resolved? Precipitation_Resolved3->End_Success Yes End_Fail End: Consult Further/ Re-evaluate Experiment Precipitation_Resolved3->End_Fail No Adjust_pH Slightly Lower pH (e.g., 7.0-7.2) Modify_Media->Adjust_pH Adjust_pH->Precipitation_Resolved2 Use_Solubilizer->Precipitation_Resolved3

Fig 2. A logical workflow for troubleshooting Amosulalol HCl precipitation in cell culture.

References

Amosulalol Hydrochloride Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Amosulalol Hydrochloride observed in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a selective antagonist of the alpha-1 (α1) adrenergic receptor.[1] Its therapeutic antihypertensive effects are primarily mediated through the blockade of these receptors.

Q2: What are the known off-target effects of this compound at other adrenergic receptors?

While Amosulalol demonstrates high affinity for α1, β1, and β2 adrenergic receptors, it exhibits a significantly lower affinity for α2-adrenergic receptors.[1] Studies have shown that Amosulalol is a selective α1-adrenoceptor antagonist over α2-adrenoceptors by approximately two orders of magnitude.[1] This indicates that at higher concentrations, Amosulalol may inhibit α2-adrenergic receptor signaling, which could lead to unexpected experimental results.

Q3: Are there any known off-target effects of Amosulalol on non-adrenergic receptors?

Yes, there is evidence to suggest that Amosulalol may have off-target effects on serotonergic receptors. One study reported that Amosulalol reduced the maximal responses of the rat aorta to 5-hydroxytryptamine (serotonin), indicating a potential antagonistic effect at serotonin receptors. The specific subtype of serotonin receptor was not identified.

Q4: I am observing unexpected cellular responses in my assay that are not consistent with α1, β1, or β2 adrenergic blockade. What could be the cause?

If you are observing anomalous effects, consider the following possibilities:

  • α2-Adrenergic Receptor Blockade: At higher concentrations, Amosulalol can antagonize α2-adrenergic receptors.[1] This could interfere with signaling pathways regulated by α2 receptors, such as the inhibition of adenylyl cyclase.

  • Serotonin Receptor Antagonism: The observed effects may be due to the blockade of serotonin receptors. Consider if your cellular model expresses serotonin receptors and if their blockade could explain the observed phenotype.

  • Concentration-Dependent Effects: Off-target effects are often concentration-dependent. Ensure you are using a concentration of Amosulalol that is appropriate for selectively targeting α1 and β-adrenergic receptors while minimizing off-target interactions.

  • Cell Line Specificity: The expression profile of receptors can vary significantly between different cell lines. Verify the expression of α1, α2, β1, β2, and serotonin receptors in your specific cellular model.

Q5: How can I experimentally validate potential off-target effects of Amosulalol in my cellular assay?

To investigate potential off-target effects, you can perform the following:

  • Dose-Response Curves: Generate detailed dose-response curves for Amosulalol in your assay. Atypical curve shapes or shifts in potency at higher concentrations may suggest off-target interactions.

  • Selective Antagonists: Use highly selective antagonists for the suspected off-target receptor (e.g., a selective α2 antagonist or a specific serotonin receptor antagonist) to see if they can block the unexpected effects of Amosulalol.

  • Receptor Knockdown/Knockout: If genetically modified cell lines are available, use cells lacking the suspected off-target receptor to determine if the anomalous response to Amosulalol is abolished.

  • Direct Binding Assays: Conduct radioligand binding assays to directly measure the affinity of Amosulalol for the suspected off-target receptor in your cell line.

Quantitative Data on Adrenergic Receptor Affinity

The following table summarizes the reported binding affinities (pKi) and antagonist potencies (pA2) of racemic Amosulalol at different adrenergic receptors.

Receptor SubtypeBinding Affinity (pKi)Antagonist Potency (pA2)
α1-Adrenergic High (specific value not stated)8.6
α2-Adrenergic Lower than α1 by two orders of magnitude[1]Not reported
β1-Adrenergic High (specific value not stated)7.5 - 8.1
β2-Adrenergic High (specific value not stated)Not reported

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Higher values indicate greater affinity/potency.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the adrenergic receptor of interest to a high density.
  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
  • Resuspend cells in a hypotonic lysis buffer (e.g., Tris-HCl) and homogenize using a Dounce or polytron homogenizer.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at a high speed to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Competition Binding Assay:

  • In a multi-well plate, add a fixed concentration of a suitable radioligand specific for the receptor of interest (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-CGP 12177 for β-receptors).
  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
  • Add the cell membrane preparation to each well.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
  • To determine non-specific binding, include control wells containing a high concentration of a known, non-radioactive antagonist for the target receptor.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Amosulalol.
  • Plot the specific binding as a function of the logarithm of the Amosulalol concentration.
  • Fit the data to a one-site or two-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol describes a general method for assessing the functional antagonist activity of this compound on isolated tissue preparations.

1. Tissue Preparation:

  • Euthanize an appropriate animal model (e.g., rat, guinea pig) according to approved ethical guidelines.
  • Dissect the target tissue (e.g., thoracic aorta for α1-adrenergic responses, atria for β1-adrenergic responses, or trachea for β2-adrenergic responses).
  • Place the isolated tissue in a dissecting dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
  • Carefully clean the tissue of any adherent connective or fatty tissue.
  • Cut the tissue into appropriate preparations (e.g., rings for aorta, strips for atria or trachea).

2. Tissue Mounting:

  • Mount the tissue preparation in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer to measure isometric tension.
  • Allow the tissue to equilibrate for a period of time (e.g., 60-90 minutes) under a determined optimal resting tension, with periodic washing with fresh PSS.

3. Experimental Procedure:

  • After equilibration, induce a stable contraction or relaxation by adding a specific agonist for the receptor of interest (e.g., phenylephrine for α1, isoproterenol for β1 and β2).
  • Once a stable response is achieved, wash the tissue with fresh PSS to return to baseline.
  • Construct a cumulative concentration-response curve to the agonist.
  • After washing and re-equilibration, incubate the tissue with a specific concentration of this compound for a defined period.
  • In the presence of Amosulalol, repeat the cumulative concentration-response curve to the agonist.
  • Repeat this procedure with increasing concentrations of Amosulalol.

4. Data Analysis:

  • For each agonist concentration-response curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
  • The presence of a competitive antagonist like Amosulalol will cause a rightward shift in the agonist concentration-response curve.
  • Calculate the dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
  • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of Amosulalol.
  • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

Visualizations

G cluster_alpha1 α1-Adrenergic Signaling Amosulalol_a1 Amosulalol alpha1 α1 Receptor Amosulalol_a1->alpha1 Blocks Gq Gq/11 alpha1->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: α1-Adrenergic signaling pathway and the inhibitory action of Amosulalol.

G cluster_beta β-Adrenergic Signaling Amosulalol_b Amosulalol beta_receptor β1/β2 Receptor Amosulalol_b->beta_receptor Blocks Gs Gs beta_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: β-Adrenergic signaling pathway and the inhibitory action of Amosulalol.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up Assay Plate: - Radioligand - Amosulalol (variable conc.) - Membranes prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: General experimental workflow for a radioligand binding assay.

References

Technical Support Center: Optimizing Amosulalol Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Amosulalol Hydrochloride in experimental settings. It covers frequently asked questions, troubleshooting advice, and detailed protocols to ensure optimal compound activity by controlling pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pharmacological agent that functions as a dual inhibitor, blocking both alpha-1 (α1) and beta (β) adrenergic receptors.[1] Its antihypertensive effects stem from this dual blockade: inhibiting α1-receptors leads to vasodilation (widening of blood vessels) and reduced peripheral resistance, while blocking β1-receptors in the heart reduces heart rate and the force of contraction.[2] It is classified as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[2]

Q2: What are the pKa values of Amosulalol and why are they important?

Amosulalol has two dissociation constants (pKa values): 7.4 and 10.2.[3] These values are critical because they indicate the pH at which the different ionizable groups in the molecule gain or lose a proton. The ionization state of the molecule significantly influences its physical and chemical properties, including solubility in aqueous solutions and its ability to bind to its target receptors.

Q3: How does pH affect the solubility of this compound?

As a compound with amine groups, the solubility of this compound is highly pH-dependent. At pH values below its first pKa of 7.4, the molecule will be predominantly in its protonated, cationic form. This ionized form is generally more soluble in aqueous buffers. As the pH increases above 7.4 and approaches the second pKa of 10.2, the molecule begins to deprotonate, leading to a decrease in solubility. Therefore, for most in vitro experiments, maintaining a slightly acidic to neutral pH (e.g., pH 6.8 - 7.4) is recommended to ensure the compound remains fully dissolved.

Q4: How does pH affect the binding of Amosulalol to adrenergic receptors?

The pH of the experimental buffer can influence the conformation of the target receptor and the ionization state of the antagonist. Studies on β-adrenergic receptors have shown that acidic conditions (e.g., pH 6.5) can decrease the binding affinity for agonists, while the affinity for antagonists may be less affected or remain unchanged.[4][5] For optimal and consistent results in receptor binding assays, it is crucial to use a well-buffered system within the physiological range (typically pH 7.4) and to maintain this pH consistently across all experiments.

Data Presentation: pH-Dependent Properties

Table 1: Theoretical pH-Solubility Profile for this compound

pH Predominant Molecular Form Expected Relative Aqueous Solubility Experimental Consideration
< 6.0 Dicationic (Fully Protonated) High Optimal for stock solution preparation if stability is confirmed.
6.8 - 7.4 Predominantly Monocationic Good Recommended range for most cellular and receptor binding assays.
7.5 - 9.0 Increasing Neutral Species Moderate to Low Risk of precipitation increases. Use with caution.

| > 9.0 | Predominantly Neutral Species | Low | Not recommended for aqueous buffers; high risk of precipitation. |

Troubleshooting Guide

Issue 1: Compound precipitates out of solution during experiment.

  • Cause: The pH of your experimental buffer may be too high (alkaline), causing the deprotonated, less soluble form of Amosulalol to predominate. Another cause could be that the final concentration of the compound exceeds its solubility limit in the specific medium used.

  • Solution:

    • Verify the pH of all buffers and solutions. Ensure they are within the optimal range (pH 6.8-7.4).

    • Consider preparing a fresh, more dilute stock solution in a suitable solvent like DMSO and then diluting it further into your aqueous assay buffer.[6] Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

    • If working with concentrated solutions, try lowering the pH of the buffer slightly (e.g., to pH 6.8) to increase solubility.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Cause: This could be due to pH drift in your experimental medium. Poorly buffered solutions can change pH over time, especially when working with cell cultures that produce acidic metabolites. This pH shift can alter both the compound's activity and the receptor's function.

  • Solution:

    • Use a high-quality, stable buffering agent (e.g., HEPES, PIPES) at an appropriate concentration (typically 10-100 mM).[7]

    • Calibrate your pH meter before use and confirm the pH of your final assay buffer immediately before starting the experiment.

    • For long-duration experiments, consider re-evaluating the pH at the end of the incubation period to check for any significant drift.

Issue 3: Lower than expected antagonist activity.

  • Cause: Extreme pH values can alter the conformation of the adrenergic receptor's binding pocket, potentially reducing the affinity for Amosulalol.[5]

  • Solution:

    • Ensure your assay buffer is set to a standard physiological pH, typically 7.4, which is optimal for most receptor binding studies.[8]

    • Review your protocol to ensure all components of the assay medium are compatible and do not interfere with the receptor-antagonist interaction.

    • Run appropriate controls to confirm the viability and responsiveness of your cells or membrane preparations.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Solvent Selection: For a 10 mM stock solution, dissolve the compound in high-purity Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for preparing concentrated stocks of organic molecules.[6]

  • Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: pH Adjustment for an In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound.

  • Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl or HEPES) containing any necessary salts (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂).

  • pH Calibration: Bring the buffer to the desired temperature (e.g., 25°C or 37°C). Place the buffer on a stir plate and immerse a calibrated pH electrode.

  • pH Adjustment: Adjust the pH to 7.4 using small volumes of 1 M HCl or 1 M NaOH. Stir continuously and add the acid/base dropwise to avoid overshooting the target pH.

  • Preparation of Serial Dilutions: Prepare serial dilutions of the this compound stock solution using the pH-adjusted assay buffer. This ensures that the pH is not altered upon addition of the compound to the assay.

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation (expressing adrenergic receptors), the radiolabeled ligand (e.g., ³H-prazosin for α1 receptors), and the serially diluted this compound.

    • The final volume in each well should be composed primarily of the pH 7.4 assay buffer.

    • Incubate at the desired temperature for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the data to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).

Visualizations

Signaling_Pathway cluster_intracellular Intracellular Adrenergic_Receptor α1/β Adrenergic Receptor (GPCR) G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC / AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG, cAMP) Effector->Second_Messenger Produces Amosulalol Amosulalol Amosulalol->Adrenergic_Receptor BLOCKS Norepinephrine Norepinephrine (Agonist) Norepinephrine->Adrenergic_Receptor Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Heart Rate) Second_Messenger->Cellular_Response Triggers

Caption: Mechanism of action of Amosulalol as an adrenergic receptor antagonist.

Experimental_Workflow cluster_prep Preparation Steps cluster_exec Assay Execution start Start prep_stock Prepare 10 mM Amosulalol Stock in DMSO start->prep_stock prep_buffer Prepare Assay Buffer (e.g., HEPES-buffered saline) start->prep_buffer make_dilutions Create Serial Dilutions of Amosulalol in pH-Adjusted Buffer prep_stock->make_dilutions Dilute stock adjust_ph Adjust Buffer to Target pH (e.g., 7.4) prep_buffer->adjust_ph adjust_ph->make_dilutions Use this buffer run_assay Perform Binding Assay: Combine Membranes, Radioligand & Amosulalol make_dilutions->run_assay incubate Incubate to Reach Equilibrium run_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure Measure Bound Radioactivity filter_wash->measure analyze Analyze Data (Calculate IC50/Ki) measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay with pH control.

Troubleshooting_Logic issue Issue Encountered: Precipitation or Inconsistent Activity check_ph Is the buffer pH within the optimal range (6.8-7.4)? issue->check_ph ph_ok pH is OK check_ph->ph_ok Yes ph_bad pH is too high/low or unstable check_ph->ph_bad No check_conc Is the final compound concentration too high? ph_ok->check_conc adjust_buffer Action: Remake buffer with a stable agent (e.g., HEPES) and re-adjust pH. ph_bad->adjust_buffer conc_ok Concentration is OK check_conc->conc_ok No conc_bad Concentration is too high check_conc->conc_bad Yes other_issues Consider other factors: - Compound stability - Reagent quality - Assay conditions conc_ok->other_issues lower_conc Action: Lower the final concentration or increase the final % of co-solvent (e.g., DMSO <0.5%). conc_bad->lower_conc

Caption: Decision tree for troubleshooting common issues related to pH.

References

Amosulalol Hydrochloride light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and storage of Amosulalol Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For short-term use, it can be stored at 4°C for up to one week.[1]

Q2: How should I store this compound solutions?

Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -80°C for up to one year.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

While specific public data on the photostability of this compound is limited, it is best practice to assume that it may be light-sensitive, as is common for many pharmaceutical compounds. For molecules that require protection from light, they are often shipped in amber glass vials.[1] To ensure the integrity of your results, it is highly recommended to conduct photostability studies under your specific experimental conditions.

Q4: What are the potential consequences of improper storage or light exposure?

Improper storage or exposure to light can lead to the degradation of this compound. This can result in a loss of potency, the formation of unknown impurities, and potentially altered pharmacological activity, which would compromise the validity of experimental results.

Troubleshooting Guide

Issue 1: I observed a change in the appearance (e.g., color) of my this compound powder or solution.

  • Possible Cause: This could be an indication of degradation due to exposure to light, elevated temperature, or moisture.

  • Recommendation:

    • Do not use the product for your experiment.

    • Review your storage procedures to ensure they align with the recommended conditions (-20°C for powder, -80°C for solutions in solvent).

    • Ensure that the compound and its solutions are consistently protected from light by using amber vials or by wrapping containers in aluminum foil.

    • Consider performing a purity analysis (e.g., via HPLC) to assess the integrity of the compound.

Issue 2: My experimental results with this compound are inconsistent or show reduced activity.

  • Possible Cause: This may be due to the degradation of the compound, leading to a lower effective concentration.

  • Recommendation:

    • Prepare a fresh stock solution from a new vial of this compound powder.

    • Strictly adhere to the light protection and storage temperature recommendations.

    • If the issue persists, consider conducting a formal photostability study as detailed in the experimental protocols section to understand the compound's stability under your specific laboratory lighting conditions.

Quantitative Data on Light Sensitivity

As of the latest literature review, specific quantitative data on the photostability of this compound under standardized ICH Q1B conditions has not been publicly reported. Researchers are advised to perform their own photostability studies to determine the degradation profile under their specific experimental settings. The following table is a template for presenting such data:

Table 1: Example Photostability Data for this compound

Light SourceExposure Duration (hours)Total Illumination (lux hours)Total Near UV Energy (W h/m²)Degradation (%)Appearance Change
Cool White Fluorescent LampUser DefinedUser MeasuredN/AUser DeterminedUser Observed
Near UV LampUser DefinedN/AUser MeasuredUser DeterminedUser Observed
Xenon Lamp (Option 1)User DefinedUser MeasuredUser MeasuredUser DeterminedUser Observed
Dark ControlUser Defined00User DeterminedUser Observed

Note: This table is a template. Researchers should fill in the data based on their own experimental findings.

Experimental Protocols

Protocol 1: Photostability Testing of this compound (based on ICH Q1B Guidelines)

This protocol outlines a forced degradation study to assess the photostability of this compound.

Objective: To determine the intrinsic photostability of this compound and to identify potential degradation products.

Materials:

  • This compound (drug substance)

  • Solvent (e.g., methanol, water, or a buffer relevant to the experimental use)

  • Photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon lamp) or Option 2 (cool white fluorescent and near UV lamps).

  • Calibrated radiometer and lux meter

  • Chemically inert, transparent containers (e.g., quartz cells or glass vials)

  • Aluminum foil

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer (not more than 3 mm) of this compound powder in a transparent container.

    • Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a relevant transparent container.

  • Control Sample: Prepare a corresponding set of samples (solid and solution) and wrap them securely in aluminum foil to serve as dark controls. These controls will be exposed to the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Light Exposure:

    • Place the test and control samples in the photostability chamber.

    • Expose the samples to light according to ICH Q1B guidelines, aiming for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points during the exposure, withdraw samples for analysis.

    • Visually inspect the samples for any changes in physical appearance (e.g., color).

    • Analyze the samples by a validated stability-indicating HPLC-PDA method to determine the assay of this compound and to detect and quantify any degradation products. The HPLC method should be capable of separating the parent compound from all potential degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in the light-exposed samples compared to the dark controls.

    • Characterize the degradation products using the PDA detector and, if necessary, mass spectrometry (MS).

Visualizations

Amosulalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amosulalol Amosulalol HCl Alpha1_Receptor α1-Adrenergic Receptor Amosulalol->Alpha1_Receptor Antagonist Beta1_Receptor β1-Adrenergic Receptor Amosulalol->Beta1_Receptor Antagonist Gq Gq Protein Alpha1_Receptor->Gq Activates Block_Alpha Gs Gs Protein Beta1_Receptor->Gs Activates Block_Beta PLC Phospholipase C Gq->PLC Activates Gq->Block_Alpha AC Adenylyl Cyclase Gs->AC Activates Gs->Block_Beta IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP ATP to cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Physiological_Response_Alpha Physiological Response (e.g., Vasoconstriction) Ca2_release->Physiological_Response_Alpha PKC->Physiological_Response_Alpha PKA Protein Kinase A cAMP->PKA Physiological_Response_Beta Physiological Response (e.g., Increased Heart Rate) PKA->Physiological_Response_Beta

Caption: Amosulalol HCl Signaling Pathway

Photostability_Testing_Workflow start Start prep_samples Prepare Samples (Solid & Solution) start->prep_samples prep_controls Prepare Dark Controls (Wrap in Foil) prep_samples->prep_controls expose_light Expose Samples & Controls in Photostability Chamber prep_controls->expose_light monitor Monitor Light Exposure (Lux & UV Meters) expose_light->monitor analyze Analyze Samples at Timepoints (Visual, HPLC-PDA) expose_light->analyze compare Compare Exposed Samples to Dark Controls analyze->compare evaluate Evaluate Degradation % & Identify Products compare->evaluate end End evaluate->end

Caption: Photostability Testing Workflow

References

Minimizing Amosulalol Hydrochloride adsorption to labware

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amosulalol Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the adsorption of this compound to laboratory ware. Adsorption can lead to significant loss of the compound, resulting in inaccurate experimental data and reduced efficacy in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of this compound lower than expected after sample preparation?

This issue is commonly caused by the non-specific adsorption (NSA) of the compound to the surfaces of your labware, such as vials, pipette tips, and plates.[1] NSA is a significant concern for low-concentration samples, where even a small amount of adsorbed material can represent a large percentage of the total compound.[2] Both hydrophobic and positively charged drugs are particularly susceptible to this phenomenon.[1][3]

Q2: What properties of this compound make it prone to adsorption?

This compound possesses both hydrophobic regions and ionizable amine groups, making it susceptible to multiple adsorption mechanisms.[4] Its key physicochemical properties are summarized below. The pKa values indicate that the molecule will be positively charged in neutral or acidic solutions, increasing its affinity for negatively charged surfaces like glass.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₂₅ClN₂O₅S[5]
Molecular Weight 416.92 g/mol [5]
Appearance Colorless crystals / Solid powder
pKa₁ 7.4[4]
pKa₂ 10.2[4]
Predicted LogP (clogP) 1.06[6]

Q3: Which type of labware is best for handling this compound solutions?

The choice of labware is critical. Standard glass and plastic have distinct disadvantages for a compound like Amosulalol.

  • Glass (Borosilicate): The surface of the glass is rich in silanol groups (Si-OH), which are deprotonated and negatively charged (Si-O⁻) at neutral or basic pH. This attracts positively charged basic compounds like Amosulalol via electrostatic interactions.[7][8]

  • Plastics (Polypropylene - PP, Polystyrene - PS): These materials are relatively hydrophobic and can adsorb molecules through non-polar interactions.[3][9][10] This is a common issue for many pharmaceutical compounds.[11]

  • Low-Adsorption Labware: Specially treated plasticware is the recommended choice. These products have surfaces coated with ultra-hydrophilic or inert polymers that prevent both hydrophobic and ionic interactions, minimizing sample loss.[12][13][14]

Table 2: Comparison of Labware Materials for this compound

Labware MaterialPrimary Adsorption MechanismMitigation StrategyRecommendation
Glass (Untreated) Ionic interaction with silanol groupsSilanization; pH adjustment; adding saltsNot recommended unless treated
Polypropylene (PP) Hydrophobic interactionAdding organic solvents or surfactantsUse with caution; test recovery
Polystyrene (PS) Hydrophobic interactionAdding organic solvents or surfactantsUse with caution; test recovery
Low-Adsorption Plastic MinimalNone requiredHighly Recommended

Q4: How does solution pH affect the adsorption of this compound?

Solution pH is a critical factor as it influences both the charge of Amosulalol and the surface charge of the labware.[15][16][17]

  • On Glass Surfaces: At a pH below its pKa of 7.4, Amosulalol is predominantly positively charged and will strongly adsorb to negatively charged silanol groups on the glass.[7]

  • On Plastic Surfaces: The effect of pH is primarily on the drug itself. While changes in ionization can alter a molecule's overall hydrophobicity, the primary defense against adsorption to plastic is to address the hydrophobic interaction directly.

Q5: What additives can be used in my solution to prevent adsorption?

Incorporating specific excipients into your solvent or buffer can significantly reduce adsorption, especially when using standard plasticware.

  • Non-ionic Surfactants: Adding a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Polysorbate 20 (Tween® 20), Polysorbate 80, or Poloxamer 188 can prevent hydrophobic adsorption.[18][19] These molecules compete with the drug for binding sites on the labware surface.[20][21][22]

  • Organic Solvents: For stock solutions or analytical standards, adding an organic solvent such as acetonitrile or methanol can disrupt hydrophobic interactions.[1][3] Acetonitrile is often more effective.[1]

Q6: Are there any pre-treatment methods to make my labware less adsorptive?

Yes, surface treatment can render standard labware more inert.

  • Silanization of Glassware: Treating glass surfaces with a silanizing agent (e.g., dichlorodimethylsilane) replaces the polar Si-OH groups with non-polar Si-O-Si(CH₃)₂ groups.[23] This creates a hydrophobic surface that prevents ionic adsorption of basic compounds and is a common technique to reduce solute adsorption.[24][25][26]

  • BSA Coating: Pre-rinsing labware with a solution of Bovine Serum Albumin (BSA) can coat the surface and block sites for subsequent adsorption. However, this method is unsuitable for many applications, such as peptide or protein purification, where the BSA would be a contaminant.[27]

Troubleshooting Guides

This section provides logical workflows to diagnose and solve common adsorption-related problems.

Problem 1: Significant Loss of Amosulalol in Glass Containers

If you observe low recovery when using glass vials or tubes, the primary cause is likely ionic adsorption.

cluster_solutions Recommended Solutions start Low Recovery in Glassware Detected q1 Is the solution pH < 8? start->q1 sol1 Primary Cause: Ionic adsorption of positively charged drug to negative silanol (Si-O⁻) sites. q1->sol1 Yes opt1 Switch to Low-Adsorption Polypropylene Labware sol1->opt1 opt2 Silanize Glassware (See Protocol) sol1->opt2 opt3 Increase Solution pH (Caution: check stability) sol1->opt3

Caption: Troubleshooting workflow for drug loss in glass labware.

Problem 2: Inconsistent Results with Plastic Labware

Variable recovery in polypropylene (PP) or polystyrene (PS) plates and tubes typically points to hydrophobic interactions.

cluster_solutions Recommended Solutions start Inconsistent Recovery in Plasticware Detected cause Primary Cause: Hydrophobic interaction of drug with the polymer surface. start->cause opt1 Switch to certified Low-Adsorption Labware cause->opt1 opt2 Add a non-ionic surfactant (e.g., 0.05% Polysorbate 20) to the aqueous solution. cause->opt2 opt3 For stock solutions, use a solvent with an organic component (e.g., Acetonitrile). cause->opt3

Caption: Troubleshooting workflow for drug loss in plastic labware.

Experimental Protocols

Protocol 1: Quantifying Amosulalol Recovery from Different Labware

This protocol allows you to empirically determine the best labware and conditions for your specific experiment.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep1 Prepare 1 µg/mL Amosulalol solution in desired buffer. prep2 Prepare 'Control' sample by diluting directly into an HPLC vial (low-adsorption type). prep1->prep2 analysis1 Analyze all samples (Control and Test) by validated HPLC method. prep2->analysis1 test1 Aliquot solution into test containers (Glass, PP, Low-Bind). test2 Incubate under experimental conditions (e.g., 2h at RT). test1->test2 test3 Transfer solution from test container to a fresh HPLC vial. test2->test3 test3->analysis1 analysis2 Calculate % Recovery: (Peak Area_Test / Peak Area_Control) * 100 analysis1->analysis2

Caption: Experimental workflow for testing Amosulalol recovery.

Methodology:

  • Prepare Stock Solution: Create a concentrated stock of this compound in a suitable solvent like DMSO.

  • Prepare Working Solution: Dilute the stock to your final experimental concentration (e.g., 1 µg/mL) in your aqueous buffer.

  • Set Up Test Conditions: Aliquot the working solution into the different types of labware you wish to test (e.g., borosilicate glass vial, polypropylene microtube, certified low-adsorption microtube).

  • Prepare Control: Prepare a control sample by adding the working solution directly into a low-adsorption HPLC autosampler vial. This represents 100% recovery.

  • Incubate: Store the test labware under your typical experimental conditions (time, temperature).

  • Sample Collection: After incubation, transfer the solutions from the test labware into fresh low-adsorption HPLC vials.

  • Analysis: Analyze the concentration of Amosulalol in all samples using a validated analytical method, such as HPLC-UV.

  • Calculate Recovery: Determine the percentage of recovery for each labware type by comparing its result to the control sample.

Protocol 2: Silanization of Glassware

This procedure creates a hydrophobic surface on the glass to prevent ionic adsorption. Warning: This procedure involves hazardous chemicals and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dichlorodimethylsilane (Caution: Corrosive and flammable)[24]

  • Anhydrous solvent (e.g., heptane or toluene)[23][28]

  • Methanol, anhydrous[23][28]

  • Acetone (for rinsing)[28]

  • Glassware to be treated

  • Drying oven

Methodology:

  • Cleaning: Thoroughly clean and dry the glassware. Wash with detergent, rinse extensively with DI water, and dry completely in an oven.[28]

  • Preparation of Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like heptane.[28]

  • Treatment: Immerse the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are wetted. Let it react for 15-30 minutes.[23][28]

  • Rinsing: Decant the silanizing solution. Rinse the glassware thoroughly with the anhydrous solvent (e.g., toluene), followed by a rinse with anhydrous methanol to cap any unreacted groups.[23][28]

  • Final Rinse and Dry: Perform a final rinse with acetone to facilitate drying.[28] Place the glassware in an oven (>100°C) to dry completely before use.[23]

  • Verification: A properly silanized surface is highly hydrophobic. A drop of water should bead up on the surface rather than spreading out.[24]

References

Validation & Comparative

Amosulalol Hydrochloride vs. Carvedilol: A Comparative Analysis in the Context of Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of amosulalol hydrochloride and carvedilol, two beta-blockers with additional alpha-1 adrenergic receptor blocking properties. While carvedilol is a well-established therapeutic agent for heart failure, supported by extensive experimental and clinical data, this compound's role in this indication is less defined. This document aims to objectively present the available data for both compounds to inform research and development in cardiovascular medicine.

Pharmacological Profile and Mechanism of Action

Both amosulalol and carvedilol are non-selective beta-adrenergic receptor antagonists (β1 and β2) and selective alpha-1 adrenergic receptor antagonists.[1] This dual mechanism of action leads to a reduction in heart rate and myocardial contractility (beta-blockade) and vasodilation (alpha-1 blockade), which together contribute to a decrease in cardiac workload and blood pressure.[1]

Carvedilol has been extensively studied and is known to possess antioxidant and antiproliferative properties, which are thought to contribute to its beneficial effects in chronic heart failure.[2] In contrast, while amosulalol shares the dual adrenergic blockade, its broader pharmacological profile in the context of heart failure is not as well characterized in publicly available literature.

Comparative Data Summary

The following tables summarize the available quantitative data for both this compound and carvedilol. It is important to note the disparity in the volume of research, with significantly more data available for carvedilol in heart failure models.

Table 1: Receptor Binding Affinity

DrugReceptorpA2 Value (Antagonist Potency)Source
This compound β1-adrenergic (rat right ventricle)7.5 - 8.1[3]
α1-adrenergic (rat aorta)8.6[3]
Carvedilol β1-adrenergic8.2 - 8.8(Data from various preclinical studies)
β2-adrenergic8.3 - 8.9(Data from various preclinical studies)
α1-adrenergic7.6 - 8.2(Data from various preclinical studies)

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.

Table 2: Hemodynamic Effects in Clinical Studies (Hypertension)

DrugStudy PopulationDosageChange in Systolic BPChange in Diastolic BPChange in Heart RateSource
This compound Mild to Moderate Essential Hypertension20-60 mg/day↓ 12.4 mmHg (approx.)↓ 8.1 mmHg (approx.)↓ 5.2 bpm[4]
Carvedilol Mild-to-Moderate Essential Hypertension25 mg once dailySimilar to atenolol, labetalol, propranolol, metoprololSimilar to atenolol, labetalol, propranolol, metoprololNot specified in abstract[5]

Table 3: Effects on Cardiac Function in Heart Failure (Clinical Trials)

DrugStudyKey FindingSource
This compound N/ANo dedicated clinical trials in heart failure identified.
Carvedilol US Carvedilol Heart Failure Trials ProgramSignificantly lower mortality in carvedilol recipients compared to placebo.[2]
COMET (Carvedilol Or Metoprolol European Trial)Mortality was significantly lower with carvedilol than with metoprolol.[2]
COPERNICUSSignificant reductions in all-cause mortality and hospitalizations in severe CHF.[2]
CAPRICORNReduced mortality in patients with left ventricular dysfunction post-myocardial infarction.[2]
Metra et al. (1999)Both carvedilol and metoprolol improved LVEF, with no significant difference between the two.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies.

This compound: In Vitro Receptor Pharmacology

Objective: To determine the antagonist properties of amosulalol at alpha and beta-adrenoceptors.

Methodology from Hughes & Doggrell (1985): [3]

  • Tissue Preparation: Right ventricles and thoracic aortas were isolated from male Wistar rats.

  • Beta-Adrenoceptor Antagonism: The contractile responses of the electrically-driven right ventricle to the beta-agonist isoprenaline were measured in the presence of varying concentrations of amosulalol to determine its inhibitory effect and calculate the pA2 value.

  • Alpha-Adrenoceptor Antagonism: The contractile responses of the rat aorta to the alpha-agonist phenylephrine were measured in the presence of varying concentrations of amosulalol to determine its inhibitory effect and calculate the pA2 value.

Carvedilol: Clinical Trial in Chronic Heart Failure

Objective: To compare the long-term clinical efficacy of carvedilol versus metoprolol in patients with chronic heart failure.

Methodology from Metra et al. (1999): [6]

  • Study Design: A randomized, double-blind, parallel-group controlled trial.

  • Patient Population: 51 patients with chronic heart failure and a mean left ventricular ejection fraction (LVEF) of 26%.

  • Intervention: Patients were randomly assigned to receive either carvedilol (25 mg twice daily) or metoprolol (50 mg twice daily) in addition to standard heart failure therapy for 12 weeks, following a 4-week dose titration period.

  • Outcome Measures:

    • Primary: Quality of life questionnaire, New York Heart Association (NYHA) class, and exercise capacity (6-minute walk test).

    • Secondary: LVEF measured by radionuclide ventriculography, left ventricular dimensions and diastolic function by echocardiography, and heart rate variability from 24-hour electrocardiograph monitoring.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the actions of amosulalol and carvedilol.

Adrenergic_Signaling_in_Heart_Failure cluster_SNS Sympathetic Nervous System (SNS) Activation cluster_Cardiomyocyte Cardiomyocyte cluster_Vasculature Vascular Smooth Muscle cluster_Drugs Therapeutic Intervention Norepinephrine Norepinephrine Beta1_Receptor β1 Receptor Norepinephrine->Beta1_Receptor binds Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor binds G_Protein Gs Protein Beta1_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Contractility ↑ Contractility ↑ Heart Rate Calcium_Influx->Contractility Remodeling Pathological Remodeling Contractility->Remodeling Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Calcium_Release ↑ Intracellular Ca2+ IP3_DAG->Calcium_Release Vasoconstriction Vasoconstriction Calcium_Release->Vasoconstriction Amosulalol Amosulalol Amosulalol->Beta1_Receptor blocks Amosulalol->Alpha1_Receptor blocks Carvedilol Carvedilol Carvedilol->Beta1_Receptor blocks Carvedilol->Alpha1_Receptor blocks

Caption: Adrenergic signaling in heart failure and points of intervention by amosulalol and carvedilol.

Experimental_Workflow cluster_Amosulalol Amosulalol In Vitro Study cluster_Carvedilol Carvedilol vs. Metoprolol Clinical Trial A1 Isolate Rat Right Ventricle & Aorta A2 Prepare Tissue Baths A1->A2 A3 Administer Agonist (Isoprenaline or Phenylephrine) A2->A3 A5 Introduce Amosulalol (Varying Concentrations) A2->A5 A4 Measure Contractile Response A3->A4 A6 Re-administer Agonist A5->A6 A7 Measure Shift in Concentration-Response Curve A6->A7 A8 Calculate pA2 Value A7->A8 C1 Recruit Patients with Chronic Heart Failure (LVEF < 40%) C2 Randomize into Two Groups: Carvedilol vs. Metoprolol C1->C2 C5 Baseline Assessments: QoL, NYHA, 6MWT, LVEF, Echo C1->C5 C3 4-Week Dose Titration Period C2->C3 C4 12-Week Treatment Period C3->C4 C6 Follow-up Assessments at 12 Weeks C4->C6 C7 Compare Changes in Outcome Measures Between Groups C6->C7

Caption: Simplified experimental workflows for in vitro analysis of amosulalol and a clinical comparison involving carvedilol.

Discussion and Conclusion

The available evidence clearly establishes carvedilol as a cornerstone in the management of heart failure, with a robust body of literature supporting its efficacy in improving cardiac function, reducing remodeling, and improving patient outcomes. Its pharmacological profile, including its antioxidant properties, likely contributes to these benefits.

This compound shares the dual alpha- and beta-adrenergic blocking mechanism with carvedilol, and preclinical data suggests comparable potency at these receptors. Clinical data in hypertension demonstrates its effectiveness in lowering blood pressure and heart rate. However, there is a significant gap in the literature regarding its effects in heart failure models. No published studies were identified that specifically investigate the impact of amosulalol on key heart failure parameters such as ejection fraction, cardiac remodeling, or long-term morbidity and mortality in relevant animal models or human clinical trials.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The similar pharmacological profile of amosulalol to carvedilol suggests it could potentially have beneficial effects in heart failure. However, without dedicated studies, this remains speculative. Future research should focus on evaluating amosulalol in established preclinical models of heart failure to determine its effects on cardiac function and remodeling. Direct, head-to-head comparative studies with carvedilol would be particularly valuable to delineate any potential differences in efficacy or mechanism of action. Until such data is available, carvedilol remains the evidence-based choice of a non-selective beta-blocker with alpha-blocking properties for the treatment of heart failure.

References

A Comparative Guide to the Alpha-1 Blockade of Amosulalol Hydrochloride and Prazosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the alpha-1 adrenergic receptor (α1-AR) blocking properties of amosulalol hydrochloride and prazosin. Both are potent antagonists of α1-ARs, a class of receptors crucial in the sympathetic nervous system's regulation of vascular tone and smooth muscle contraction. While prazosin is a selective α1-AR antagonist, amosulalol exhibits a dual mechanism of action, also blocking beta-adrenergic receptors.[1] This guide focuses specifically on their comparative efficacy and characteristics in α1-AR blockade.

Introduction to the Compounds

This compound is a third-generation adrenoceptor antagonist with both alpha and beta-blocking activities. Its antihypertensive effect is primarily attributed to the blockade of α1-ARs, leading to vasodilation and a reduction in peripheral resistance.[1] The additional beta-blockade helps to prevent reflex tachycardia, a common side effect of selective α1-AR antagonists.

Prazosin is a quinazoline derivative and a highly selective antagonist of α1-ARs.[2] It is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH). Its mechanism of action involves the competitive inhibition of postsynaptic α1-ARs, which leads to the relaxation of both arterial and venous smooth muscle.[2]

Comparative Analysis of Alpha-1 Blockade

This section presents a quantitative comparison of the α1-AR blocking properties of amosulalol and prazosin, based on available experimental data.

In Vitro and In Vivo Potency

The potency of a drug is a measure of the concentration required to produce a specific effect. In the context of α1-AR blockade, this is often expressed as the pA2 value from functional assays or as the dose required to inhibit a physiological response in vivo.

ParameterThis compoundPrazosinReference
In Vitro Potency (pA2) 8.6 (against phenylephrine-induced contractions in rat aorta)10.70 (against phenylephrine-induced contractions in human umbilical vein)[3]; 10.87 (against adrenaline-induced contractions in human umbilical vein)[3][4]
In Vivo Potency Approximately 50 times less potent than prazosin in antagonizing phenylephrine-induced pressor responses in conscious rats.-
Binding Affinity and Selectivity

Prazosin Binding Affinities (pKi)

α1-AR SubtypeReported pKi ValuesReference(s)
α1A 9.70[6]
α1B --
α1D --

Note: While prazosin is considered non-selective, slight variations in affinity for the different subtypes have been reported across different studies and experimental conditions.

Pharmacokinetic Properties

The pharmacokinetic profiles of amosulalol and prazosin influence their dosing regimens and clinical applications.

ParameterThis compoundPrazosinReference(s)
Bioavailability ~100%43.5% - 69.3%[7][8]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours1 - 3 hours[7][8]
Elimination Half-life (t1/2) ~5 hours~2.5 - 2.9 hours[7][9]
Protein Binding Not specified92% - 97%[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by α1-AR blockade and a general workflow for determining antagonist potency.

Alpha-1 Adrenergic Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Antagonist Amosulalol or Prazosin Antagonist->Receptor Blocks Schild_Analysis_Workflow A Prepare Isolated Tissue (e.g., Aortic Rings) B Generate Cumulative Agonist (e.g., Phenylephrine) Dose-Response Curve (Control) A->B C Incubate Tissue with a Fixed Concentration of Antagonist (Amosulalol or Prazosin) B->C D Generate a New Agonist Dose-Response Curve C->D E Repeat Steps C and D with Increasing Antagonist Concentrations D->E F Calculate Dose Ratios (Ratio of EC50 values in the presence and absence of antagonist) E->F G Construct Schild Plot: log(Dose Ratio - 1) vs. log[Antagonist] F->G H Determine pA2 Value (x-intercept of the linear regression) G->H

References

Amosulalol Hydrochloride vs. Labetalol: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Amosulalol Hydrochloride and Labetalol, two antihypertensive agents with dual alpha- and beta-adrenergic receptor blocking properties. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology.

Mechanism of Action and Receptor Pharmacology

Both Amosulalol and Labetalol exert their antihypertensive effects through the competitive antagonism of adrenergic receptors. However, their selectivity and potency at different receptor subtypes show notable distinctions.

This compound is a potent and selective antagonist of α1- and β1-adrenergic receptors.[1][2] It is considered a non-selective beta-blocker, also exhibiting antagonist activity at β2-receptors.[3] Some evidence also suggests that Amosulalol possesses α2-adrenoceptor antagonist properties.[1] The stereoisomers of amosulalol exhibit different affinities for alpha and beta receptors, with the (+)-isomer being more potent at alpha-receptors and the (-)-isomer being more potent at beta-receptors.[3]

Labetalol is a non-selective beta-adrenergic receptor antagonist (β1 and β2) and a selective, competitive antagonist of α1-adrenergic receptors.[4][5] It is a racemic mixture of four stereoisomers, with its different isomers contributing to its alpha and beta-blocking effects.[6] The ratio of its beta to alpha-adrenoceptor antagonism is approximately 3:1 after oral administration and 6.9:1 to 7:1 following intravenous administration.[4][6]

Signaling Pathway of Combined α1 and β-Adrenergic Blockade

G cluster_alpha1 α1-Adrenergic Receptor Blockade cluster_beta β-Adrenergic Receptor Blockade a1 Norepinephrine/ Epinephrine a2 α1-Adrenoceptor a1->a2 a3 Gq Protein Activation a2->a3 a4 Phospholipase C Activation a3->a4 a5 IP3 & DAG Increase a4->a5 a6 Ca2+ Release a5->a6 a7 Smooth Muscle Contraction (Vasoconstriction) a6->a7 a_drug Amosulalol/ Labetalol a_drug->a2 Antagonism b1 Norepinephrine/ Epinephrine b2 β-Adrenoceptor (β1/β2) b1->b2 b3 Gs Protein Activation b2->b3 b4 Adenylyl Cyclase Activation b3->b4 b5 cAMP Increase b4->b5 b6 Protein Kinase A Activation b5->b6 b7 Increased Heart Rate, Contractility & Renin Release b6->b7 b_drug Amosulalol/ Labetalol b_drug->b2 Antagonism G A Isolated Tissue Preparation B Mount in Organ Bath & Equilibrate A->B C Generate Agonist Concentration-Response Curve (Control) B->C D Wash & Re-equilibrate C->D E Add Antagonist (Fixed Concentration) D->E F Generate Agonist Concentration-Response Curve (in presence of Antagonist) E->F G Repeat with Increasing Antagonist Concentrations F->G H Calculate Dose Ratios G->H I Construct Schild Plot H->I J Determine pA2 Value I->J

References

Uncharted Territory: The Kinase Cross-Reactivity Profile of Amosulalol Hydrochloride Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in our understanding of Amosulalol Hydrochloride's interaction with the human kinome. While its potent activity as a dual alpha-1 and non-selective beta-adrenergic receptor antagonist is well-documented, no public data exists on its cross-reactivity in kinase assays. This absence of information precludes a direct comparison with other kinase inhibitors or adrenergic receptor antagonists regarding off-target kinase effects, a critical aspect of modern drug safety and development.

For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is paramount. Kinase inhibitors, in particular, are known for their potential for polypharmacology, which can lead to both beneficial and adverse effects. Without kinase screening data for this compound, its selectivity and potential for unintended interactions with cellular signaling pathways mediated by kinases remain unknown.

This guide, therefore, aims to provide the foundational knowledge for researchers interested in investigating the kinase cross-reactivity of this compound. It outlines the established signaling pathway of the drug, presents a typical experimental workflow for kinase profiling, and details the methodologies required to generate the much-needed data.

The Known Signaling Pathway of this compound

This compound exerts its therapeutic effects by blocking adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade inhibits the downstream signaling cascades normally initiated by the binding of catecholamines like epinephrine and norepinephrine. The primary pathways affected are those involving cyclic adenosine monophosphate (cAMP) and calcium signaling.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Amosulalol Amosulalol Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Amosulalol->Alpha1_Receptor blocks Beta_Receptor β-Adrenergic Receptor Amosulalol->Beta_Receptor blocks Gq Gq protein Alpha1_Receptor->Gq activates Gs Gs protein Beta_Receptor->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response_Alpha Physiological Response (e.g., Vasoconstriction) PKC->Physiological_Response_Alpha contributes to Ca_release->Physiological_Response_Alpha leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Response_Beta Physiological Response (e.g., Increased Heart Rate) PKA->Physiological_Response_Beta leads to

Caption: Signaling pathway of this compound.

A Roadmap for Investigation: Experimental Workflow for Kinase Profiling

To determine the kinase cross-reactivity of this compound, a systematic screening against a broad panel of kinases is necessary. The following diagram illustrates a typical workflow for such an investigation.

Experimental Workflow for Kinase Profiling cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Compound Preparation (this compound Serial Dilutions) Incubation Incubation (Kinase, Compound, Substrate, ATP) Compound_Prep->Incubation Kinase_Panel Kinase Panel Selection (e.g., 96-well plate with diverse kinases) Kinase_Panel->Incubation Reagent_Prep Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence, Radioactivity) Incubation->Detection Data_Acquisition Data Acquisition (Raw Data Collection) Detection->Data_Acquisition Normalization Data Normalization (% Inhibition Calculation) Data_Acquisition->Normalization IC50_Determination IC50 Curve Fitting (Dose-Response Analysis) Normalization->IC50_Determination Selectivity_Analysis Selectivity Profiling (Comparison across kinases) IC50_Determination->Selectivity_Analysis

Caption: Workflow for kinase cross-reactivity screening.

Experimental Protocols

To generate the necessary data, a robust and validated kinase assay is required. Below is a detailed methodology for a typical in vitro kinase profiling experiment.

Objective: To determine the inhibitory activity of this compound against a panel of purified human kinases.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Purified, active human kinases (e.g., a commercial kinase panel)

  • Kinase-specific peptide or protein substrates

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assays)

  • 384-well assay plates (low-volume, white or black depending on detection method)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Add the appropriate kinase reaction buffer to the wells of the 384-well plate.

    • Add the diluted this compound or DMSO vehicle to the respective wells.

    • Add the kinase-specific substrate to each well.

    • Initiate the kinase reaction by adding the respective purified kinase to each well.

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Start the phosphorylation reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

    • Incubate the plate as required by the detection chemistry (e.g., 40 minutes at room temperature for the ADP-Glo™ assay).

    • Measure the signal (e.g., luminescence) using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.

    • Analyze the IC50 values across the entire kinase panel to determine the selectivity profile of this compound.

While the direct kinase cross-reactivity of this compound is a critical unknown, the tools and methodologies to address this knowledge gap are well-established. The information and protocols provided in this guide offer a starting point for researchers to undertake these vital studies. Generating such data will not only enhance our understanding of this compound's pharmacological profile but also contribute to the broader knowledge base of drug safety and rational drug design. Until such studies are conducted and published, the interaction of this compound with the human kinome remains an open and important question.

A Comparative Guide to Validating an HPLC Method for Amosulalol Hydrochloride: With and Without Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The validation of an HPLC method ensures its reliability, reproducibility, and fitness for its intended use. A critical consideration in method development is the use of an internal standard (IS). This guide provides a comparative overview of a proposed HPLC method for the determination of Amosulalol Hydrochloride, both with and without the use of an internal standard, supported by experimental protocols and validation parameters based on established analytical practices for similar compounds.

The Role of Internal Standards in HPLC Analysis

An internal standard is a compound with a chemical structure and chromatographic behavior similar to the analyte of interest, which is added in a known concentration to both the standard and sample solutions. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrumental response. While introducing an internal standard adds a step to the analytical process, it can significantly enhance the precision and accuracy of the method, particularly in complex matrices or when sample loss is a possibility during preparation.

Proposed HPLC Method for this compound

Based on common methodologies for other beta-blockers, a reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard (IS) Propranolol Hydrochloride

Justification for Internal Standard Selection: Propranolol Hydrochloride is a suitable internal standard as it is also a beta-blocker with a similar chemical structure and chromatographic properties to this compound, ensuring it will behave similarly during the analytical process.

Comparative Validation Data

The following tables summarize the expected validation parameters for the proposed HPLC method, comparing the performance with and without an internal standard. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.

Table 2: Method Validation without Internal Standard (External Standard Method)

Validation ParameterAcceptance CriteriaExpected Outcome
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.5%
- Intermediate Precision≤ 2.0%1.8%
Specificity No interference at the retention time of the analytePeak purity > 0.99
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changesComplies

Table 3: Comparative Performance with Internal Standard

Validation ParameterWithout Internal Standard (Expected)With Internal Standard (Expected Improvement)Justification for Improvement
Linearity (R²) 0.9992≥ 0.9995The ratio of analyte to IS peak area is less affected by minor variations.
Accuracy (% Recovery) 98.5% - 101.8%99.5% - 100.5%The IS compensates for potential sample loss during preparation and injection inconsistencies.
Precision (% RSD)
- Repeatability1.5%≤ 1.0%The IS corrects for small variations in injection volume and detector response.
- Intermediate Precision1.8%≤ 1.2%The IS minimizes the impact of day-to-day and analyst-to-analyst variations.
Robustness CompliesMore RobustThe method is less susceptible to slight changes in chromatographic conditions.

Experimental Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (without IS): Accurately weigh 10 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • This compound and Propranolol Hydrochloride Stock Solution (with IS): Accurately weigh 10 mg of this compound and 10 mg of Propranolol Hydrochloride working standards into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL for both compounds.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the respective stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).

Preparation of Sample Solution
  • Sample Preparation (without IS): Weigh and transfer a quantity of the powdered this compound formulation equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.

  • Sample Preparation (with IS): To the 100 mL volumetric flask containing the powdered formulation, add a known volume and concentration of the Propranolol Hydrochloride internal standard solution before diluting to the final volume with the mobile phase.

Validation Experiments
  • Linearity: Analyze the calibration standards in triplicate. Plot a graph of peak area (or peak area ratio to IS) versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (% RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. Calculate the % RSD.

  • Specificity: Analyze a blank (mobile phase), a placebo solution, and a solution containing this compound to demonstrate that there are no interfering peaks at the retention time of the analyte and the internal standard.

  • Robustness: Introduce small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation prep_std Prepare Standard add_is Add Internal Standard (if applicable) prep_std->add_is hplc_injection Inject into HPLC prep_std->hplc_injection External Std. prep_sample Prepare Sample prep_sample->add_is prep_sample->hplc_injection External Std. add_is->hplc_injection data_acquisition Data Acquisition hplc_injection->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity data_acquisition->specificity robustness Robustness data_acquisition->robustness

Caption: Workflow for HPLC Method Validation.

Internal_Standard_Logic analyte Analyte Peak Area (A_analyte) response_ratio Response Ratio (A_analyte / A_is) analyte->response_ratio is Internal Standard Peak Area (A_is) is->response_ratio concentration Analyte Concentration response_ratio->concentration Calibration Curve

Caption: Logic of Internal Standard Quantification.

Amosulalol Hydrochloride: A Comparative Guide to its Dual-Action Mechanism in Hypertension Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dual-action mechanism of Amosulalol Hydrochloride, a potent antihypertensive agent. Through a detailed comparison with other adrenergic receptor antagonists, supported by in vivo experimental data, this document serves as a valuable resource for researchers in cardiovascular pharmacology and drug development.

Unraveling the Dual-Action Mechanism

This compound exhibits its antihypertensive effects through a dual-action mechanism, functioning as a competitive antagonist at both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1] This combined blockade leads to a reduction in blood pressure through two primary pathways:

  • Alpha-1 Adrenoceptor Blockade: Inhibition of α1-adrenoceptors on vascular smooth muscle cells leads to vasodilation, thereby decreasing total peripheral resistance. This action is considered the principal contributor to the hypotensive effect of amosulalol.[2]

  • Beta-1 Adrenoceptor Blockade: Antagonism of β1-adrenoceptors in the heart reduces heart rate and cardiac output. This action also plays a role in lowering blood pressure and importantly, it mitigates the reflex tachycardia that can occur with potent vasodilators.[1][2]

This dual mechanism offers a balanced approach to blood pressure control, addressing both vascular resistance and cardiac activity.

Comparative Performance: In Vivo Data

In vivo studies in animal models, particularly spontaneously hypertensive rats (SHR), have been instrumental in elucidating the pharmacological profile of this compound and comparing it with other adrenergic antagonists.

Table 1: Comparative Antihypertensive Potency in Spontaneously Hypertensive Rats (SHR)
DrugPrimary MechanismAntagonized Receptor(s)DR10 Value (mg/kg, p.o.)*Key ObservationsReference
Amosulalol α1 and β1 Blockerα1, β1α1: 11.5, β1: 13.6Balanced α and β blockade. No reflex tachycardia.[1]
Labetalol α1 and β Blockerα1, β1, β2-Less potent at α1-adrenoceptors than Amosulalol. No reflex tachycardia.[1]
Prazosin α1 Blockerα1-More potent at α1-adrenoceptors than Amosulalol. Induces reflex tachycardia.[1]
Propranolol Non-selective β Blockerβ1, β2-No immediate hypotensive effect in this model.[1]

*DR10 is the dose of an antagonist that produces a 10-fold rightward shift in the dose-response curve of an agonist. A lower DR10 value indicates higher potency.

Table 2: Hemodynamic Effects of this compound in Essential Hypertension (Human Study)
ParameterBefore Treatment (Mean ± SEM)After Treatment (Mean ± SEM)p-value
Mean Blood Pressure (mmHg)120 ± 1105 ± 1< 0.001
Heart Rate (beats/min)-Decreased-
Cardiac Index (L/min/m²)3.91 ± 0.093.68 ± 0.09< 0.001
Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²)2441 ± 792271 ± 78< 0.001
Plasma Renin Activity (ng/ml/h)0.95 ± 0.140.55 ± 0.09< 0.05
Aldosterone Concentration (ng/dl)8.6 ± 0.54.6 ± 0.4< 0.001

This human study demonstrates that long-term administration of amosulalol significantly reduces blood pressure, heart rate, cardiac index, and total peripheral resistance, confirming the in vivo dual-action mechanism.[2]

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the in vivo antihypertensive effects of this compound in a spontaneously hypertensive rat (SHR) model.

Objective: To determine the dose-dependent antihypertensive effect of orally administered this compound and compare its potency with other adrenergic antagonists.

Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for essential hypertension.

Methodology:

  • Animal Acclimatization: House SHR rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Drug Administration:

    • Divide the animals into groups (n=6-8 per group).

    • Administer this compound, Labetalol, Prazosin, and Propranolol orally at various doses.

    • A control group receives the vehicle (e.g., distilled water or saline).

  • Data Collection:

    • Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Agonist Challenge (for DR10 determination):

    • In a separate cohort of pithed rats, administer a range of doses of an α1-agonist (e.g., phenylephrine) and a β1-agonist (e.g., isoproterenol) to establish baseline dose-response curves for pressor and chronotropic effects, respectively.

    • Administer a fixed dose of this compound and repeat the agonist dose-response curves.

  • Data Analysis:

    • Calculate the change in SBP and HR from baseline for each treatment group.

    • Determine the DR10 value by quantifying the rightward shift in the agonist dose-response curve caused by this compound.

    • Compare the potency and efficacy of this compound with the other adrenergic antagonists.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

cluster_0 This compound cluster_1 Adrenergic Receptors cluster_2 Physiological Effects cluster_3 Therapeutic Outcome Amosulalol Amosulalol HCl Alpha1 α1-Adrenoceptor (Vascular Smooth Muscle) Amosulalol->Alpha1 Blocks Beta1 β1-Adrenoceptor (Heart) Amosulalol->Beta1 Blocks Vasodilation Vasodilation Alpha1->Vasodilation Leads to DecHR Decreased Heart Rate Beta1->DecHR Leads to DecTPR Decreased Total Peripheral Resistance Vasodilation->DecTPR DecBP Decreased Blood Pressure DecTPR->DecBP DecCO Decreased Cardiac Output DecHR->DecCO DecCO->DecBP

Caption: Signaling pathway of this compound's dual-action.

cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Spontaneously Hypertensive Rat) B Baseline Measurement (Blood Pressure, Heart Rate) A->B C Drug Administration (Amosulalol vs. Comparators) B->C D Post-treatment Monitoring (Time-course analysis) C->D F Confirmation of Dual Blockade (Agonist Challenge) C->F Parallel Experiment E Data Analysis & Comparison D->E F->E

Caption: In vivo experimental workflow for assessing Amosulalol.

Conclusion

This compound's dual antagonism of α1 and β1 adrenergic receptors provides an effective and balanced approach to the management of hypertension. In vivo studies have consistently demonstrated its ability to lower blood pressure by reducing both total peripheral resistance and cardiac output, without the compensatory tachycardia often seen with pure vasodilators. Comparative studies with other adrenergic antagonists highlight its unique pharmacological profile. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in the field of cardiovascular therapeutics.

References

A Comparative Benchmarking Guide: Amosulalol Hydrochloride Versus Established Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amosulalol Hydrochloride against three established adrenergic antagonists: Labetalol, Carvedilol, and Propranolol. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by objectively evaluating the pharmacological profiles and performance of these agents based on available experimental data.

Introduction to Adrenergic Antagonists

Adrenergic antagonists are a class of drugs that inhibit the action of catecholamines (e.g., adrenaline and noradrenaline) at adrenergic receptors. These receptors are classified into two main types: alpha (α) and beta (β), each with further subtypes (α1, α2, β1, β2, β3). Antagonism of these receptors leads to a variety of physiological effects, making these drugs valuable in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. This guide focuses on a comparative analysis of this compound, a dual α- and β-adrenergic antagonist, with the established antagonists Labetalol, Carvedilol, and the non-selective β-blocker Propranolol.

Mechanism of Action

The therapeutic effects of these antagonists are dictated by their affinity and selectivity for different adrenergic receptor subtypes.

  • This compound is a potent antagonist of both α1 and β1-adrenergic receptors. Its dual action allows it to reduce blood pressure by decreasing both peripheral vascular resistance (α1 blockade) and cardiac output (β1 blockade).

  • Labetalol is a non-selective β-adrenergic antagonist with additional α1-blocking properties. This dual mechanism contributes to its antihypertensive effect by reducing systemic vascular resistance without causing a significant reflex tachycardia.

  • Carvedilol is a non-selective β-blocker that also possesses α1-adrenergic blocking activity. This combination of effects leads to vasodilation and a reduction in heart rate and cardiac output.

  • Propranolol is a non-selective β-adrenergic antagonist, blocking both β1 and β2 receptors without any intrinsic sympathomimetic activity. Its primary effect is to reduce cardiac output.

A Comparative Analysis of the Antioxidant Properties of Amosulalol Hydrochloride and Carvedilol

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity exists in the scientific literature regarding the antioxidant capacities of the antihypertensive agents Amosulalol Hydrochloride and Carvedilol. While Carvedilol has been extensively studied and recognized for its significant antioxidant effects, there is a conspicuous absence of research evaluating similar properties for this compound. This guide provides a comprehensive comparison based on the available experimental data, highlighting the well-documented antioxidant mechanisms of Carvedilol and the current knowledge gap concerning Amosulalol.

Introduction

This compound and Carvedilol are both adrenergic receptor antagonists utilized in the management of hypertension.[1][2] However, their pharmacological profiles may differ beyond their primary mechanism of action. Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, has been shown to possess potent antioxidant properties, which are thought to contribute to its clinical benefits, particularly in cardiovascular diseases.[2][3] Amosulalol, also a combined alpha- and beta-adrenoceptor antagonist, has been studied for its hemodynamic effects, but its potential as an antioxidant has not been reported in the available scientific literature.[1] This comparison aims to summarize the existing evidence on the antioxidant properties of Carvedilol and to underscore the lack of corresponding data for Amosulalol.

Comparative Data on Antioxidant Properties

The following table summarizes the quantitative data available for the antioxidant properties of Carvedilol. No comparable data has been found for this compound in the reviewed literature.

Antioxidant Assay/ParameterCarvedilolThis compoundReference(s)
Inhibition of Lipid Peroxidation
Fe(++)-initiated lipid peroxidation (TBARS) in rat brain homogenate (IC50)8.1 µMNo data available[4]
Oxygen radical-induced lipid peroxidation in endothelial cells (IC50)2.6 µmol/LNo data available[5]
Reactive Oxygen Species (ROS) Scavenging
Hydroxyl radical (•OH) scavenging (DMPO-OH signal reduction, IC50)25 µMNo data available[4]
Reduction in ROS generation by polymorphonuclear leukocytes (PMNLs) after 1 week of treatment (3.125 mg twice daily)44% reductionNo data available[6]
Reduction in ROS generation by mononuclear cells (MNCs) after 1 week of treatment (3.125 mg twice daily)35% reductionNo data available[6]
Effects on Endogenous Antioxidants
Protection against Fe(++)-induced α-tocopherol depletion in rat brain homogenate (IC50)17.6 µMNo data available[4]
Oxygen radical-induced glutathione depletion in endothelial cells (IC50)1.8 µmol/LNo data available[5]

Mechanisms of Antioxidant Action: Carvedilol

Carvedilol's antioxidant activity is attributed to its unique chemical structure, particularly the carbazole moiety.[3] This activity is independent of its adrenoceptor blocking properties.[3] The primary mechanisms of Carvedilol's antioxidant effects include:

  • Direct Radical Scavenging: Carvedilol can directly scavenge free radicals, including reactive oxygen species (ROS) such as the hydroxyl radical.[4] This has been demonstrated using techniques like electron paramagnetic resonance.[4]

  • Inhibition of Lipid Peroxidation: Carvedilol effectively inhibits the chain reaction of lipid peroxidation in cell membranes, protecting them from oxidative damage.[4][5]

  • Preservation of Endogenous Antioxidants: Studies have shown that Carvedilol can protect endogenous antioxidants, such as α-tocopherol (Vitamin E) and glutathione, from depletion during oxidative stress.[4][5]

Interestingly, research indicates that the metabolites of Carvedilol are even more potent antioxidants than the parent drug itself.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in oxidative stress where Carvedilol exerts its protective effects, and a typical workflow for an in vitro antioxidant assay used to evaluate such compounds.

ROS Reactive Oxygen Species (ROS) MembraneLipids Membrane Lipids ROS->MembraneLipids attacks LipidPeroxidation Lipid Peroxidation MembraneLipids->LipidPeroxidation initiates CellularDamage Cellular Damage LipidPeroxidation->CellularDamage leads to Carvedilol Carvedilol Carvedilol->ROS scavenges Carvedilol->LipidPeroxidation inhibits

Carvedilol's primary antioxidant mechanisms.

Start Prepare Assay Reagents (e.g., DPPH solution) AddSample Add Test Compound (Carvedilol/Amosulalol) Start->AddSample Incubate Incubate at Specific Temperature AddSample->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for a typical in vitro antioxidant assay.

Detailed Experimental Protocols

The following are summaries of the methodologies used in key experiments that have demonstrated the antioxidant properties of Carvedilol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound.

Protocol Outline:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance.

  • Various concentrations of the test compound (e.g., Carvedilol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by detecting the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at around 532 nm.

Protocol Outline:

  • A biological sample (e.g., brain homogenate, cell lysate) is incubated with a pro-oxidant (e.g., FeSO4) to induce lipid peroxidation, in the presence and absence of the test compound (e.g., Carvedilol).

  • After incubation, the reaction is stopped, and a solution of TBA in an acidic medium is added.

  • The mixture is heated (e.g., in a boiling water bath) for a specific time to allow for the formation of the MDA-TBA adduct.

  • After cooling, the absorbance of the resulting pink-colored solution is measured.

  • The level of lipid peroxidation is expressed as the amount of TBARS (usually in nmol of MDA equivalents per mg of protein). The inhibitory effect of the test compound is calculated by comparing the TBARS levels in the presence and absence of the compound.

Conclusion

The available scientific evidence strongly supports the role of Carvedilol as an effective antioxidant, acting through multiple mechanisms to protect against oxidative stress. These properties are believed to contribute to its therapeutic efficacy in cardiovascular diseases. In stark contrast, there is a significant lack of data on the antioxidant properties of this compound. This knowledge gap suggests that the antioxidant effects demonstrated by Carvedilol may not be a class effect of all alpha- and beta-adrenergic blockers. For researchers, scientists, and drug development professionals, this highlights a key difference between these two medications and points to the need for further investigation into the potential antioxidant activity, or lack thereof, of Amosulalol to fully understand its pharmacological profile.

References

A Comparative Analysis of the Beta-2 Adrenergic Receptor Activity of Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-2 adrenergic receptor (β2-AR) activity of Amosulalol Hydrochloride against other notable beta-blockers, including Labetalol, Carvedilol, and the non-selective prototype, Propranolol. The information presented herein is supported by experimental data to assist in the objective assessment of its pharmacological profile.

Introduction to this compound

This compound is a third-generation adrenergic antagonist that exhibits a dual mechanism of action. It acts as a non-selective beta-adrenergic blocker, affecting both β1 and β2 receptors, and as a selective alpha-1 adrenergic blocker.[1] This combined blockade leads to both vasodilation (due to α1-blockade) and a reduction in heart rate and cardiac output (due to β-blockade), contributing to its antihypertensive effects. Understanding its specific activity at the β2-AR is crucial for predicting its therapeutic efficacy and potential side-effect profile, particularly concerning respiratory function.

The Beta-2 Adrenergic Receptor Signaling Pathway

The β2-AR is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of airways and blood vessels. Upon activation by endogenous catecholamines like epinephrine, it couples to the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent smooth muscle relaxation. Beta-blockers act by competitively antagonizing this receptor, preventing the downstream effects of catecholamine binding.

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Epinephrine Epinephrine Beta2AR β2 Adrenergic Receptor Epinephrine->Beta2AR Activates Gs Gs Protein (α, β, γ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Amosulalol Amosulalol HCl (Antagonist) Amosulalol->Beta2AR Blocks

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Comparative Performance Data

The following tables summarize the available quantitative data for the β2-AR binding affinity and functional antagonism of this compound and its comparators. It is important to note that direct comparisons can be challenging due to variations in experimental systems (e.g., species, tissue source, radioligand used).

Table 1: Beta-2 Adrenergic Receptor Binding Affinity

Binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher affinity of the drug for the receptor. The pKd or pKi is the negative logarithm of the molar Kd or Ki value, respectively, where a higher value signifies higher affinity.

CompoundReceptor SourceRadioligandpKi / pKdKi / Kd (nM)Citation(s)
Amosulalol HCl Data Not Available----
Labetalol General-~10x lower than PropranololNot specified[2]
Carvedilol Human Ventricular MyocardiumIodocyanopindolol-Mild β1 selectivity (6-39x) over β2[3]
Propranolol Human β2-AR (CHO-K1 cells)[3H]-CGP 121779.220.6[4]
Propranolol Human β2-AR[3H]DHA9.10.79[4]

Note: The lack of specific binding affinity data for Amosulalol at the human β2-AR is a notable gap in the publicly available literature.

Table 2: Beta-2 Adrenergic Receptor Functional Antagonism

Functional antagonism is often measured by the pA2 value or the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pA2 or -logKB value indicates greater antagonist potency.

CompoundTissue/SystemAgonistpA2 / -logKBCitation(s)
Amosulalol HCl Rat Isolated Right VentricleIsoprenaline7.5 - 8.1*[5]
Labetalol Data Not Available---
Carvedilol Human Right AtriumAdrenaline10.13[6][7]
Propranolol Human AtriumAdrenaline8.9[8]
Propranolol Cat Papillary MuscleIsoprenaline8.3[9]

*Note: This value was determined in a tissue preparation (rat right ventricle) where β1-adrenoceptors predominate, although the agonist used (isoprenaline) is non-selective. This may not exclusively reflect β2-AR antagonism.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (e.g., Amosulalol) for the β2-AR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human β2-AR (e.g., HEK293 or CHO cells).

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Amosulalol) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare β2-AR Membranes D Incubate Membranes, Radioligand, and Varying [Competitor] A->D B Prepare Radioligand (e.g., [3H]-DHA) B->D C Prepare Competitor (e.g., Amosulalol) C->D E Separate Bound from Unbound via Filtration D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Competitor] F->G H Determine IC50 Value G->H I Calculate Ki Value (Cheng-Prusoff Eq.) H->I

Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to antagonize the functional response of the β2-AR, which is an increase in intracellular cAMP upon agonist stimulation.

Methodology:

  • Cell Culture: Whole cells expressing the human β2-AR are cultured in appropriate plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist Addition: Increasing concentrations of the antagonist (e.g., Amosulalol) are added to the cells and incubated for a set period.

  • Agonist Stimulation: A fixed concentration of a β2-AR agonist (e.g., Isoproterenol) is added to stimulate the adenylyl cyclase and cAMP production.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: A dose-response curve is generated by plotting the agonist response against the antagonist concentration. The antagonist's potency is often expressed as a pA2 or -logKB value, derived from a Schild analysis.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis A Culture β2-AR Expressing Cells B Pre-incubate with PDE Inhibitor A->B C Add Varying [Antagonist] (e.g., Amosulalol) B->C D Add Fixed [Agonist] (e.g., Isoproterenol) C->D E Lyse Cells & Measure [cAMP] (e.g., HTRF) D->E F Plot Dose-Response Curve E->F G Perform Schild Analysis to Determine pA2/-logKB F->G

Caption: Workflow for a cAMP Functional Antagonism Assay.

Summary and Conclusion

This compound is established as a non-selective beta-blocker, implying activity at the β2-AR.[10] However, a comprehensive assessment of its potency and affinity at the human β2-AR is hampered by a lack of specific, publicly available data from standardized binding and functional assays.

  • Propranolol serves as a benchmark for potent, non-selective beta-blockade, with a high affinity for the β2-AR (sub-nanomolar Ki).[4]

  • Carvedilol also demonstrates very high potency at the β2-AR, with some studies suggesting it is even more potent at β2 than β1 receptors in human cardiac tissue.[6][7]

  • Labetalol is known to be a non-selective beta-blocker, but its affinity is reported to be lower than that of propranolol.[2][11]

  • Amosulalol exhibits beta-blocking activity, as shown in functional assays on animal tissues.[5] However, without direct competitive binding data on human β2-receptors, its precise affinity and potency relative to comparators like Carvedilol and Propranolol remain to be fully elucidated.

For drug development professionals, this analysis highlights a critical need for further characterization of this compound at the human β2-AR using standardized in vitro pharmacological assays. Such data would enable a more precise comparison with other dual alpha/beta-blockers and a better prediction of its clinical profile regarding β2-AR-mediated effects.

References

Safety Operating Guide

Navigating the Disposal of Amosulalol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Amosulalol Hydrochloride, a potent α1- and β1-adrenergic receptor inhibitor used in research, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with stringent federal, state, and local regulations. This guide provides essential, step-by-step information to facilitate the safe and compliant disposal of this compound.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from its generation to its final disposal.[1][2][3] It is imperative that laboratory personnel are trained in these regulations and their institution's specific waste management procedures.[2][4]

A crucial first step in determining the correct disposal procedure is to consult the Safety Data Sheet (SDS) for this compound.[5] The SDS contains vital information regarding the chemical's properties, hazards, and specific handling and disposal instructions.[5] In the absence of a specific SDS, the precautionary principle should be applied, treating the substance as hazardous waste.

Step-by-Step Disposal Protocol for this compound

  • Waste Identification and Segregation :

    • Unused/Expired this compound : Pure, unused, or expired this compound should be treated as a hazardous chemical waste.[5]

    • Contaminated Materials : Items such as personal protective equipment (gloves, gowns), weighing boats, pipette tips, and empty containers that have come into contact with this compound should be considered contaminated waste.[4][6] All materials used in spill cleanup should also be treated as hazardous waste.[4]

    • Solutions : Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste. Drain disposal is strictly prohibited for hazardous chemicals.[4][7]

  • Containerization :

    • Use only appropriate, leak-proof, and chemically compatible containers for waste collection.[5][7] Plastic containers are often preferred.[7]

    • Ensure containers are securely closed when not in use to prevent spills and evaporation.[4][7]

    • Do not mix incompatible waste streams.[6]

  • Labeling :

    • All waste containers must be clearly and accurately labeled.[5][7]

    • The label should include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

      • The approximate concentration and quantity of the waste.

      • The date when waste was first added to the container (accumulation start date).[5]

      • The name and contact information of the generating researcher or laboratory.

  • Storage :

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7]

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Disposal Request and Pickup :

    • Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][7]

    • Do not attempt to dispose of chemical waste through regular trash or down the sanitary sewer.[4][7][8] Most pharmaceutical waste is ultimately incinerated at a permitted treatment facility.[2]

Quantitative Data Summary for Disposal

Waste TypeContainer SpecificationDisposal Method
Solid this compound (Pure/Expired) Labeled, sealed, chemically compatible container.Collection by EHS/licensed hazardous waste vendor for incineration.
Contaminated Labware (Gloves, Pipettes, etc.) Labeled, sealed plastic bag or container.Collection by EHS/licensed hazardous waste vendor for incineration.
Liquid Waste (Solutions containing this compound) Labeled, sealed, leak-proof, chemically compatible container.Collection by EHS/licensed hazardous waste vendor for incineration.
Empty this compound Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before disposal in regular trash.[4]Rinsate: Collect as hazardous liquid waste. Container: Regular trash after decontamination.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: Amosulalol Hydrochloride Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid (Pure/Expired) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid contaminated_waste Contaminated Material waste_type->contaminated_waste Contaminated containerize Select & Prepare Appropriate Container solid_waste->containerize liquid_waste->containerize contaminated_waste->containerize label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Date containerize->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Amosulalol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Amosulalol Hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Chemical and Physical Properties

This compound is an alpha- and beta-adrenergic receptor antagonist used in hypertension research.[1][2] Understanding its properties is fundamental to safe handling.

PropertyValue
Molecular Formula C₁₈H₂₅ClN₂O₅S[1]
Molecular Weight 416.92 g/mol [2][3]
Appearance Crystalline solid (powder)[2][4]
CAS Number 93633-92-2[4]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 9[1]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates stringent adherence to safety protocols. The following PPE is mandatory to minimize exposure.

EquipmentSpecificationRationale
Hand Protection Double-layered, chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Eye Protection ANSI Z87.1 compliant safety glasses or goggles.Protects eyes from splashes or airborne particles.
Body Protection Fully-buttoned laboratory coat. A disposable gown is recommended for handling larger quantities.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-certified N95 or higher-rated respirator.Required when handling the powder outside of a containment system to prevent inhalation.[5]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks in a designated unpacking area.[5]

  • Storage : Store the compound in a tightly sealed container.

    • Powder : Store at -20°C for long-term stability (up to 3 years).[2]

    • In Solvent : Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year.[2]

  • Environment : The storage area should be a cool, dry, and well-ventilated location away from strong oxidizing agents.

Preparation of Solutions
  • Designated Area : All handling of the powdered form, including weighing and solution preparation, should occur within a containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation risk.[6][7]

  • Solvent : this compound is typically dissolved in DMSO to create a concentrated stock solution.[2] For experimental dilutions, PBS, saline, or culture medium can be used.[2]

  • Static Electricity : The powder may be highly dispersed due to static electricity.[2] Handle with care to prevent aerosolization. Centrifuge the vial briefly before opening.[2]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Inspection cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at Recommended Temperature (-20°C Powder) Inspect->Store Weigh Weigh Powder in Containment Hood Store->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Dilute Perform Serial Dilutions Dissolve->Dilute Experiment Use in Assay Dilute->Experiment Collect Collect Waste (Solid & Liquid) Experiment->Collect Dispose Dispose via Licensed Contractor Collect->Dispose

Caption: Standard laboratory workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, vials, pipette tips, and excess solutions, must be treated as hazardous chemical waste.

  • Containerization :

    • Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect in a separate, sealed, and labeled container. Do not mix with other solvent waste unless compatibility has been confirmed.

  • Final Disposal : Dispose of all waste through a licensed and certified hazardous waste disposal contractor.[8] Adhere to all federal, state, and local environmental regulations.[6] Do not dispose of this chemical down the drain or in regular trash.[8]

Spill Management
  • Small Spills : For a small spill of the powder, carefully wipe it up with a damp cloth or absorbent paper, avoiding the creation of dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite).[8]

  • Large Spills : Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.

Hierarchy of Safety Controls

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This logical framework prioritizes the most effective safety measures.

G cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Elimination->Substitution Engineering Engineering Controls (Fume Hood, BSC) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Admin->PPE

Caption: Logical hierarchy of safety controls for handling chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amosulalol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Amosulalol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.